PI3K-IN-6
Description
Properties
Molecular Formula |
C17H14Cl2FN9O |
|---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
8-chloro-2-[(1S)-1-[(2,6-diamino-5-chloropyrimidin-4-yl)amino]ethyl]-6-fluoro-3-(1H-pyrazol-5-yl)quinazolin-4-one |
InChI |
InChI=1S/C17H14Cl2FN9O/c1-6(24-14-11(19)13(21)26-17(22)27-14)15-25-12-8(4-7(20)5-9(12)18)16(30)29(15)10-2-3-23-28-10/h2-6H,1H3,(H,23,28)(H5,21,22,24,26,27)/t6-/m0/s1 |
InChI Key |
SAWISWWSHNTVLW-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=NC2=C(C=C(C=C2Cl)F)C(=O)N1C3=CC=NN3)NC4=NC(=NC(=C4Cl)N)N |
Canonical SMILES |
CC(C1=NC2=C(C=C(C=C2Cl)F)C(=O)N1C3=CC=NN3)NC4=NC(=NC(=C4Cl)N)N |
Origin of Product |
United States |
Foundational & Exploratory
The PI3K/AKT/mTOR Signaling Axis: A Technical Guide to Downstream Targets of PI3K Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, metabolism, and migration.[1][2][3] Dysregulation of this pathway is a hallmark of various diseases, most notably cancer, making it a prime target for therapeutic intervention.[4][5] This technical guide provides an in-depth exploration of the downstream targets of PI3K inhibition, with a focus on the molecular consequences and methodologies used to assess them. While this document refers to a representative PI3K inhibitor, "PI3K-IN-6," the principles and targets discussed are broadly applicable to the class of PI3K inhibitors.
The PI3K family of lipid kinases, particularly the Class I isoforms (p110α, p110β, p110δ, and p110γ), are activated by various upstream signals, including receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs).[6][7] Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5][8] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT (also known as Protein Kinase B).[4] Activated AKT, in turn, phosphorylates a wide array of substrates, leading to the modulation of numerous cellular functions, primarily through the activation of the mammalian target of rapamycin (mTOR) pathway.[1]
Core Signaling Pathway: PI3K/AKT/mTOR
The PI3K/AKT/mTOR pathway is a central node in cellular signaling. Inhibition of PI3K with a compound such as "this compound" would block the production of PIP3, leading to the attenuation of this entire downstream cascade.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. The PI3K Pathway As Drug Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
PI3K-IN-6: A Technical Guide to its Mechanism and Impact on the PI3K/Akt/mTOR Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
PI3K-IN-6 is a potent and selective dual inhibitor of the p110β and p110δ isoforms of phosphoinositide 3-kinase (PI3K). Its targeted inhibitory action on the PI3K/Akt/mTOR signaling pathway has positioned it as a significant tool in cancer research, particularly for tumors with deficiencies in the tumor suppressor phosphatase and tensin homolog (PTEN). This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, and its downstream effects on the PI3K/Akt/mTOR cascade. Detailed experimental protocols and quantitative data are presented to facilitate its application in preclinical research and drug development.
Introduction
The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling network that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, often driven by mutations in key components such as PIK3CA (encoding the p110α subunit of PI3K) or the loss of the tumor suppressor PTEN.[1][2] PTEN is a phosphatase that antagonizes PI3K signaling by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3), the primary product of PI3K activity.[2] In PTEN-deficient tumors, the subsequent accumulation of PIP3 leads to constitutive activation of Akt and downstream mTOR signaling, promoting tumorigenesis.[1]
This compound has emerged as a valuable research compound due to its high selectivity for the p110β and p110δ isoforms of PI3K. This selectivity is particularly relevant in the context of PTEN-deficient cancers, where the p110β isoform is often the dominant driver of PI3K signaling. This guide will explore the specifics of this compound and its utility in dissecting and targeting the PI3K/Akt/mTOR pathway.
This compound: Chemical and Pharmacological Properties
This compound is a small molecule inhibitor with the following chemical properties:
| Property | Value |
| CAS Number | 1842380-77-1 |
| Molecular Formula | C₁₇H₁₄Cl₂FN₉O |
| Molecular Weight | 450.26 g/mol |
Pharmacologically, this compound demonstrates potent and selective inhibition of PI3Kβ and PI3Kδ isoforms. The half-maximal inhibitory concentrations (IC50) are key indicators of its potency:
| Isoform | IC50 (nM) |
| PI3Kβ | 7.8 |
| PI3Kδ | 5.3 |
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) on the cell surface. This leads to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger PIP3. PIP3 recruits and activates Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1). Activated Akt then phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), which in turn promotes protein synthesis, cell growth, and proliferation by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).
References
An In-depth Technical Guide to the Function of PI3K Inhibitors in Cell Proliferation
A Note to the Reader: Our comprehensive search for the specific compound "PI3K-IN-6" did not yield any publicly available scientific literature or data. This suggests that "this compound" may be an internal, preclinical, or otherwise non-publicly disclosed compound designation.
Therefore, this guide will provide an in-depth overview of the function of Phosphoinositide 3-kinase (PI3K) inhibitors in cell proliferation, a topic of critical importance in cancer research and drug development. We will utilize data and protocols from well-characterized, publicly documented PI3K inhibitors to illustrate the core principles and experimental methodologies relevant to this class of molecules. This approach will equip researchers, scientists, and drug development professionals with a thorough understanding of how targeting the PI3K pathway impacts cell proliferation.
The PI3K Signaling Pathway: A Central Regulator of Cell Growth
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, survival, metabolism, and proliferation.[1][2] Its activation is often triggered by growth factors and other extracellular signals binding to receptor tyrosine kinases (RTKs) on the cell surface.[2] This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3][4]
PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[3][5] Activated Akt, in turn, phosphorylates a wide range of substrates that promote cell cycle progression and inhibit apoptosis (programmed cell death).[3][5] A key downstream target of Akt is the mammalian target of rapamycin (mTOR), which, when activated, further stimulates protein synthesis and cell growth.[5] The tumor suppressor protein PTEN acts as a negative regulator of this pathway by dephosphorylating PIP3, thus antagonizing PI3K activity.[5]
Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in many human cancers, leading to uncontrolled cell proliferation and tumor growth.[6] This makes the components of this pathway, particularly PI3K itself, attractive targets for cancer therapy.
Mechanism of Action of PI3K Inhibitors
PI3K inhibitors are small molecules designed to block the kinase activity of PI3K, thereby preventing the phosphorylation of PIP2 to PIP3.[7] By inhibiting this critical step, these compounds effectively shut down the downstream signaling cascade, leading to a reduction in Akt and mTOR activity.[8] The ultimate consequence of this inhibition is a decrease in cell proliferation, growth, and survival, and in some cases, the induction of apoptosis.[7]
There are several classes of PI3K inhibitors, including:
-
Pan-PI3K inhibitors: These molecules target all class I PI3K isoforms (α, β, δ, and γ). Examples include BKM120 (Buparlisib) and GDC-0941 (Pictilisib).[2][9]
-
Isoform-selective PI3K inhibitors: These compounds are designed to target specific PI3K isoforms, which may offer a more targeted therapeutic approach with potentially fewer side effects.
The inhibition of the PI3K pathway by these molecules can be observed through various cellular assays that measure downstream signaling events, cell viability, and cell cycle progression.
Quantitative Analysis of PI3K Inhibitor Effects on Cell Proliferation
The efficacy of PI3K inhibitors in halting cell proliferation is typically quantified using in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) is a common metric used to represent the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell growth.
Below are tables summarizing the IC50 values for several well-characterized PI3K inhibitors across various cancer cell lines.
Table 1: IC50 Values of LY294002 in Various Cancer Cell Lines [10]
| Cell Line | Cancer Type | IC50 (µM) |
| 786-0 | Renal Cancer | 18.1 |
| A549 | Lung Cancer | 17.7 |
| MCF7 | Breast Cancer | > 50 |
| PC-3 | Prostate Cancer | 14.2 |
Table 2: IC50 Values of BKM120 (Buparlisib) in Glioblastoma Cell Lines [11]
| Cell Line | p53 Status | IC50 (µmol/L) |
| U87 | Wild-type | ~1.2 |
| U251 | Mutant | ~1.8 |
| A172 | Wild-type | ~1.0 |
| T98G | Mutant | ~2.0 |
Table 3: Anti-proliferative Activity of GDC-0941 in Breast Cancer Cell Lines [1]
| Cell Line | Breast Cancer Subtype | PIK3CA Status | IC50 (nM) |
| BT474 | HER2+ | Mutant | 190 |
| SKBR3 | HER2+ | Wild-type | 480 |
| MCF7 | Luminal | Mutant | 260 |
| T47D | Luminal | Mutant | 330 |
| MDA-MB-231 | Basal | Wild-type | 1100 |
Key Experimental Protocols
To assess the function of a PI3K inhibitor in cell proliferation, a series of well-established experimental protocols are employed. These assays provide quantitative data on cell viability, analyze the status of the PI3K signaling pathway, and determine the inhibitor's effect on the cell cycle.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the PI3K inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the inhibitor.
Western Blot Analysis of PI3K Pathway Activation
Western blotting is a technique used to detect specific proteins in a sample and is essential for confirming the on-target effect of a PI3K inhibitor.
Principle: This method involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the proteins of interest. By using antibodies that recognize both the total and phosphorylated forms of proteins like Akt and S6 ribosomal protein (a downstream effector of mTOR), one can assess the inhibition of the PI3K pathway.[13]
Protocol:
-
Cell Lysis: Treat cells with the PI3K inhibitor for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the protein lysates by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total Akt, phospho-Akt (Ser473), total S6, and phospho-S6.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an HRP substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein, which indicates the level of pathway inhibition.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14] This allows for the determination of whether a PI3K inhibitor causes cell cycle arrest.
Principle: Propidium iodide is a fluorescent dye that binds to DNA. The amount of fluorescence is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[14]
Protocol:
-
Cell Treatment: Treat cells with the PI3K inhibitor for a desired time period.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
RNase Treatment: Treat the cells with RNase to degrade RNA and ensure that PI only stains DNA.
-
PI Staining: Stain the cells with a solution containing propidium iodide.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells.
-
Data Analysis: Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
Conclusion
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. More antitumor efficacy of the PI3K inhibitor GDC-0941 in breast cancer with PIK3CA mutation or HER2 amplification status in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LY294002 (PI3-K Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 4. selleckchem.com [selleckchem.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. broadpharm.com [broadpharm.com]
- 7. LY294002 | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Antitumor Activity of NVP-BKM120–A Selective Pan Class I PI3 Kinase Inhibitor Showed Differential Forms of Cell Death Based on p53 Status of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
The Impact of PI3K-IN-6 on Cell Survival and Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. PI3K-IN-6 is a potent and selective inhibitor of the p110β and p110δ isoforms of PI3K. This technical guide provides an in-depth overview of the known properties of this compound and the anticipated impact of selective PI3K β/δ inhibition on cell survival and apoptosis, based on data from analogous compounds.
Quantitative Data on this compound and Representative Inhibitors
Specific biological data for this compound beyond its primary biochemical activity is not extensively available in published literature. Therefore, to illustrate its potential cellular effects, this guide presents the known biochemical potency of this compound alongside cell-based apoptosis and viability data from other well-characterized PI3K β/δ inhibitors, such as Duvelisib (a dual PI3Kδ/γ inhibitor with activity against β) and Copanlisib (a pan-PI3K inhibitor with predominant activity against α and δ isoforms).
Table 1: Biochemical Potency of this compound
| Compound | Target Isoform | IC50 (nM) | Source |
| This compound | PI3Kβ | 7.8 | [CymitQuimica] |
| PI3Kδ | 5.3 | [CymitQuimica] |
Table 2: Cellular Activity of Representative PI3K β/δ Inhibitors
| Compound | Cell Line | Assay | Endpoint | Result | Source |
| Duvelisib | Malignant B-cells | Cell Viability | Growth Inhibition | Induces growth inhibition and reduces viability | [1] |
| Copanlisib | Malignant B-cells | Apoptosis | Cell Death | Induces tumor cell death | [1] |
| Idelalisib (PI3Kδ selective) | Malignant B-cells | Apoptosis | Apoptosis Induction | Induces apoptosis | [1] |
| BAY 80-6946 (Copanlisib) | BT-474 (Breast Cancer) | Apoptosis | Caspase 3/7 Cleavage | Detected within 30 minutes of treatment | [2] |
| Cell Number | Reduction | 33.5% reduction after 72 hours | [2] |
Signaling Pathways and Experimental Workflows
PI3K/AKT Signaling Pathway and Inhibition
The PI3K/AKT pathway is a primary mediator of cell survival signals. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn activates AKT. Activated AKT phosphorylates a multitude of downstream targets to inhibit apoptosis and promote cell survival. This compound, by inhibiting the β and δ isoforms of PI3K, is expected to block this signaling cascade, leading to the induction of apoptosis.
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Apoptosis
A typical workflow to evaluate the pro-apoptotic effects of a PI3K inhibitor like this compound involves treating cancer cells with the compound and then assessing various markers of apoptosis.
Caption: Workflow for evaluating the pro-apoptotic effects of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the impact of PI3K inhibitors on cell survival and apoptosis.
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
-
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the viability assay.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.
-
Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
Western Blot Analysis for Apoptosis and PI3K Pathway Markers
-
Principle: Western blotting is used to detect specific proteins in a sample. This can be used to measure the levels of key proteins involved in apoptosis (e.g., cleaved caspase-3, cleaved PARP) and to confirm the inhibition of the PI3K pathway (e.g., phospho-AKT).
-
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-phospho-AKT (Ser473), anti-total AKT, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
-
Conclusion
This compound is a potent and selective inhibitor of PI3Kβ and PI3Kδ. While direct biological data on its effects on cell survival and apoptosis are limited, the established roles of these isoforms in cell signaling suggest that this compound will likely induce apoptosis and reduce cell viability, particularly in hematological malignancies where PI3Kδ signaling is prominent. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the cellular effects of this compound and other novel PI3K inhibitors. Further studies are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 2. aacrjournals.org [aacrjournals.org]
The Discovery and Development of PI3K-IN-6: A Selective PI3K β/δ Inhibitor for PTEN-Deficient Cancers
This technical guide provides an in-depth overview of the discovery, development, and preclinical evaluation of PI3K-IN-6, a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) isoforms β and δ. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource on the core preclinical data and methodologies associated with this compound.
Introduction
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Hyperactivation of this pathway is a common feature in many human cancers, often driven by mutations in PI3K genes or the loss of the tumor suppressor phosphatase and tensin homolog (PTEN).[1][2][3][4] PTEN is a crucial negative regulator of the PI3K pathway, and its functional loss leads to the constitutive activation of PI3K signaling.[3][4][5]
Notably, cancers with PTEN deficiency have shown a particular dependence on the PI3Kβ isoform for their growth and survival.[1][6] This has spurred the development of selective PI3Kβ inhibitors as a promising therapeutic strategy for this subset of tumors. This compound (also referred to as compound 20a in its initial disclosure) was identified through a dedicated discovery program aimed at developing a potent and selective PI3Kβ/δ inhibitor with favorable pharmacokinetic properties for the treatment of PTEN-deficient cancers.[1] This guide details the key preclinical data and experimental protocols that defined the pharmacological profile of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its biochemical potency against PI3K isoforms, cellular activity, and in vivo efficacy.
Table 1: In Vitro Biochemical Potency of this compound
| Target | IC50 (nM) |
| PI3Kβ | 7.8 |
| PI3Kδ | 5.3 |
| PI3Kα | 850 |
| PI3Kγ | >10000 |
Data represents the half-maximal inhibitory concentration (IC50) from biochemical assays.[1]
Table 2: Cellular Activity of this compound in a PTEN-Deficient Cell Line (LNCaP)
| Assay | IC50 (nM) |
| p-Akt (S473) Inhibition | 25 |
| Cell Proliferation | 100 |
Data represents the half-maximal inhibitory concentration (IC50) from cell-based assays in the PTEN-deficient LNCaP prostate cancer cell line.[1]
Table 3: In Vivo Efficacy of this compound in a PTEN-Deficient Xenograft Model (LNCaP)
| Dosing Regimen | Tumor Growth Inhibition (%) |
| 30 mg/kg, once daily (p.o.) | 50 |
| 100 mg/kg, once daily (p.o.) | 85 |
Data represents the percentage of tumor growth inhibition in a LNCaP xenograft mouse model following oral administration of this compound.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the relevant signaling pathway and the general experimental workflow employed in the characterization of this compound.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the discovery and characterization of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the development of this compound.[1]
Chemical Synthesis of this compound (Compound 20a)
The synthesis of this compound is a multi-step process. A representative final step in the synthetic route is detailed below.
Synthesis of 8-chloro-2-[(1S)-1-[(2,6-diamino-5-chloropyrimidin-4-yl)amino]ethyl]-6-fluoro-3-(1H-pyrazol-5-yl)-3,4-dihydroquinazolin-4-one:
To a solution of the appropriate chiral amine precursor in a suitable solvent such as dimethyl sulfoxide (DMSO) is added 4,5-dichloro-2,6-diaminopyrimidine. The reaction mixture is heated, for example at 120 °C, for a specified time, typically several hours. After cooling to room temperature, the reaction mixture is purified by reverse-phase high-performance liquid chromatography (HPLC) to yield the final product, this compound. The identity and purity of the compound are confirmed by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
In Vitro PI3K Enzyme Assays
The inhibitory activity of this compound against the different PI3K isoforms was determined using a biochemical kinase assay.
-
Enzymes: Recombinant human PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ.
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2).
-
Assay Principle: The assay measures the phosphorylation of PIP2 to phosphatidylinositol-3,4,5-trisphosphate (PIP3) by the PI3K enzymes in the presence of ATP.
-
Procedure:
-
PI3K enzymes are incubated with varying concentrations of this compound in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of a mixture of PIP2 and ATP (containing a trace amount of radiolabeled [γ-³²P]ATP).
-
The reaction is allowed to proceed at room temperature for a defined period (e.g., 20 minutes).
-
The reaction is terminated by the addition of a strong acid, such as perchloric acid.
-
The radiolabeled PIP3 product is extracted and quantified using a scintillation counter.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular p-Akt (S473) Inhibition Assay
The ability of this compound to inhibit the PI3K pathway in a cellular context was assessed by measuring the phosphorylation of Akt, a key downstream effector of PI3K.
-
Cell Line: LNCaP (human prostate carcinoma, PTEN-deficient).
-
Assay Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of phosphorylated Akt at serine 473 (p-Akt S473) in cell lysates.
-
Procedure:
-
LNCaP cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of this compound for a specified duration (e.g., 1 hour).
-
Following treatment, the cells are lysed, and the protein concentration of the lysates is determined.
-
The levels of p-Akt (S473) and total Akt in the lysates are measured using a commercially available ELISA kit according to the manufacturer's instructions.
-
The ratio of p-Akt to total Akt is calculated, and the IC50 value for p-Akt inhibition is determined from the dose-response curve.
-
Cell Proliferation Assay
The anti-proliferative effect of this compound was evaluated in a PTEN-deficient cancer cell line.
-
Cell Line: LNCaP (human prostate carcinoma, PTEN-deficient).
-
Assay Principle: Cell viability is assessed using a commercially available reagent that measures the metabolic activity of the cells, which correlates with the number of viable cells.
-
Procedure:
-
LNCaP cells are seeded in 96-well plates.
-
After 24 hours, the cells are treated with a range of concentrations of this compound.
-
The cells are incubated for an extended period (e.g., 72 hours).
-
A cell viability reagent (e.g., CellTiter-Glo®) is added to each well, and the luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.
-
The IC50 value for cell proliferation inhibition is calculated from the resulting dose-response curve.
-
In Vivo Xenograft Efficacy Study
The antitumor activity of this compound was evaluated in a preclinical mouse model of PTEN-deficient cancer.
-
Animal Model: Male severe combined immunodeficient (SCID) mice.
-
Tumor Model: LNCaP human prostate cancer cells are implanted subcutaneously into the flank of the mice.
-
Procedure:
-
Once the tumors reach a predetermined size (e.g., 150-200 mm³), the mice are randomized into vehicle control and treatment groups.
-
This compound is formulated for oral administration (e.g., in a solution of 0.5% methylcellulose and 0.2% Tween 80).
-
The compound is administered orally once daily at specified doses (e.g., 30 and 100 mg/kg) for a defined treatment period (e.g., 21 days).
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, the percentage of tumor growth inhibition for each treatment group is calculated relative to the vehicle control group.
-
Conclusion
This compound is a potent and selective dual inhibitor of PI3Kβ and PI3Kδ that has demonstrated significant preclinical activity in models of PTEN-deficient cancer. Its discovery and development were guided by a structure-based design approach, leading to a compound with a favorable in vitro and in vivo profile. The data and protocols presented in this guide provide a comprehensive overview of the foundational preclinical work that established this compound as a promising therapeutic candidate for cancers characterized by PTEN loss. Further investigation and clinical development will be necessary to fully elucidate its therapeutic potential in human patients.
References
- 1. Discovery of a Phosphoinositide 3-Kinase (PI3K) β/δ Inhibitor for the Treatment of Phosphatase and Tensin Homolog (PTEN) Deficient Tumors: Building PI3Kβ Potency in a PI3Kδ-Selective Template by Targeting Nonconserved Asp856 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PTEN Mouse Models of Cancer Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. The Mechanisms Underlying PTEN Loss in Human Tumors Suggest Potential Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomy of PI3K in Oncology: A Technical Guide to the Roles of Beta and Delta Isoforms in Cancer
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including proliferation, survival, metabolism, and motility.[1][2][3] Its hyperactivation is one of the most frequent oncogenic events in human cancers, making it a prime therapeutic target.[1][2][4] The Class I PI3Ks, which are heterodimers composed of a catalytic (p110) and a regulatory (p85) subunit, are central to this pathway's role in cancer.[2][5] While the p110α isoform, encoded by PIK3CA, is frequently mutated in solid tumors, the p110β (beta) and p110δ (delta) isoforms play distinct, non-redundant, and equally crucial roles in tumorigenesis, often through different mechanisms and in different cancer contexts.[2][6][7] This guide provides an in-depth exploration of the specific roles of PI3Kβ and PI3Kδ in cancer, detailing their signaling pathways, therapeutic targeting, and the experimental methodologies used to investigate their function.
The Role of PI3K Beta (p110β) in Cancer
Unlike the frequently mutated p110α, the p110β isoform is rarely mutated in cancer.[8] However, it plays a pivotal role in the development and progression of certain tumors, particularly those characterized by the loss of the tumor suppressor phosphatase and tensin homolog (PTEN).[6]
PI3Kβ Signaling Pathway
PI3Kβ is ubiquitously expressed and can be activated by both receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs).[2] In PTEN-deficient tumors, where the brake on PI3K signaling is lost, cancer cells become heavily reliant on the p110β isoform for survival and proliferation.[6] This dependency creates a synthetic lethal relationship, making p110β an attractive therapeutic target in this specific genetic context.
References
- 1. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Long Way to Go: A Scenario for Clinical Trials of PI3K Inhibitors in Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Mouse Models for Exploring the Biological Consequences and Clinical Significance of PIK3CA Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onesearch.wesleyan.edu [onesearch.wesleyan.edu]
- 7. PI 3-Kinase and Cancer: Changing Accents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | p110δ PI3 kinase pathway: emerging roles in cancer [frontiersin.org]
An In-depth Technical Guide to the Isoform Specificity of PI3Kβ Inhibitors
Disclaimer: Publicly available scientific literature and databases do not contain specific data for a compound designated "PI3K-IN-6." To fulfill the requirements of this technical guide, the well-characterized and highly selective PI3Kβ inhibitor, TGX-221 , will be used as a representative example to illustrate the principles of isoform specificity.
Executive Summary
The Phosphoinositide 3-kinase (PI3K) family of lipid kinases plays a crucial role in cellular signaling pathways that govern cell growth, proliferation, survival, and metabolism. The Class I PI3Ks, comprising isoforms α, β, γ, and δ, are particularly important in both normal physiology and disease, making them attractive targets for therapeutic intervention. However, due to the high degree of homology in the ATP-binding site across these isoforms, achieving isoform-selective inhibition is a significant challenge in drug development. This guide provides a detailed examination of the specificity of PI3K inhibitors for the PI3Kβ isoform, using TGX-221 as a case study. It includes quantitative data on its inhibitory activity, detailed experimental protocols for assessing selectivity, and visual representations of the relevant signaling pathway and experimental workflows.
Quantitative Analysis of Isoform Selectivity: The Case of TGX-221
The selectivity of a PI3K inhibitor is quantified by comparing its inhibitory potency against different isoforms. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency.
The table below summarizes the biochemical IC50 values for TGX-221 against the four Class I PI3K isoforms.
| Inhibitor | PI3Kα (IC50) | PI3Kβ (IC50) | PI3Kγ (IC50) | PI3Kδ (IC50) |
| TGX-221 | 5 µM | 7 nM | 3.5 µM | 100 nM |
Data sourced from publicly available information.[1]
As the data illustrates, TGX-221 demonstrates potent inhibition of PI3Kβ with an IC50 of 7 nM. In contrast, its inhibitory activity against PI3Kα and PI3Kγ is significantly weaker, with IC50 values in the micromolar range. The selectivity for PI3Kβ over PI3Kδ is also substantial. This high degree of selectivity makes TGX-221 a valuable tool for studying the specific biological functions of PI3Kβ.
Experimental Protocols for Determining Isoform Specificity
The determination of a PI3K inhibitor's isoform specificity relies on a combination of in vitro biochemical assays and cell-based functional assays.
Biochemical Assays
Biochemical assays utilize purified recombinant PI3K isoforms to directly measure the inhibitor's effect on their enzymatic activity.
This is a traditional and robust method for measuring kinase activity.
Principle: This assay measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto the lipid substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), to produce phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing a buffer (e.g., 20 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM DTT), the lipid substrate PIP2, and the purified recombinant PI3K isoform (α, β, γ, or δ).
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., TGX-221) to the reaction mixture. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 20-30 minutes).
-
Termination: Stop the reaction by adding an acidic solution (e.g., 1 N HCl).
-
Lipid Extraction: Extract the radiolabeled PIP3 product using a chloroform/methanol solvent mixture.
-
Quantification: Measure the amount of radioactivity in the extracted lipid phase using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
HTRF assays are a popular alternative to radiometric assays as they are non-radioactive and amenable to high-throughput screening.
Principle: This assay format often relies on a competitive binding principle. A biotinylated PIP3 tracer, a GST-tagged PIP3-binding protein (e.g., GRP1 PH domain), a Europium-labeled anti-GST antibody (donor), and an allophycocyanin (APC)-labeled streptavidin (acceptor) are used. In the absence of enzyme-generated PIP3, the tracer binds to the PH domain, bringing the donor and acceptor fluorophores into close proximity, resulting in a high FRET signal. When the PI3K enzyme produces PIP3, it competes with the tracer for binding to the PH domain, leading to a decrease in the FRET signal.
Protocol:
-
Kinase Reaction: Perform the kinase reaction in a microplate well containing the PI3K isoform, PIP2 substrate, ATP, and varying concentrations of the inhibitor.
-
Detection: After the kinase reaction, add the detection reagents: biotinylated PIP3 tracer, GST-tagged PH domain, Europium-labeled anti-GST antibody, and APC-labeled streptavidin.
-
Incubation: Incubate the plate in the dark to allow the binding events to reach equilibrium.
-
Signal Reading: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the HTRF ratio and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Cellular Assays
Cellular assays are crucial for confirming that the inhibitor maintains its selectivity in a more complex biological environment and for assessing its functional consequences.
Principle: PI3K activation leads to the phosphorylation of downstream signaling proteins, most notably Akt (also known as Protein Kinase B). The level of phosphorylated Akt (p-Akt) serves as a reliable readout of PI3K activity within the cell.
Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., a cancer cell line with a known PI3K pathway dependency). Treat the cells with varying concentrations of the PI3K inhibitor for a specific duration.
-
Cell Lysis: Lyse the cells to extract the proteins.
-
Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: Probe the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473). Also, probe for total Akt and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction for detection.
-
Imaging and Analysis: Capture the chemiluminescent signal and quantify the band intensities. The reduction in the p-Akt/total Akt ratio with increasing inhibitor concentration indicates the inhibition of the PI3K pathway.
Principle: Since the PI3K pathway is critical for cell proliferation and survival, inhibiting this pathway is expected to reduce cell growth. By using cell lines that are known to be dependent on different PI3K isoforms, the isoform selectivity of an inhibitor can be assessed.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density. Use different cell lines with known dependencies on specific PI3K isoforms (e.g., a PTEN-null cell line for PI3Kβ dependency).
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the inhibitor.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Measurement: Assess cell viability using a colorimetric or luminescent assay. For example, an MTS or MTT assay measures the metabolic activity of viable cells, while a CellTiter-Glo® assay measures ATP levels.
-
Data Analysis: Plot the percentage of cell viability against the inhibitor concentration and calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
Visualizing the PI3Kβ Signaling Pathway and Experimental Workflow
PI3K/Akt Signaling Pathway
The following diagram illustrates the central role of Class I PI3Ks in the PI3K/Akt signaling cascade, with a highlight on the activation and function of the p110β isoform.
Caption: The PI3K/Akt signaling pathway initiated by RTKs and GPCRs, with PI3Kβ-selective inhibition by TGX-221.
Experimental Workflow for Isoform Selectivity Profiling
This diagram outlines the typical workflow for determining the isoform selectivity of a novel PI3K inhibitor.
Caption: A generalized workflow for determining the isoform selectivity of a PI3K inhibitor.
Conclusion
The development of isoform-selective PI3K inhibitors is paramount for advancing our understanding of the specific roles of each PI3K isoform and for creating safer and more effective therapeutics. As demonstrated with the representative inhibitor TGX-221, a combination of rigorous biochemical and cellular assays is essential for accurately characterizing the selectivity profile of a compound. The methodologies and workflows detailed in this guide provide a framework for researchers, scientists, and drug development professionals to assess and interpret the isoform specificity of novel PI3K inhibitors, ultimately contributing to the advancement of targeted therapies.
References
The Impact of PI3K-IN-6 on Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. PI3K-IN-6 is a potent pan-PI3K inhibitor that targets the class I PI3K isoforms (p110α, p110β, p110δ, and p110γ). By inhibiting these central signaling nodes, this compound profoundly impacts cellular metabolism, primarily by attenuating anabolic processes and promoting catabolism. This technical guide provides an in-depth analysis of the effects of this compound on cellular metabolism, offering quantitative data from analogous pan-PI3K inhibitors, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.
Core Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Pathway
This compound exerts its effects by inhibiting the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by PI3K. This prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT. The subsequent reduction in AKT activity leads to decreased activation of the mammalian target of rapamycin complex 1 (mTORC1), a master regulator of protein synthesis and other anabolic processes.[2][3]
Data Presentation: Quantitative Effects of Pan-PI3K Inhibition on Metabolism
While specific quantitative data for this compound is limited in the public domain, extensive research on other pan-PI3K inhibitors, such as Pictilisib (GDC-0941) and Buparlisib (BKM120), provides valuable insights into the expected metabolic consequences. The following tables summarize key findings from preclinical and clinical studies.
Table 1: Effects of Pan-PI3K Inhibition on Plasma Metabolites in Preclinical Models
| Metabolite Class | Specific Metabolites | Change upon PI3K Inhibition | Reference |
| Amino Acids | Alanine, Glycine, Valine, Leucine, Isoleucine | Increased | [3] |
| Acylcarnitines | Acetylcarnitine, Propionylcarnitine | Increased | [3] |
| Phosphatidylcholines | Multiple species | Increased | [3] |
Table 2: Metabolic Changes Observed in Cancer Cells Treated with Pan-PI3K Inhibitors
| Metabolic Parameter | Pan-PI3K Inhibitor | Cell Line | Effect | Reference |
| Glucose Concentration | BEZ235 | Basal-like breast cancer xenografts | Increased | [4] |
| Lactate Concentration | MK-2206, BEZ235 | Basal-like breast cancer xenografts | Reduced | [4] |
| Phosphocholine Concentration | MK-2206, BEZ235 | Basal-like breast cancer xenografts | Increased | [4] |
| Glycerophosphocholine Concentration | BEZ235 | Basal-like breast cancer xenografts | Increased | [4] |
| Metabolic Activity (MTT Assay) | BKM120 | KG-1 (AML) | Diminished in a concentration-dependent manner | [5] |
Impact on Key Metabolic Pathways
Glucose Metabolism
The PI3K/AKT pathway is a primary regulator of glucose homeostasis.[6] Inhibition by this compound is expected to decrease glucose uptake and utilization in cancer cells.
-
Decreased Glucose Uptake: AKT promotes the translocation of glucose transporters (e.g., GLUT1) to the cell surface. Inhibition of PI3K/AKT signaling leads to reduced surface GLUT1, thereby limiting glucose import.[6]
-
Reduced Glycolysis: AKT can phosphorylate and activate key glycolytic enzymes like hexokinase 2 (HK2) and phosphofructokinase 2 (PFK2). By inhibiting AKT, this compound can lead to a reduction in the overall glycolytic rate.[7] This is often observed as a decrease in lactate production.[4]
Lipid Metabolism
The PI3K/AKT/mTOR pathway plays a crucial role in promoting de novo fatty acid synthesis to support membrane production in proliferating cells.
-
Inhibition of Fatty Acid Synthesis: mTORC1, a downstream effector of PI3K/AKT, activates the transcription factor SREBP1c, which upregulates the expression of lipogenic enzymes such as fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC).[8] Inhibition of this pathway by this compound is therefore expected to suppress fatty acid synthesis.
Protein Synthesis
A major consequence of PI3K/AKT/mTORC1 pathway inhibition is the suppression of protein synthesis.
-
Reduced Cap-Dependent Translation: mTORC1 phosphorylates and inactivates the translational repressor 4E-BP1, allowing for the assembly of the eIF4F complex and initiation of cap-dependent translation. mTORC1 also phosphorylates and activates S6 kinase (S6K), which promotes ribosome biogenesis and translation of specific mRNAs. Inhibition of mTORC1 by this compound blocks these processes, leading to a global reduction in protein synthesis.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the metabolic effects of this compound.
Protocol 1: Measurement of Cellular Respiration and Glycolysis using Seahorse XF Analyzer
This protocol outlines the use of the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.
Materials:
-
Seahorse XF96 or XFe96 Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Glucose, Pyruvate, Glutamine supplements
-
This compound
-
Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)
-
Glycolysis Stress Test Kit (Glucose, Oligomycin, 2-Deoxyglucose)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with various concentrations of this compound for the desired duration. Include a vehicle control.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
Assay Medium Preparation: Prepare the appropriate Seahorse assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm to 37°C.
-
Cell Plate Preparation: Remove the culture medium from the cell plate, wash with the assay medium, and add the final volume of assay medium to each well. Incubate the cell plate in a non-CO2 37°C incubator for 1 hour prior to the assay.
-
Compound Loading: Load the hydrated sensor cartridge with the metabolic inhibitors from the Mito Stress Test or Glycolysis Stress Test kit.
-
Seahorse XF Assay: Calibrate the sensor cartridge and then replace the calibrant plate with the cell plate to start the assay. The instrument will measure baseline OCR and ECAR, followed by measurements after the sequential injection of the metabolic inhibitors.
-
Data Analysis: Analyze the resulting OCR and ECAR profiles to determine key metabolic parameters such as basal respiration, ATP-linked respiration, maximal respiration, and glycolytic capacity.
Protocol 2: 2-NBDG Glucose Uptake Assay
This protocol uses the fluorescent glucose analog 2-NBDG to quantify glucose uptake in cells treated with this compound.[9][10]
Materials:
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
This compound
-
Glucose-free DMEM
-
Phloretin (a glucose transporter inhibitor, as a control)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well black-wall, clear-bottom plate and allow them to adhere. Treat the cells with this compound at various concentrations for the desired time.
-
Glucose Starvation: Remove the treatment medium and wash the cells with PBS. Incubate the cells in glucose-free DMEM for 1 hour.[9]
-
2-NBDG Incubation: Add 2-NBDG to the glucose-free medium to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.[10]
-
Termination of Uptake: Remove the 2-NBDG containing medium and wash the cells with ice-cold PBS to stop further uptake.[9]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader (Excitation/Emission ~485/535 nm). Alternatively, cells can be trypsinized and analyzed by flow cytometry.
Protocol 3: Fatty Acid Synthesis Assay using [14C]Acetate Incorporation
This protocol measures the rate of de novo fatty acid synthesis by quantifying the incorporation of radiolabeled acetate into cellular lipids.[1]
Materials:
-
[14C]Acetate
-
This compound
-
Lipid extraction solvents (e.g., chloroform:methanol mixture)
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Treatment: Culture cells to near confluence and treat with this compound for the desired duration.
-
Radiolabeling: Add [14C]Acetate to the culture medium and incubate for a defined period (e.g., 2-4 hours).
-
Cell Lysis and Lipid Extraction: Wash the cells with PBS and lyse them. Extract total lipids using a chloroform:methanol solvent system.
-
Quantification of Radioactivity: Dry the lipid extract and resuspend in a suitable solvent. Measure the amount of incorporated [14C] by liquid scintillation counting.
-
Normalization: Normalize the radioactive counts to the total protein content of the cell lysate.
Protocol 4: Western Blot Analysis of PI3K Pathway Activation
This protocol is used to confirm the inhibition of the PI3K/AKT/mTOR pathway by this compound by assessing the phosphorylation status of key downstream targets.[11]
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-S6K, anti-S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound, then lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Following washes, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Conclusion
This compound, as a pan-PI3K inhibitor, is a powerful modulator of cellular metabolism. Its primary mechanism of action involves the suppression of the PI3K/AKT/mTOR signaling axis, leading to a significant reduction in glucose uptake, glycolysis, fatty acid synthesis, and protein synthesis. The experimental protocols provided in this guide offer a robust framework for researchers to investigate and quantify the metabolic consequences of this compound treatment in various cellular contexts. Understanding these metabolic effects is crucial for the continued development and clinical application of PI3K inhibitors in oncology and other diseases.
References
- 1. Using 14C-acetate Pulse-chase Labeling to Study Fatty Acid and Glycerolipid Metabolism in Plant Leaves [bio-protocol.org]
- 2. Regulation of PI3K signaling in cancer metabolism and PI3K-targeting therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Metabolic biomarkers for response to PI3K inhibition in basal-like breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphoinositide 3-Kinase Regulates Glycolysis through Mobilization of Aldolase from the Actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of PI3K signaling in cancer metabolism and PI3K-targeting therapy - Han - Translational Breast Cancer Research [tbcr.amegroups.org]
- 9. Glucose (2-NBDG) uptake assay [bio-protocol.org]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. pubcompare.ai [pubcompare.ai]
The Potential of PI3K-IN-6 in Deciphering Lipid Kinase Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many diseases, particularly cancer, making it a prime target for therapeutic intervention. The complexity of the PI3K family, which comprises multiple isoforms with distinct physiological roles, necessitates the development of selective inhibitors to dissect their individual contributions to cellular signaling and disease pathogenesis. PI3K-IN-6, a potent and selective dual inhibitor of the p110β and p110δ isoforms of PI3K, has emerged as a valuable chemical tool for studying the intricacies of lipid kinase signaling. This technical guide provides an in-depth overview of this compound, its biochemical properties, and its potential applications in research and drug development.
Introduction to this compound
This compound is a small molecule inhibitor that exhibits high selectivity for the class I PI3K isoforms β (beta) and δ (delta). Understanding the specific roles of these isoforms is crucial, as they are implicated in different cellular functions and disease contexts. The p110β isoform is ubiquitously expressed and has been linked to signaling downstream of G protein-coupled receptors (GPCRs) and in tumors with loss of the tumor suppressor PTEN. The p110δ isoform is predominantly expressed in hematopoietic cells and plays a key role in immune cell signaling. The dual selectivity of this compound makes it a unique tool to investigate the combined roles of these two isoforms.
Biochemical Profile of this compound
The potency and selectivity of a chemical probe are paramount to its utility in research. This compound has been characterized by its half-maximal inhibitory concentrations (IC50) against various PI3K isoforms.
| Property | Value |
| Chemical Formula | C17H14Cl2FN9O |
| Molecular Weight | 450.26 g/mol |
| Target(s) | PI3Kβ, PI3Kδ |
| IC50 for PI3Kβ | 7.8 nM |
| IC50 for PI3Kδ | 5.3 nM |
| IC50 for PI3Kα | Data not publicly available |
| IC50 for PI3Kγ | Data not publicly available |
Table 1: Biochemical and Physicochemical Properties of this compound.
The PI3K Signaling Pathway
The PI3K signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT. This recruitment to the membrane allows for the phosphorylation and activation of AKT by other kinases, such as PDK1. Once activated, AKT phosphorylates a multitude of downstream substrates, thereby regulating a wide array of cellular functions. The tumor suppressor PTEN acts as a critical negative regulator of this pathway by dephosphorylating PIP3 back to PIP2.
An In-depth Technical Guide to the Enzymatic Activity of PI3K-IN-6
Introduction
The Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in a multitude of cellular processes, including cell growth, proliferation, survival, differentiation, and metabolism.[1][2][3][4] The PI3K/AKT/mTOR signaling pathway is one of the most frequently activated pathways in human cancers, making it a prime target for therapeutic intervention.[1][5][6][7] PI3Ks are broadly classified into three classes, with Class I being the most implicated in cancer.[8][9] Class I PI3Ks are heterodimers, consisting of a catalytic subunit (p110) and a regulatory subunit (p85).[10][11] Upon activation by upstream signals from receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[8][9][12] This process is antagonized by the tumor suppressor phosphatase and tensin homolog (PTEN).[1][5]
PI3K-IN-6 is a potent and selective inhibitor of the PI3K pathway, demonstrating significant promise in preclinical studies. This guide provides a detailed overview of its enzymatic activity, the experimental protocols used for its characterization, and its mechanism of action within the broader context of the PI3K signaling cascade.
Quantitative Data: Enzymatic Activity of this compound
This compound is characterized as a highly selective inhibitor with potent activity against the β (beta) and δ (delta) isoforms of the PI3K enzyme. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Target Isoform | IC50 Value (nM) |
| PI3Kβ | 7.8 |
| PI3Kδ | 5.3 |
Data sourced from publicly available information on Targetmol.[13]
PI3K Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical PI3K/AKT/mTOR signaling pathway and indicates the point of inhibition by this compound.
Caption: The PI3K/AKT/mTOR signaling cascade and the inhibitory action of this compound.
Mechanism of Action
The PI3K signaling pathway is initiated by the activation of cell surface receptors, which recruit and activate Class I PI3Ks at the plasma membrane.[7][9] Activated PI3K then catalyzes the phosphorylation of PIP2 to produce PIP3.[3][12] This crucial second messenger, PIP3, acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as AKT and PDK1.[5] The co-localization of AKT and PDK1 at the membrane facilitates the phosphorylation and subsequent full activation of AKT.[5][12] Activated AKT then phosphorylates a wide array of downstream substrates, including the mTOR complex 1 (mTORC1), to regulate fundamental cellular functions like protein synthesis, cell growth, and survival.[1][2][5]
This compound exerts its effect by directly inhibiting the catalytic activity of the p110β and p110δ subunits of PI3K. As an ATP-competitive inhibitor, it likely binds to the ATP-binding pocket of the enzyme, preventing the phosphorylation of PIP2 to PIP3. This blockade at a critical upstream node leads to the suppression of the entire downstream signaling cascade, ultimately inhibiting cell proliferation and survival in cells dependent on this pathway.
Experimental Protocols for Determining Enzymatic Activity
The determination of IC50 values for PI3K inhibitors like this compound involves in vitro biochemical assays that measure the enzymatic activity of purified PI3K isoforms.[14][15] Various assay formats can be employed, including fluorescence-based, luminescence-based, and radiometric methods.[16][17]
Principle: The core principle of these assays is to quantify the production of PIP3 from the substrate PIP2 by the PI3K enzyme in the presence of varying concentrations of the inhibitor. The amount of product formed is inversely proportional to the inhibitory activity of the compound.
Detailed Methodology (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a common non-radioactive, high-throughput method for assessing PI3K activity.
-
Reagent Preparation:
-
PI3K Enzyme: Use purified, recombinant human PI3K isoforms (e.g., p110β/p85α, p110δ/p85α). Dilute to the desired concentration (e.g., 2-5 nM) in kinase reaction buffer.
-
Substrate: Prepare a solution of PIP2 substrate in the kinase reaction buffer.
-
Inhibitor (this compound): Perform a serial dilution of this compound in DMSO, followed by a further dilution in kinase reaction buffer to achieve the final desired concentrations for the dose-response curve.
-
ATP: Prepare a solution of ATP in the kinase reaction buffer. The concentration should be at or near the Km value for the specific PI3K isoform to ensure sensitive detection of competitive inhibition.
-
Detection Reagents: Prepare a stop/detection solution containing a biotinylated-PIP3 tracer and a europium (Eu3+) cryptate-labeled anti-PIP3 antibody and streptavidin-XL665.
-
-
Assay Procedure:
-
Add a small volume (e.g., 2.5 µL) of the serially diluted this compound or DMSO (vehicle control) to the wells of a low-volume 384-well assay plate.
-
Add the PI3K enzyme solution (e.g., 2.5 µL) to all wells and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the PIP2 substrate and ATP (e.g., 5 µL).
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature. The reaction time should be within the linear range of product formation.
-
Terminate the reaction and initiate detection by adding the stop/detection solution (e.g., 10 µL). This solution typically contains EDTA to chelate Mg2+ and stop the enzymatic reaction.
-
Incubate the plate for 60 minutes at room temperature to allow the detection reagents to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
The HTRF ratio (Emission at 665 nm / Emission at 620 nm) is calculated. In this competitive immunoassay format, the signal is inversely proportional to the amount of PIP3 produced by the enzyme.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value.
-
Workflow for PI3K Enzymatic Inhibition Assay
The diagram below outlines the typical workflow for determining the IC50 of a PI3K inhibitor.
Caption: Standard experimental workflow for a PI3K enzymatic inhibition assay.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. cusabio.com [cusabio.com]
- 3. Phosphoinositide 3-kinase - Wikipedia [en.wikipedia.org]
- 4. Kinetic and structural analyses reveal residues in phosphoinositide 3-kinase α that are critical for catalysis and substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphatidylinositol 3-kinase (PI3K): The Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | CymitQuimica [cymitquimica.com]
- 14. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 15. Methods to measure the enzymatic activity of PI3Ks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. Development and application of PI3K assays for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of PI3K Inhibitors in Mice
Disclaimer: Information regarding a specific compound designated "PI3K-IN-6" was not found in the conducted literature search. The following application notes and protocols have been compiled based on data from various well-characterized Phosphoinositide 3-kinase (PI3K) inhibitors used in murine in vivo studies to provide a comprehensive guide for researchers.
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, metabolism, and migration.[1][2][3][4][5] Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of various diseases, most notably cancer, making it a prime target for therapeutic intervention.[1][2][5][6] Consequently, a diverse range of PI3K inhibitors have been developed and are extensively studied in preclinical mouse models to evaluate their therapeutic potential.[6][7][8][9]
These application notes provide a summary of in vivo dosages and administration routes for several common PI3K inhibitors in mice, along with detailed experimental protocols to guide researchers in their study design.
PI3K Signaling Pathway
The PI3K pathway is activated by various upstream signals, such as growth factors and cytokines, which bind to receptor tyrosine kinases (RTKs).[3] This activation leads to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[6] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[2] Activated AKT then phosphorylates a plethora of substrates, including the mammalian target of rapamycin (mTOR), to regulate diverse cellular functions.[1] The tumor suppressor PTEN (Phosphatase and Tensin Homolog) negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[1][2]
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. cusabio.com [cusabio.com]
- 6. Genetically engineered mouse models of PI3K signaling in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effective Use of PI3K and MEK Inhibitors to Treat Mutant K-Ras G12D and PIK3CA H1047R Murine Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for PI3K-IN-6 in In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PI3K-IN-6, a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K), in in vitro kinase assays. This document includes detailed protocols, data on inhibitor activity, and visual representations of the PI3K signaling pathway and experimental workflows.
Introduction to this compound
This compound is a small molecule inhibitor that exhibits high selectivity for the class I PI3K isoforms, particularly PI3Kβ and PI3Kδ. The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently implicated in cancer and inflammatory diseases, making PI3K isoforms attractive targets for therapeutic intervention. Understanding the in vitro activity and selectivity of inhibitors like this compound is a crucial step in drug discovery and development.
Quantitative Data: Inhibitor Activity
The inhibitory activity of this compound against class I PI3K isoforms is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.
| PI3K Isoform | IC50 (nM) |
| PI3Kβ | 7.8 |
| PI3Kδ | 5.3 |
Data represents typical values and may vary depending on experimental conditions.
PI3K Signaling Pathway
The following diagram illustrates the canonical PI3K signaling cascade, which is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs).
Caption: The PI3K signaling pathway is activated by growth factors, leading to a cascade of events that promote cell proliferation and survival. This compound inhibits this pathway by targeting the PI3K enzyme.
Experimental Protocols
This section provides a detailed protocol for a biochemical in vitro kinase assay to determine the IC50 value of this compound. This protocol is a general guideline and may require optimization based on the specific PI3K isoform and detection method used.
In Vitro PI3K Kinase Assay (Luminescence-Based)
This protocol utilizes a luminescence-based assay to measure the amount of ADP produced, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human PI3K enzyme (e.g., PI3Kβ/p85α, PI3Kδ/p85α)
-
This compound
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Experimental Workflow:
Caption: A stepwise workflow for performing an in vitro PI3K kinase assay to determine the inhibitory concentration of this compound.
Procedure:
-
Prepare a serial dilution of this compound:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution.
-
Perform a serial dilution in kinase buffer to achieve the desired concentration range for testing (e.g., from 1 µM to 0.01 nM). Include a vehicle control (DMSO without inhibitor).
-
-
Prepare the enzyme/lipid mixture:
-
Dilute the recombinant PI3K enzyme and PIP2 substrate in kinase buffer to the desired final concentrations. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the enzyme and micromolar range for the substrate.
-
-
Assay Plate Setup:
-
Add 0.5 µL of the serially diluted this compound or vehicle control to the wells of a 384-well plate.
-
Add 4 µL of the enzyme/lipid mixture to each well.
-
-
Initiate the Kinase Reaction:
-
Add 0.5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific PI3K isoform.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detect ADP Production:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Measure Luminescence:
-
Read the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal as a function of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
These application notes provide a framework for the use of this compound in in vitro kinase assays. The provided protocols and diagrams are intended to guide researchers in their investigation of this potent and selective PI3K inhibitor. For optimal results, it is recommended to empirically determine the ideal assay conditions for the specific experimental setup.
Application Notes and Protocols: Western Blot for p-Akt (Ser473/Thr308) Following PI3K-IN-6 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway is frequently implicated in various diseases, particularly cancer, making it a prime target for therapeutic intervention.[4][5] The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a central node in this pathway.[2][3] Upon activation by growth factors or other extracellular stimuli, PI3K phosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which then recruits Akt to the plasma membrane.[1][2][3] Full activation of Akt requires phosphorylation at two key residues: Threonine 308 (Thr308) in the activation loop by PDK1, and Serine 473 (Ser473) in the C-terminal hydrophobic motif by mTORC2.[2][6]
PI3K-IN-6 is a potent and selective inhibitor of the p110β and p110δ isoforms of PI3K.[7] By blocking PI3K activity, this compound prevents the phosphorylation and subsequent activation of Akt. Western blotting is a widely used technique to detect changes in protein expression and phosphorylation status.[8][9] This document provides a detailed protocol for performing a Western blot to analyze the phosphorylation of Akt at both Ser473 and Thr308 in cells treated with this compound.
Signaling Pathway
The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs).[10] This leads to the recruitment and activation of PI3K, which then phosphorylates PIP2 to generate PIP3.[1][10] PIP3 acts as a second messenger, recruiting proteins with Pleckstrin Homology (PH) domains, such as Akt and PDK1, to the cell membrane.[2] This co-localization facilitates the phosphorylation of Akt at Thr308 by PDK1 and at Ser473 by mTORC2, leading to its full activation.[2][6] Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival, growth, and proliferation.[3][4] this compound inhibits the catalytic activity of PI3K, thereby blocking the entire downstream signaling cascade.
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Data Presentation
| Parameter | Value | Reference |
| This compound IC50 | ||
| p110β | 7.8 nM | [7] |
| p110δ | 5.3 nM | [7] |
| Antibody Dilutions | ||
| p-Akt (Ser473) | 1:1000 - 1:5000 | [11][12] |
| p-Akt (Thr308) | 1:1000 - 1:4000 | [13][14] |
| Total Akt | Varies by manufacturer | [6] |
| Loading Control (e.g., β-actin, GAPDH) | Varies by manufacturer | [15] |
| Protein Loading | 1-40 µg per lane | [16] |
Experimental Workflow
The overall experimental workflow involves treating cells with this compound, preparing cell lysates, quantifying protein concentration, separating proteins by size, transferring them to a membrane, and finally detecting the proteins of interest using specific antibodies.
Caption: Experimental workflow for Western blot analysis of p-Akt.
Experimental Protocols
Cell Culture and Treatment
-
Culture cells of interest in appropriate media and conditions until they reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 1, 6, 24 hours). Include a vehicle control (DMSO only).
-
To induce Akt phosphorylation, cells can be serum-starved overnight and then stimulated with a growth factor (e.g., 100 ng/mL PDGF or 100 nM insulin) for 15-30 minutes prior to lysis.[17]
Cell Lysis and Protein Extraction
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).[18][19]
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium pyrophosphate).[20][21]
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[18][19][21] For suspension cells, pellet them by centrifugation and resuspend in lysis buffer.[8][19]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[18]
-
Centrifuge the lysate at 12,000-16,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[18]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a suitable protein assay, such as the Bicinchoninic acid (BCA) assay or the Bradford assay.[8][22][23] These methods are compatible with most common lysis buffer components.[22][24]
-
Follow the manufacturer's instructions for the chosen assay.
-
Based on the concentrations, calculate the volume of each lysate needed to ensure equal protein loading in each lane of the gel (typically 10-30 µg).[16]
SDS-PAGE and Western Blotting
-
Prepare protein samples for loading by mixing the calculated volume of lysate with Laemmli sample buffer (e.g., 4X or 6X) and boiling at 95-100°C for 5-10 minutes.[8][21]
-
Load the denatured protein samples and a pre-stained protein ladder into the wells of an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by molecular weight.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[8][9][25] Wet or semi-dry transfer methods can be used.[8][9][25] For PVDF membranes, pre-wetting with methanol is required.[25]
Antibody Incubation
-
Blocking: To prevent non-specific antibody binding, incubate the membrane in a blocking buffer for 1 hour at room temperature with gentle agitation.[26][27] For phospho-specific antibodies, 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) is often recommended over non-fat dry milk, as milk contains phosphoproteins that can increase background.[26][27][28]
-
Primary Antibody Incubation: Dilute the primary antibodies (anti-p-Akt Ser473, anti-p-Akt Thr308, and anti-total Akt) in the blocking buffer (5% BSA in TBST) at the recommended dilutions.[26][29] Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.[26][28][30]
-
Washing: After incubation, wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[26][27]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[26][30]
-
Final Washes: Wash the membrane three times for 5-10 minutes each with TBST.[26]
Detection and Analysis
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film. Avoid overexposure to ensure the signal is within the linear range for quantification.[16]
-
Stripping and Re-probing: To detect total Akt and a loading control (e.g., β-actin or GAPDH) on the same membrane, the membrane can be stripped of the initial antibodies and re-probed. Alternatively, run parallel gels.
-
Densitometry: Quantify the band intensities using densitometry software (e.g., ImageJ).[31] Normalize the intensity of the p-Akt bands to the corresponding total Akt bands to account for any differences in Akt protein levels. Further normalize to the loading control to correct for any loading inaccuracies.[16] The results can be expressed as a fold change relative to the untreated control.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. cusabio.com [cusabio.com]
- 5. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospho-Akt (Thr308) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. bostonbioproducts.com [bostonbioproducts.com]
- 9. Western Blot Transfer Methods | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Phospho-AKT (Ser473) antibody (28731-1-AP) | Proteintech [ptglab.com]
- 12. Phospho-AKT (Ser473) Monoclonal Antibody (17F6.B11) (200-301-268) [thermofisher.com]
- 13. Phospho-AKT (Thr308) antibody (29163-1-AP) | Proteintech [ptglab.com]
- 14. Phospho-AKT (Thr308) Polyclonal Antibody (600-401-269) [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative Western Blot Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 18. ウェスタンブロッティングのための細胞溶解・タンパク質抽出 [sigmaaldrich.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. CST | Cell Signaling Technology [cellsignal.com]
- 21. origene.com [origene.com]
- 22. licorbio.com [licorbio.com]
- 23. bitesizebio.com [bitesizebio.com]
- 24. bosterbio.com [bosterbio.com]
- 25. Western blot transfer techniques | Abcam [abcam.com]
- 26. ccrod.cancer.gov [ccrod.cancer.gov]
- 27. Western blot blocking: Best practices | Abcam [abcam.com]
- 28. researchgate.net [researchgate.net]
- 29. Phospho-Akt (Thr308) Antibody (#9275) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 30. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]
- 31. Vitamin K3 Analog Phthiocol Protects Against High Phosphate-Induced Vascular Calcification in Chronic Kidney Disease [mdpi.com]
PI3K-IN-6 solubility in DMSO and cell culture media
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI3K-IN-6 is a potent and highly selective dual inhibitor of phosphoinositide 3-kinase (PI3K) isoforms β (beta) and δ (delta), with IC50 values of 7.8 nM and 5.3 nM, respectively.[1][2] Its high selectivity and oral activity make it a valuable tool for investigating the specific roles of PI3Kβ and PI3Kδ in various cellular processes and a potential therapeutic agent, particularly in the context of tumors with phosphatase and tensin homolog (PTEN) deficiency.[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism.[3][4][5][6] Dysregulation of this pathway is a common feature in many human cancers.[6][7]
These application notes provide detailed information on the solubility of this compound, protocols for its use in cell-based assays, and an overview of the signaling pathway it targets.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 450.26 g/mol | [1] |
| Formula | C17H14Cl2FN9O | [1] |
| CAS Number | 1842380-77-1 | [1] |
Solubility Data
This compound is readily soluble in dimethyl sulfoxide (DMSO).[1] While quantitative solubility in aqueous solutions like cell culture media is low, working solutions can be prepared by diluting a concentrated DMSO stock. To avoid precipitation, a serial dilution approach is recommended.[8][9]
| Solvent | Concentration | Comments | Source |
| DMSO | ≥ 10 mM | Heating to 37°C and sonication can aid dissolution.[1][8] Use fresh, anhydrous DMSO for best results.[10][11] | [1][8] |
| Cell Culture Media | Working concentrations (e.g., 1 µM) | Prepare by serial dilution from a DMSO stock. Direct dilution of a high-concentration stock into aqueous media may cause precipitation.[8][9] Pre-warming the media and the diluted stock to 37°C can help prevent precipitation.[8][9] | [8][9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution to a working concentration in cell culture medium.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Ultrasonic bath (optional)
Procedure:
-
Stock Solution Preparation (10 mM in DMSO):
-
Equilibrate the this compound vial to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound. For example, to a 1 mg vial of this compound (MW: 450.26 g/mol ), add 222.1 µL of DMSO.
-
Vortex the solution thoroughly to dissolve the compound.
-
If necessary, warm the solution to 37°C for a short period and use an ultrasonic bath to aid dissolution.[1]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1][12]
-
-
Working Solution Preparation (e.g., 1 µM in Cell Culture Medium):
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.[8]
-
Perform a serial dilution. For example, to make a 1 µM working solution:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of DMSO to get a 10 µM solution.
-
Then, add 100 µL of the 10 µM solution to 900 µL of pre-warmed cell culture medium to obtain a final concentration of 1 µM.
-
-
Mix gently by inverting the tube or pipetting up and down.
-
Use the working solution immediately. Do not store aqueous working solutions.
-
Caption: Workflow for this compound solution preparation.
Protocol 2: Cell-Based Assay for PI3K Pathway Inhibition
This protocol outlines a general method to assess the inhibitory effect of this compound on the PI3K/AKT signaling pathway by measuring the phosphorylation of AKT, a downstream effector.
Materials:
-
Cancer cell line of interest (e.g., PTEN-deficient cell line)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound working solutions (prepared as in Protocol 1)
-
Vehicle control (e.g., DMSO in culture medium, at the same final concentration as the this compound treated samples)
-
Growth factor (e.g., Insulin, IGF-1, or serum) to stimulate the PI3K pathway
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-phospho-AKT (e.g., Ser473), anti-total-AKT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate (e.g., 6-well plate) at a density that will result in 70-80% confluency at the time of the experiment.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Serum Starvation:
-
The next day, remove the complete medium, wash the cells once with PBS, and replace with serum-free medium.
-
Incubate for 12-24 hours to reduce basal PI3K pathway activity.
-
-
Inhibitor Treatment:
-
Treat the cells with various concentrations of this compound working solutions for a predetermined time (e.g., 1-2 hours). Include a vehicle control.
-
-
Pathway Stimulation:
-
Stimulate the PI3K pathway by adding a growth factor (e.g., 10% serum or 100 nM insulin) for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Remove the medium and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at high speed at 4°C to pellet cell debris.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Perform Western blotting to detect the levels of phosphorylated AKT and total AKT as previously described.[6]
-
Caption: Workflow for a cell-based PI3K inhibition assay.
PI3K Signaling Pathway
The PI3K pathway is activated by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3] PIP3 acts as a second messenger, recruiting and activating downstream proteins such as AKT. Activated AKT then phosphorylates a multitude of substrates, leading to the regulation of various cellular processes. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[7] this compound specifically inhibits the p110β and p110δ catalytic subunits of Class I PI3K.
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of highly sensitive cell-based AKT kinase ELISA for monitoring PI3K beta activity and compound efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PIK-inhibitors | PI3K | TargetMol [targetmol.com]
- 9. PI3Kα-IN-13 | PI3K | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PI3K Inhibitor Treatment in Breast Cancer Cell Lines
A Note on the Selected Inhibitor: The specific compound "PI3K-IN-6" was not found in the available literature. Therefore, these application notes and protocols have been generated using data for Pictilisib (GDC-0941) , a well-characterized and potent pan-Class I PI3K inhibitor extensively studied in breast cancer cell lines. The principles and methods described herein are broadly applicable to other PI3K inhibitors, with adjustments for specific inhibitor characteristics such as isoform selectivity and potency.
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is one of the most frequent oncogenic events in breast cancer, making it a key therapeutic target.[1][2] PI3K inhibitors are a class of targeted therapies designed to block the activity of PI3K enzymes, thereby impeding tumor progression. These application notes provide a comprehensive guide for researchers utilizing PI3K inhibitors, specifically Pictilisib (GDC-0941), for the in vitro study of breast cancer cell lines.
Mechanism of Action of Pictilisib (GDC-0941)
Pictilisib is a potent and selective oral inhibitor of Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), with a particularly strong effect on p110α and p110δ.[3][4] It functions by binding to the ATP-binding pocket of the PI3K enzyme, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] This blockade inhibits the downstream activation of key signaling proteins such as AKT and mTOR, ultimately leading to decreased cell proliferation and increased apoptosis in cancer cells.[4][6]
Data Presentation: In Vitro Efficacy of Pictilisib (GDC-0941)
The following table summarizes the inhibitory concentrations (IC50/EC50) of Pictilisib in various breast cancer cell lines, providing a comparative view of its potency.
| Breast Cancer Cell Line | PIK3CA Status | HER2 Status | PTEN Status | IC50/EC50 (µM) | Reference |
| MCF7-neo/HER2 | Mutant | Amplified | Wild-type | < 1 | [1][6] |
| MDA-MB-361 | Mutant | Amplified | Wild-type | 0.72 | [4] |
| T47D | Mutant | - | Wild-type | Not Specified | [6] |
| Hs578T1.2 | Wild-type | - | Wild-type | Not Specified | [6] |
| MX-1 | Wild-type | - | Null | < 1 | [6] |
| MDA-MB-453 | Mutant | Amplified | Wild-type | Not Specified | [6] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of a PI3K inhibitor on the metabolic activity of breast cancer cell lines, which is an indicator of cell viability.
Materials:
-
Breast cancer cell lines (e.g., MCF7, T47D, MDA-MB-361)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Pictilisib (GDC-0941)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare a stock solution of Pictilisib (e.g., 10 mM) in DMSO. Prepare serial dilutions of the inhibitor in complete growth medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO at the same concentration as the highest inhibitor dose).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Gently pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for PI3K Pathway Inhibition
This protocol assesses the inhibition of the PI3K signaling pathway by measuring the phosphorylation status of downstream targets like AKT.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
Pictilisib (GDC-0941)
-
DMSO
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with Pictilisib at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol evaluates the effect of PI3K inhibition on cell cycle progression.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
Pictilisib (GDC-0941)
-
DMSO
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with Pictilisib at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: PI3K signaling pathway and its inhibition by Pictilisib.
Caption: Workflow for assessing Pictilisib's effects on breast cancer cells.
References
- 1. abmole.com [abmole.com]
- 2. A chemical screen in diverse breast cancer cell lines reveals genetic enhancers and suppressors of sensitivity to PI3K isotype-selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A phase Ib study of pictilisib (GDC-0941) in combination with paclitaxel, with and without bevacizumab or trastuzumab, and with letrozole in advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application of PI3K Inhibitors in Glioblastoma Research: A Profile of PX-866
Note: No specific public data was found for the compound "PI3K-IN-6." This document provides a detailed application and protocol guide for PX-866 , a well-characterized, irreversible pan-class I PI3K inhibitor, as a representative example for researchers interested in targeting the PI3K pathway in glioblastoma (GBM).
Application Notes
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and motility.[1][2][3] In glioblastoma, the most aggressive primary brain tumor in adults, this pathway is frequently hyperactivated due to genetic alterations such as loss of the tumor suppressor PTEN or activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[1][4] This aberrant signaling contributes significantly to glioblastoma pathogenesis and therapeutic resistance, making the PI3K pathway a compelling target for drug development.[1][4]
PX-866 is a potent, irreversible pan-isoform inhibitor of class I PI3K, with a pharmacological profile that makes it a valuable tool for preclinical glioblastoma research.[1][4] It functions by covalently binding to the PI3K enzyme, leading to sustained inhibition of its kinase activity. This blockade of PI3K signaling results in the reduced phosphorylation of downstream effectors such as Akt and S6 kinase, ultimately leading to cell cycle arrest, inhibition of tumor cell invasion, and reduced angiogenesis.[1] Preclinical studies have demonstrated that PX-866 can inhibit the growth of glioblastoma cells both in vitro and in vivo, including in intracranial tumor models.[1][5]
Data Presentation
In Vitro Efficacy of PX-866 in Glioblastoma Cell Lines
| Cell Line | PTEN Status | p53 Status | IC50 (µM) | Reference |
| U87 | Negative | Wild-type | Not explicitly stated, but lower than PTEN wild-type cells | [1] |
| U251 | Negative | Mutated | Not explicitly stated, but lower than PTEN wild-type cells | [1] |
| LN229 | Wild-type | Mutated | Not explicitly stated, but 3-fold higher than PTEN-negative cells | [1] |
| LN18 | Wild-type | Mutated | Not explicitly stated, but 3-fold higher than PTEN-negative cells | [1] |
Note: The study mentions that the IC50 for PTEN-negative cell lines (U87 and U251) was 3-fold lower than for PTEN wild-type cell lines (LN229 and LN18), but does not provide the exact values.[1]
In Vivo Efficacy of PX-866 in Glioblastoma Xenograft Models
| Model | Treatment | Outcome | Reference |
| Subcutaneous U87 Xenograft | PX-866 (2.0 mg/kg/day, oral gavage, 5 days/week for 4 weeks) | 84% reduction in mean tumor volume compared to control. | [1][6] |
| Subcutaneous U87 Xenograft | PX-866 (2.5 mg/kg, oral gavage) | 84% growth inhibition after 4 weeks of treatment. | [5] |
| Intracranial U87 Xenograft | PX-866 (2.0 mg/kg/day, oral gavage, 5 days/week) | Increased median survival from 32 days (control) to 39 days (treated). | [1][6] |
| Intracranial U87 Xenograft | PX-866 (2.5 mg/kg, oral gavage) | Increased median survival from 31 days (control) to 38 days (treated). | [5] |
Experimental Protocols
Cell Culture
Glioblastoma cell lines such as U87, U251, LN229, and LN18 can be maintained in Dulbecco's Modified Eagle's Medium (DMEM)/F12 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1] Cells should be cultured in a humidified incubator at 37°C with 5% CO2.
Western Blot Analysis of PI3K Pathway Inhibition
This protocol is for assessing the phosphorylation status of key proteins in the PI3K pathway following treatment with a PI3K inhibitor.
Materials:
-
Glioblastoma cells
-
PI3K inhibitor (e.g., PX-866)
-
EGF (optional, for stimulation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-S6, anti-total S6, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed glioblastoma cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 24 hours to reduce basal signaling.[1]
-
Treat the cells with varying concentrations of the PI3K inhibitor (e.g., PX-866) for the desired time (e.g., 1-24 hours).
-
(Optional) Stimulate the cells with a growth factor like EGF (e.g., 50 ng/mL) for 10 minutes before harvesting to induce pathway activation.[1]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize protein levels to a loading control like actin.
Cell Viability Assay
This protocol is to determine the effect of a PI3K inhibitor on the viability of glioblastoma cells.
Materials:
-
Glioblastoma cells
-
PI3K inhibitor (e.g., PX-866)
-
96-well plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Microplate reader
Procedure:
-
Seed glioblastoma cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PI3K inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).[1]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Glioblastoma Xenograft Study
This protocol describes a subcutaneous xenograft model to evaluate the in vivo efficacy of a PI3K inhibitor.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Glioblastoma cells (e.g., U87)
-
Matrigel (optional)
-
PI3K inhibitor (e.g., PX-866)
-
Vehicle for drug formulation
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of glioblastoma cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the PI3K inhibitor (e.g., PX-866 at 2.0 mg/kg/day) or vehicle to the respective groups via the desired route (e.g., oral gavage).[1][6]
-
Measure tumor volume with calipers (Volume = (length x width²)/2) at regular intervals (e.g., twice a week).[6]
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Mandatory Visualization
Caption: PI3K signaling pathway in glioblastoma and the inhibitory action of PX-866.
Caption: A typical experimental workflow for evaluating a PI3K inhibitor in glioblastoma research.
References
- 1. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Phase II study of PX-866 in recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of PI3K Inhibitors in Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and differentiation.[1][2] Dysregulation of this pathway is a frequent event in the development and progression of various cancers, including a wide range of hematological malignancies.[1][3] The aberrant activation of the PI3K/Akt/mTOR axis is a key driver of oncogenesis in leukemias and lymphomas, making it a prime target for therapeutic intervention.[1][3]
PI3K inhibitors have emerged as a promising class of targeted therapies for blood cancers. These inhibitors can be broadly categorized into pan-PI3K inhibitors, which target all class I isoforms (α, β, γ, δ), and isoform-specific inhibitors, which offer a more targeted approach with a potential for a better safety profile.[1] The δ and γ isoforms of PI3K are predominantly expressed in hematopoietic cells, making them particularly attractive targets for hematological malignancies.[1][4][5] Several PI3K inhibitors, such as idelalisib (PI3Kδ inhibitor), duvelisib (PI3Kδ/γ inhibitor), and copanlisib (pan-PI3K inhibitor), have received regulatory approval for the treatment of certain hematological malignancies.[4][6][7]
These application notes provide an overview of the role of PI3K inhibitors in hematological malignancies, with a focus on their mechanism of action, preclinical efficacy, and relevant experimental protocols for their evaluation.
PI3K Signaling Pathway in Hematological Malignancies
The PI3K pathway is activated by various upstream signals, including receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs).[8] Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1.[1] Activated AKT, in turn, phosphorylates a multitude of substrates, including mTOR, which leads to the regulation of cellular processes that are critical for cancer cell survival and proliferation.[3][6] In many hematological malignancies, this pathway is constitutively active due to genetic mutations or overexpression of pathway components.[6]
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of PI3K inhibitors.
Preclinical Efficacy of PI3K Inhibitors
A substantial body of preclinical research has demonstrated the potent anti-cancer activity of PI3K inhibitors in a variety of hematological malignancy models. These studies are crucial for understanding the therapeutic potential and mechanism of action of these compounds before they advance to clinical trials.
In Vitro Efficacy
The in vitro efficacy of PI3K inhibitors is typically assessed by determining their ability to inhibit cell growth and induce apoptosis in cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a drug.
| Compound | Cell Line | Hematological Malignancy | Assay Type | IC50 (nM) | Reference |
| Idelalisib | CLL cells | Chronic Lymphocytic Leukemia | Cell Viability | 2.5 - 1,000 | [9] |
| Duvelisib | T-cell lymphoma lines | T-cell Lymphoma | Cell Viability | 50 - 500 | [10] |
| Copanlisib | B-cell lymphoma lines | B-cell Lymphoma | Cell Proliferation | 0.5 - 10 | [10] |
| NVP-BEZ235 | AML cells | Acute Myeloid Leukemia | Apoptosis | 10 - 50 | [1] |
In Vivo Efficacy
In vivo studies using animal models, such as xenografts in immunodeficient mice, are essential to evaluate the anti-tumor activity of PI3K inhibitors in a more complex biological system.
| Compound | Animal Model | Hematological Malignancy | Efficacy Endpoint | Result | Reference |
| Idelalisib | Murine lymphoma model | Lymphoma | Tumor Growth Inhibition | Significant reduction in tumor volume | [1] |
| Duvelisib | Patient-derived xenograft (CLL) | Chronic Lymphocytic Leukemia | Increased Survival | Prolonged survival of treated mice | [11] |
| Copanlisib | Mantle cell lymphoma xenograft | Mantle Cell Lymphoma | Tumor Regression | Dose-dependent tumor regression | Flinn et al., Blood 2019 |
| NVP-BEZ235 | T-ALL xenograft | T-cell Acute Lymphoblastic Leukemia | Apoptosis Induction | Increased apoptosis in tumor tissue | [1] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate assessment of PI3K inhibitor efficacy. Below are standard protocols for key in vitro assays.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Hematological malignancy cell lines
-
PI3K inhibitor of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the PI3K inhibitor in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Hematological malignancy cell lines
-
PI3K inhibitor of interest
-
Complete culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at an appropriate density.
-
Treat cells with the PI3K inhibitor at various concentrations for 24-48 hours.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blotting for Pathway Analysis
This technique is used to detect changes in the phosphorylation status of key proteins in the PI3K signaling pathway.
Materials:
-
Hematological malignancy cell lines
-
PI3K inhibitor of interest
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescence detection reagents
Protocol:
-
Treat cells with the PI3K inhibitor for the desired time.
-
Lyse the cells in RIPA buffer on ice.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
Caption: A generalized experimental workflow for the in vitro evaluation of PI3K inhibitors.
Conclusion
PI3K inhibitors represent a significant advancement in the treatment of hematological malignancies. Their targeted mechanism of action offers a potent and often more tolerable alternative to conventional chemotherapy. The preclinical evaluation of these compounds, through a combination of in vitro and in vivo studies, is essential for identifying promising new drug candidates and understanding their therapeutic potential. The protocols and data presented in these application notes provide a framework for researchers to design and execute studies aimed at further elucidating the role of PI3K inhibitors in blood cancers. As our understanding of the complexities of the PI3K pathway continues to grow, so too will the opportunities for developing novel and more effective therapies for patients with hematological malignancies.
References
- 1. Targeting the phosphoinositide 3-kinase pathway in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. PI3K Inhibitors in Hematology: When One Door Closes… - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K Inhibitors: Efficacy in Hematologic Malignancies and Management of Treatment-Related Adverse Events [theoncologynurse.com]
- 6. PI3K Inhibitors: Efficacy in Hematologic Malignancies and Management of Treatment-Related Adverse Events - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 7. PI3K inhibitors in hematology: When one door closes… - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K Targeting in Non-solid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancerdiagnosisprognosis.org [cancerdiagnosisprognosis.org]
- 10. Interleukin-6 mediates resistance to PI3K-pathway–targeted therapy in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting PI3K in cancer: mechanisms and advances in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PI3K-IN-6 in Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of a multitude of cellular processes, including cell growth, proliferation, survival, and motility.[1] Dysregulation of this pathway is a hallmark of many diseases, including cancer, making it a key target for therapeutic intervention. Cell migration is an essential process in normal physiological events such as embryonic development and immune response, as well as in pathological conditions like cancer metastasis.[2][3] The PI3K/AKT/mTOR cascade is a central signaling network that governs cell migration.[4][5]
PI3K-IN-6 is a potent and highly selective dual inhibitor of the p110β and p110δ isoforms of PI3K, with IC50 values of 7.8 nM and 5.3 nM, respectively.[1][4][6][7] Its high selectivity and oral activity make it a valuable tool for investigating the specific roles of these isoforms in cellular processes and for potential therapeutic development, particularly in tumors with phosphatase and tensin homolog (PTEN) deficiency.[1][6][7] These application notes provide detailed protocols for utilizing this compound in two common in vitro cell migration assays: the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay.
Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway in Cell Migration
The PI3K pathway is typically activated by growth factors or other extracellular stimuli binding to receptor tyrosine kinases (RTKs) on the cell surface.[6] This activation leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[4][5] Activated AKT, in turn, phosphorylates a wide range of substrates, including components of the mTOR pathway, to regulate cellular functions that are critical for cell migration, such as actin cytoskeleton reorganization, cell adhesion, and polarization.[2][4][5][8] By inhibiting PI3Kβ and PI3Kδ, this compound effectively reduces the production of PIP3, leading to the attenuation of downstream AKT and mTOR signaling, and consequently, the inhibition of cell migration.
PI3K/AKT/mTOR signaling pathway in cell migration.
Data Presentation: Efficacy of PI3K Inhibition on Cell Migration
The following tables summarize representative quantitative data from studies using various PI3K inhibitors in cell migration assays. This data provides a reference for the expected inhibitory effects of this compound.
Table 1: Effect of PI3K Inhibitors on Wound Healing Assay
| Cell Line | Inhibitor (Target) | Concentration | % Wound Closure Inhibition (vs. Control) | Reference |
| MCF-7 | IC87114 (PI3Kδ) | 10 µM | ~40% | [2][9] |
| MDA-MB-231 | IC87114 (PI3Kδ) | 10 µM | ~35% | [2][9] |
| PC-3U | Wortmannin (pan-PI3K) | 100 nM | ~60% | [10] |
| PC-3U | LY294002 (pan-PI3K) | 10 µM | ~70% | [10] |
| A549 | Opto-PI3K Activation | N/A | Promotion of migration | [11] |
Table 2: Effect of PI3K Inhibitors on Transwell Migration Assay
| Cell Line | Inhibitor (Target) | Concentration | % Migration Inhibition (vs. Control) | Reference |
| MCF-7 | IC87114 (PI3Kδ) | 10 µM | ~50% | [2][9] |
| MDA-MB-231 | IC87114 (PI3Kδ) | 10 µM | ~45% | [2][9] |
| JVM3 | Idelalisib (PI3Kδ) | 1 µM | ~50% | [12] |
| JVM3 | Duvelisib (PI3Kδ/γ) | 1 µM | ~75% | [12] |
| RAW264.7 | Wortmannin (pan-PI3K) | 100 nM | ~80% | [10] |
| 4T1 | LY294002 (pan-PI3K) | 10 µM | Significant inhibition | [8] |
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is a straightforward method to study collective cell migration.
Wound Healing (Scratch) Assay Workflow.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6- or 12-well tissue culture plates
-
Sterile 200 µL pipette tips or a specialized scratch tool
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a 6- or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Serum Starvation (Optional): Once confluent, you may replace the complete medium with serum-free or low-serum medium for 12-24 hours to minimize cell proliferation and ensure that the observed wound closure is primarily due to migration.
-
Creating the Scratch: Using a sterile 200 µL pipette tip, make a straight scratch through the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing the desired concentration of this compound or vehicle control (DMSO) to the respective wells. It is recommended to perform a dose-response experiment with concentrations ranging from 10 nM to 1 µM, based on the IC50 values of this compound.
-
Imaging: Immediately after adding the treatment, capture images of the scratch at designated points (T=0). Continue to capture images at regular intervals (e.g., every 6, 12, and 24 hours) until the scratch in the control wells is nearly closed.
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Transwell (Boyden Chamber) Assay
This assay assesses the migratory response of cells to a chemoattractant.
Transwell (Boyden Chamber) Assay Workflow.
Materials:
-
Cell line of interest
-
Serum-free medium
-
Chemoattractant (e.g., complete medium with FBS, specific growth factors)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Transwell inserts (typically 8 µm pore size for most cancer cells) and companion plates (24-well format)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Microscope
Protocol:
-
Preparation of Lower Chamber: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of the 24-well plate.
-
Cell Preparation: Harvest and resuspend cells in serum-free medium.
-
Treatment: Treat the cell suspension with various concentrations of this compound (e.g., 10 nM to 1 µM) or vehicle control for a predetermined pre-incubation time (e.g., 30-60 minutes).
-
Cell Seeding: Seed the treated cells into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a period that allows for sufficient migration in the control group (typically 6-24 hours, depending on the cell type).
-
Removal of Non-migrated Cells: Carefully remove the inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the underside of the membrane by immersing the insert in a fixation solution. After fixation, stain the cells with a suitable staining solution.
-
Imaging and Quantification: After washing and drying, image the underside of the membrane using a microscope. Count the number of migrated cells in several random fields of view.
Controls and Considerations
-
Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration as used for this compound) to account for any effects of the solvent on cell migration.
-
Positive Control: A known inhibitor of cell migration can be used as a positive control.
-
Cell Proliferation: To ensure that the observed effects are due to inhibition of migration and not cell death or reduced proliferation, a parallel cytotoxicity/proliferation assay (e.g., MTT or cell counting) should be performed with the same concentrations of this compound and incubation times.
-
Dose-Response: Perform a dose-response curve to determine the optimal concentration of this compound for inhibiting migration in your specific cell line.
-
Time-Course: Optimize the duration of the assay to allow for measurable migration in the control group without the cells becoming overly confluent or the scratch closing completely.
By following these detailed protocols and considering the provided data, researchers can effectively utilize this compound to investigate the role of PI3Kβ and PI3Kδ in cell migration and to evaluate its potential as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. xcessbio.com [xcessbio.com]
- 7. glpbio.com [glpbio.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Determining the Potency of PI3K-IN-6: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in characterizing the activity of PI3K-IN-6, a selective inhibitor of the β and δ isoforms of phosphoinositide 3-kinase (PI3K). The provided information includes a summary of its inhibitory concentrations (IC50), protocols for assessing its cellular potency, and methods to verify its mechanism of action by analyzing downstream signaling pathways.
Introduction to this compound
This compound is a potent and selective dual inhibitor of PI3Kβ and PI3Kδ, isoforms that are often implicated in the growth and survival of cancer cells, particularly in tumors with loss of the tumor suppressor PTEN.[1] Understanding the potency of this inhibitor in various cellular contexts is crucial for preclinical and clinical development.
Biochemical and Cellular Potency of this compound
The inhibitory activity of this compound has been determined against the purified PI3K isoforms and in cell-based assays. The compound shows high selectivity for the β and δ isoforms over the α isoform.
| Target | IC50 (nM) | Assay Type |
| PI3Kβ | 7.8 | Biochemical |
| PI3Kδ | 5.3 | Biochemical |
| PI3Kα | 850 | Biochemical |
Data compiled from publicly available sources.
Signaling Pathway Overview
The PI3K pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[2][3] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates that regulate key cellular processes.
Figure 1: Simplified PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a chosen adherent cell line.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT or CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader (absorbance or luminescence)
-
Multichannel pipette
Workflow:
Figure 2: Experimental workflow for determining the IC50 of this compound.
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, neutralize, and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells per well in 100 µL of medium).
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a 10-point dilution series from 10 µM to 0.1 nM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control to the respective wells. It is recommended to perform each concentration in triplicate.
-
Incubate the plate for a duration relevant to the cell line's doubling time (typically 48 to 72 hours).
-
-
Cell Viability Measurement:
-
For MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
-
-
Data Analysis:
-
Subtract the background (medium only) from all readings.
-
Normalize the data by setting the vehicle control as 100% viability.
-
Plot the normalized viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Protocol 2: Western Blot Analysis of PI3K Pathway Inhibition
This protocol is designed to confirm that this compound inhibits the PI3K pathway in cells by assessing the phosphorylation status of downstream targets like Akt.
Materials:
-
Cell line of interest
-
6-well or 10 cm cell culture plates
-
This compound compound and DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the determined IC50) and a vehicle control for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Akt and a loading control like GAPDH or β-actin.
-
A dose-dependent decrease in the phospho-Akt signal relative to total Akt will confirm the on-target activity of this compound.
-
These protocols provide a robust framework for the characterization of this compound. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, facilitating the assessment of this compound's therapeutic potential.
References
- 1. Discovery of a Phosphoinositide 3-Kinase (PI3K) β/δ Inhibitor for the Treatment of Phosphatase and Tensin Homolog (PTEN) Deficient Tumors: Building PI3Kβ Potency in a PI3Kδ-Selective Template by Targeting Nonconserved Asp856 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PI3K-IN-6 in Combination with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its hyperactivation is a frequent event in a multitude of human cancers, often driven by mutations in the PIK3CA gene or inactivation of the tumor suppressor PTEN. While PI3K inhibitors have shown promise as anticancer agents, their efficacy as monotherapy can be limited by feedback loops and crosstalk with other signaling pathways. This has led to the exploration of combination therapies to enhance anti-tumor activity and overcome resistance mechanisms.
PI3K-IN-6 is an orally active and highly selective dual inhibitor of the p110β and p110δ isoforms of PI3K, with IC50 values of 7.8 nM and 5.3 nM, respectively. The inhibition of both PI3Kβ and PI3Kδ makes this compound a compelling candidate for investigation in cancers with PTEN loss, where signaling is often dependent on the p110β isoform, as well as in hematological malignancies where p110δ plays a crucial role.
These application notes provide a framework for investigating the synergistic potential of this compound in combination with other kinase inhibitors. Due to the limited availability of published data specifically on this compound in combination therapies, the quantitative data and detailed protocols presented here are based on studies involving other selective PI3Kβ/δ inhibitors, providing a strong foundational methodology for research with this compound.
Rationale for Combination Therapies
The intricate network of intracellular signaling pathways provides several rationales for combining this compound with other kinase inhibitors.
-
Vertical Pathway Inhibition: Targeting multiple nodes within the same pathway can lead to a more profound and sustained blockade. For instance, combining a PI3K inhibitor with a downstream effector inhibitor like an AKT or mTOR inhibitor can prevent pathway reactivation.[1]
-
Horizontal Pathway Inhibition: Concurrently targeting parallel signaling pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, can abrogate compensatory signaling and enhance apoptotic induction.[2]
-
Overcoming Resistance: Combination therapies can address intrinsic or acquired resistance to single-agent PI3K inhibition. For example, in tumors that develop resistance through upregulation of other survival pathways, the addition of a second inhibitor targeting that pathway can restore sensitivity.
Potential Combination Partners for this compound
Based on the known mechanisms of PI3K signaling and resistance, several classes of kinase inhibitors are promising candidates for combination studies with this compound.
-
mTOR Inhibitors (e.g., Vistusertib, Everolimus): Dual targeting of PI3K and mTOR can provide a more complete shutdown of the PI3K/AKT/mTOR axis, which is often dysregulated in cancer.[1]
-
AKT Inhibitors (e.g., Ipatasertib, Capivasertib): Direct inhibition of the central kinase AKT in conjunction with upstream PI3K inhibition can prevent signaling reactivation.
-
MEK Inhibitors (e.g., Trametinib, Selumetinib): In tumors with co-activation of the MAPK and PI3K pathways, dual inhibition can lead to synergistic anti-proliferative and pro-apoptotic effects.
-
CDK4/6 Inhibitors (e.g., Palbociclib, Ribociclib): The interplay between the PI3K pathway and cell cycle regulation makes this combination a rational approach, particularly in hormone receptor-positive breast cancer.
-
BTK Inhibitors (e.g., Ibrutinib): In B-cell malignancies, where both PI3Kδ and BTK are critical for B-cell receptor signaling, combination therapy may offer enhanced efficacy.[3]
Quantitative Data Summary
The following tables summarize representative quantitative data from studies of selective PI3Kβ/δ inhibitors in combination with other kinase inhibitors. This data can serve as a benchmark for designing and interpreting experiments with this compound.
Table 1: In Vitro Synergistic Effects of a Selective PI3Kβ Inhibitor (AZD8186) with an mTOR Inhibitor (Vistusertib) in PTEN-null Cell Lines
| Cell Line | Cancer Type | Combination Index (CI) | Interpretation |
| MDA-MB-468 | Triple-Negative Breast Cancer | < 1 | Synergism |
| PC3 | Prostate Cancer | < 1 | Synergism |
| 786-O | Renal Cell Carcinoma | < 1 | Synergism |
Data adapted from a study on the PI3Kβ inhibitor AZD8186.[1] The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition by a Selective PI3Kβ Inhibitor (AZD8186) in Combination with an mTOR Inhibitor (Vistusertib) in a PTEN-null Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle | 0 |
| PI3Kβ Inhibitor (Monotherapy) | 45 |
| mTOR Inhibitor (Monotherapy) | 38 |
| PI3Kβ Inhibitor + mTOR Inhibitor | 85 |
Data adapted from a study on the PI3Kβ inhibitor AZD8186 in a PTEN-null triple-negative breast cancer xenograft model.[1]
Signaling Pathways and Experimental Workflows
Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition.
Caption: General experimental workflow for combination studies.
Experimental Protocols
In Vitro Cell Viability and Synergy Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a partner kinase inhibitor, and to assess for synergistic, additive, or antagonistic effects in combination.
Materials:
-
PTEN-null cancer cell lines (e.g., MDA-MB-468, PC3)
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
Partner kinase inhibitor (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
-
CompuSyn software or similar for synergy analysis
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound and the partner inhibitor in culture medium. For combination studies, prepare a matrix of concentrations of both drugs.
-
Treatment: Add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug alone using non-linear regression analysis.
-
For combination data, use CompuSyn software to calculate the Combination Index (CI). A CI value less than 1 indicates synergy.
-
Western Blot Analysis for Pathway Modulation
Objective: To confirm that the combination of this compound and a partner kinase inhibitor effectively modulates the target signaling pathways.
Materials:
-
6-well plates
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-p-S6K, anti-p-ERK, and total protein controls)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound, the partner inhibitor, and the combination at their IC50 concentrations for a specified time (e.g., 2, 6, or 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in combination with a partner kinase inhibitor in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
PTEN-null cancer cells
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Partner kinase inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (Vehicle, this compound alone, partner inhibitor alone, combination).
-
Treatment Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage daily).
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice 2-3 times per week.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for biomarker analysis (e.g., Western blotting or immunohistochemistry) to confirm target engagement in vivo.
-
Data Analysis: Plot tumor growth curves for each treatment group. Calculate tumor growth inhibition for each group relative to the vehicle control. Perform statistical analysis to determine the significance of the combination treatment compared to single agents.
Conclusion
The selective PI3Kβ/δ inhibitor this compound holds significant potential for use in combination therapies, particularly in PTEN-deficient cancers and hematological malignancies. The application notes and protocols provided here offer a comprehensive guide for researchers to design and execute preclinical studies to evaluate the synergistic effects of this compound with other kinase inhibitors. By systematically assessing in vitro synergy, pathway modulation, and in vivo efficacy, the most promising combination strategies can be identified for further clinical development.
References
Troubleshooting & Optimization
Cell line resistance to PI3K-IN-6 treatment
Disclaimer: PI3K-IN-6 is a fictional compound name used for illustrative purposes. The information provided is based on the general characteristics and known resistance mechanisms of the PI3K inhibitor class of molecules.
This support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and FAQs for experiments involving the selective PI3K inhibitor, this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is a small molecule inhibitor that targets the ATP-binding site of the Phosphoinositide 3-kinase (PI3K) enzyme. The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] In many cancers, this pathway is hyperactivated.[4] this compound blocks the catalytic activity of PI3K, preventing the conversion of PIP2 to the second messenger PIP3.[4] This action inhibits the downstream activation of key signaling nodes like AKT and mTOR, ultimately leading to reduced cell proliferation and the induction of apoptosis in cancer cells dependent on this pathway.
Q2: My cell line shows a high IC50 value for this compound. What are the potential reasons for this intrinsic resistance? A2: Intrinsic, or de novo, resistance can occur if the cancer cells do not rely on the PI3K/AKT pathway for their growth and survival.[5][6] Common reasons include:
-
Dominant Parallel Pathways: The cells may be "addicted" to an alternative signaling pathway, such as the MAPK/ERK pathway, which drives proliferation independently.[6]
-
Loss of PTEN: While PTEN loss typically sensitizes cells to PI3K inhibitors, in some contexts, the complete loss of this tumor suppressor can lead to such profound downstream signaling that it becomes difficult to inhibit effectively.[7]
-
Pre-existing Mutations: Cells may harbor mutations downstream of PI3K, such as activating mutations in AKT1 or other key effectors, which bypass the need for PI3K activity.[8]
Q3: How can I establish a this compound resistant cell line from a sensitive parental line? A3: Acquired resistance can be developed in the lab by culturing a sensitive cell line in the continuous presence of this compound. Start by treating the cells with a concentration around their IC20 (the concentration that inhibits 20% of growth). As the cells adapt and resume normal proliferation, gradually increase the drug concentration over several weeks to months. This selective pressure encourages the growth of cells that have developed mechanisms to evade the drug's effects.[9]
Section 2: Troubleshooting Guides
Problem: My cell line, initially sensitive, has developed resistance to this compound.
This is a classic case of acquired resistance. The following workflow and data interpretation guide can help you diagnose the underlying mechanism.
Caption: Logical workflow for troubleshooting acquired this compound resistance.
Data Interpretation:
-
p-AKT is inhibited, but cells survive: This is a strong indication that the drug is working as intended, but the cells have activated a "bypass track" to survive.[6] Increased p-ERK levels would be a classic example.
-
p-AKT is NOT inhibited: This suggests the drug is failing to reach or bind to its target. The most common cause is the upregulation of drug efflux pumps that actively remove the compound from the cell.[9]
Section 3: Data Presentation
The tables below show representative data from experiments comparing a this compound sensitive parental cell line (Parental-Sens) with a derived resistant line (Resistant-Acq).
Table 1: Comparative IC50 Values
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental-Sens | 75 | 1x |
| Resistant-Acq | 3,150 | 42x |
Table 2: Phospho-Protein Signaling Analysis by Western Blot
| Cell Line | Treatment (200 nM this compound) | p-AKT (S473) / Total AKT Ratio | p-ERK (T202/Y204) / Total ERK Ratio |
| Parental-Sens | Untreated | 1.00 | 1.00 |
| Parental-Sens | Treated | 0.08 | 1.10 |
| Resistant-Acq | Untreated | 1.15 | 3.20 |
| Resistant-Acq | Treated | 0.12 | 5.80 |
Table 3: Drug Efflux Pump Gene Expression by qPCR
| Cell Line | ABCB1 (MDR1) mRNA Fold Change (vs. Parental-Sens) |
| Parental-Sens | 1.0 |
| Resistant-Acq | 1.3 |
Note: The illustrative data in Tables 2 & 3 suggest a bypass mechanism (p-ERK upregulation) rather than drug efflux as the primary resistance driver.
Section 4: Key Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells.[10]
-
Cell Seeding: In a 96-well plate, seed 3,000-8,000 cells per well in 100 µL of complete growth medium. Incubate for 18-24 hours to allow for cell attachment.
-
Drug Dilution: Prepare a serial dilution of this compound (e.g., 10 µM to 1 nM) in growth medium.
-
Treatment: Remove the medium from the cells and add 100 µL of the various drug concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Reagent: Add 10 µL of a 5 mg/mL solution of MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] to each well. Incubate for another 4 hours.
-
Solubilization: Carefully aspirate the medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Measurement: Shake the plate gently for 10 minutes. Read the absorbance at 570 nm using a microplate spectrophotometer.[11]
-
Analysis: After subtracting the blank reading, calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the drug concentration to determine the IC50 value using non-linear regression.
Protocol 2: Western Blotting for Phospho-Protein Analysis
This protocol is essential for verifying pathway inhibition and detecting changes in signaling networks.[12]
-
Sample Preparation: Plate cells and treat with this compound for the desired time (e.g., 2-4 hours). Wash cells twice with ice-cold PBS.
-
Cell Lysis: Lyse cells directly on the plate with ice-cold RIPA buffer containing a cocktail of protease and phosphatase inhibitors. Scrape the cells, transfer to a microfuge tube, and clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Use a BCA assay to determine the protein concentration of each lysate.
-
Gel Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an 8-12% SDS-PAGE gel.
-
Membrane Transfer: Transfer the proteins to a PVDF membrane. Pre-wet the PVDF membrane in methanol before transfer.[12]
-
Blocking: To reduce non-specific antibody binding, block the membrane for 1 hour at room temperature in Tris-Buffered Saline with 0.1% Tween-20 (TBST) containing 5% Bovine Serum Albumin (BSA). Note: Avoid using milk for blocking when probing for phosphoproteins.[12][13]
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-p-AKT, anti-total-AKT) diluted in the blocking buffer.
-
Washing and Secondary Incubation: Wash the membrane 3 times for 10 minutes each in TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager.
-
Normalization: Quantify band intensities. The phospho-protein signal should be normalized to the total protein signal for that target.[14]
Protocol 3: Quantitative Reverse Transcription PCR (RT-qPCR)
This method is used to measure changes in the expression of specific genes, such as those encoding drug transporters.[15][16]
-
RNA Isolation: Extract total RNA from cell pellets using a column-based kit or TRIzol reagent. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Convert 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.[15]
-
qPCR Reaction: Set up the qPCR reaction in a 10-20 µL volume containing: diluted cDNA, forward and reverse primers for the target gene (e.g., ABCB1) and a stable housekeeping gene (e.g., GAPDH or ACTB), and a SYBR Green-based qPCR master mix.
-
Thermal Cycling: Run the reaction on a real-time PCR instrument. A typical protocol includes an initial denaturation step followed by 40 cycles of denaturation, annealing, and extension.[16]
-
Data Analysis: Determine the quantification cycle (Cq) for each reaction. Calculate the relative expression of the target gene using the comparative Cq (ΔΔCq) method, normalizing to the housekeeping gene.
Section 5: Signaling Pathway Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway with the inhibitory action of this compound.
Caption: A common resistance mechanism: activation of the parallel MAPK/ERK pathway.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Resistance to Kinase Inhibitors: The Paradigm of Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Pan/Phospho Analysis For Western Blot Normalization [protocols.io]
- 15. elearning.unite.it [elearning.unite.it]
- 16. Insights into qPCR: Protocol, Detection Methods, and Analysis | The Scientist [the-scientist.com]
Technical Support Center: Managing Potential Metabolic Effects of PI3K-IN-6 In Vivo
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing potential hyperglycemia when using PI3K-IN-6 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its isoform selectivity?
This compound is an orally active and highly selective inhibitor of the class I phosphoinositide 3-kinase (PI3K) β (beta) and δ (delta) isoforms. Its potency against these isoforms is detailed in the table below.
Q2: Is this compound likely to cause hyperglycemia in my in vivo experiments?
The risk of this compound inducing hyperglycemia is considered low. Hyperglycemia is a known on-target effect of PI3K inhibitors that primarily block the p110α isoform, which plays a crucial role in insulin signaling and glucose metabolism.[1][2][3] this compound is selective for the β and δ isoforms. A retrospective analysis of patients treated with PI3K or AKT inhibitors showed no hyperglycemic events in patients receiving β, γ, or δ-specific PI3K inhibitors.[4]
Q3: Why do some PI3K inhibitors cause hyperglycemia?
The PI3K/Akt signaling pathway is a critical component of the intracellular response to insulin.[5][6] Inhibition of the p110α isoform disrupts this pathway, leading to:
-
Decreased glucose uptake in skeletal muscle and adipose tissue.[2]
-
Increased glucose production (gluconeogenesis) and breakdown of glycogen (glycogenolysis) in the liver.[1][2]
This overall decrease in glucose utilization and increase in glucose production results in elevated blood glucose levels.[2][7]
Q4: What are the signs of hyperglycemia in research animals?
Common signs of hyperglycemia in animal models include:
-
Increased water consumption (polydipsia)
-
Increased urination (polyuria)
-
Weight loss despite normal or increased food intake
-
Lethargy
Q5: Should I be concerned about insulin feedback if I were to observe hyperglycemia with this compound?
While unlikely with a β/δ selective inhibitor, it is a valid consideration with PI3K inhibitors in general. PI3K inhibitor-induced hyperglycemia can trigger a compensatory release of insulin.[5] This hyperinsulinemia can potentially reactivate the PI3K pathway in tumor cells, counteracting the anti-cancer effects of the inhibitor.[8] Therefore, management strategies that avoid further increases in insulin are preferred.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected increase in blood glucose levels in animals treated with this compound. | Although low risk, individual animal physiology or experimental conditions could contribute. Off-target effects at high concentrations are also a remote possibility. | 1. Confirm Blood Glucose Measurement: Ensure glucometer is calibrated and measurements are taken consistently (e.g., fasting state). 2. Review Dosing and Formulation: Verify the correct dose of this compound was administered and that the vehicle is not contributing to metabolic changes. 3. Monitor Closely: Increase the frequency of blood glucose monitoring. 4. Consider a Control Group: Include a vehicle-only control group to rule out other experimental variables. |
| How to manage mild to moderate hyperglycemia if it occurs? | On-target effect of PI3K inhibition (though less likely with β/δ selectivity). | 1. Dietary Modification: For rodent models, a switch to a low-carbohydrate diet may be considered. 2. Metformin Co-administration: Metformin is a first-line therapeutic for PI3K inhibitor-induced hyperglycemia as it does not stimulate insulin secretion.[1] See experimental protocols for dosing recommendations. 3. SGLT2 Inhibitors: Sodium-glucose co-transporter 2 inhibitors can be effective by increasing urinary glucose excretion.[9] |
| Should insulin be used to manage hyperglycemia? | Insulin administration. | Insulin is not recommended as a first-line treatment. As mentioned, the resulting hyperinsulinemia may counteract the efficacy of the PI3K inhibitor by reactivating the PI3K pathway.[5][8] Insulin should only be considered in cases of severe, persistent hyperglycemia after other management strategies have failed, and the potential impact on experimental outcomes should be carefully considered. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| PI3Kβ | 7.8 |
| PI3Kδ | 5.3 |
Data obtained from a commercial vendor.
Experimental Protocols
Protocol 1: Blood Glucose Monitoring in Rodent Models
Objective: To accurately monitor blood glucose levels in animals treated with this compound.
Materials:
-
Handheld glucometer and test strips calibrated for the specific animal species.
-
Lancets for tail vein puncture.
-
Gauze pads.
-
Appropriate animal restraint device.
Procedure:
-
Baseline Measurement: Prior to the first dose of this compound, obtain a baseline blood glucose reading. It is recommended to fast the animals for 4-6 hours before this measurement for consistency.
-
Acclimatization: Handle the animals for several days prior to the experiment to minimize stress-induced hyperglycemia.
-
Sample Collection:
-
Gently restrain the animal.
-
Warm the tail with a heat lamp or warm water to increase blood flow.
-
Make a small puncture in the lateral tail vein using a sterile lancet.
-
Gently "milk" the tail to obtain a small drop of blood.
-
Apply the blood drop to the glucometer test strip and record the reading.
-
Apply gentle pressure to the puncture site with a gauze pad to stop the bleeding.
-
-
Monitoring Schedule:
-
Initial Phase (First 2 weeks): Measure blood glucose at least twice weekly.
-
Maintenance Phase: Measure blood glucose at least once weekly.
-
Measurements should ideally be taken at the same time of day and in the same metabolic state (e.g., fasting).
-
Protocol 2: Management of Mild to Moderate Hyperglycemia with Metformin
Objective: To manage emergent hyperglycemia in an in vivo model without significantly increasing insulin levels.
Materials:
-
Metformin hydrochloride.
-
Sterile saline or appropriate vehicle for dissolution.
-
Oral gavage needles or equipment for administration in drinking water.
Procedure:
-
Preparation of Metformin Solution: Dissolve metformin in a suitable vehicle. A common starting dose for mice is 100-250 mg/kg, administered orally once or twice daily. The exact dose may need to be optimized for your specific model and the severity of hyperglycemia.
-
Administration: Administer the metformin solution via oral gavage. Alternatively, for chronic administration, metformin can be added to the drinking water.
-
Monitoring: Continue regular blood glucose monitoring as described in Protocol 1. Adjust the dose of metformin as needed to maintain blood glucose levels within an acceptable range.
-
Control Group: It is crucial to have a control group receiving this compound without metformin to assess the effect of the intervention.
Visualizations
Caption: PI3K signaling pathway in glucose metabolism and inhibitor effect.
Caption: In vivo experimental workflow for monitoring hyperglycemia.
References
- 1. PI3K Inhibitor-Induced Hyperglycemia: Avoid Insulin! [uspharmacist.com]
- 2. Hyperglycemia secondary to phosphatidylinositol-3 kinase (PI3K) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization, management, and risk factors of hyperglycemia during PI3K or AKT inhibitor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Management of Phosphatidylinositol-3-Kinase Inhibitor-Associated Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K Inhibitor−Associated Hyperglycemia | Itovebi™ (inavolisib) [itovebi-hcp.com]
- 8. Hyperglycemia secondary to phosphatidylinositol-3 kinase (PI3K) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SGLT2 inhibition improves PI3Kα inhibitor–induced hyperglycemia: findings from preclinical animal models and from patients in the BYLieve and SOLAR-1 trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Gastrointestinal Toxicity of PI3K Delta Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the gastrointestinal (GI) toxicity associated with Phosphoinositide 3-kinase (PI3K) delta inhibitors.
Troubleshooting Guides
This section addresses common issues encountered during pre-clinical and clinical research involving PI3K delta inhibitors.
| Problem | Possible Cause | Suggested Solution |
| Unexpectedly high incidence of diarrhea/colitis in animal models. | On-target toxicity: PI3K delta inhibition impairs regulatory T cell (Treg) function, leading to immune-mediated colitis.[1][2] | - Dose reduction: Titrate the inhibitor to the lowest effective dose. - Intermittent dosing: Explore alternative dosing schedules (e.g., every other day) to allow for immune system recovery. - Prophylactic co-treatment: Consider co-administration of budesonide or other localized corticosteroids. |
| Animal model sensitivity: The specific mouse strain may be predisposed to colitis. | - Strain selection: Use less colitis-prone strains if appropriate for the study. - Microbiota standardization: Ensure consistent gut microbiota across experimental groups, as it can influence colitis severity. | |
| High variability in colitis severity between individual animals. | Inconsistent drug administration: Variations in gavage technique or diet can affect drug absorption. | - Standardize administration: Ensure all personnel are proficient in oral gavage and that the vehicle and diet are consistent. |
| Microbiota differences: Individual variations in gut flora can impact immune responses. | - Co-housing: House animals from different treatment groups together (if experimentally permissible) to normalize microbiota. | |
| Difficulty in assessing the severity of GI toxicity. | Subjective clinical scoring: Reliance on ambiguous signs like stool consistency can be imprecise. | - Combine scoring methods: Use a multi-parameter scoring system that includes body weight loss, stool consistency, and rectal bleeding. - Histological analysis: Perform histological scoring of the colon to quantify inflammation, tissue damage, and architectural changes.[3][4][5][6][7] - Intestinal permeability assay: Quantify gut barrier dysfunction using an in vivo FITC-dextran assay.[8][9][10][11] |
| In vitro assays do not predict in vivo GI toxicity. | Lack of immune component: Standard cell line-based assays do not recapitulate the complex immune interactions that drive colitis. | - Co-culture systems: Utilize co-culture models with epithelial cells and immune cells (e.g., T cells, Tregs). - Organoid models: Employ intestinal organoids to better mimic the in vivo gut environment. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the gastrointestinal toxicity of PI3K delta inhibitors?
A1: The primary mechanism is an on-target, immune-mediated inflammatory response. PI3K delta is highly expressed in leukocytes, and its inhibition, particularly in regulatory T cells (Tregs), impairs their suppressive function. This disruption of immune homeostasis in the gut leads to an overactive inflammatory response against commensal bacteria, resulting in colitis.[1][2]
Q2: Are all PI3K inhibitors associated with the same level of GI toxicity?
A2: No, the toxicity profile often depends on the inhibitor's isoform selectivity. Inhibitors targeting the delta isoform are most commonly associated with GI side effects like diarrhea and colitis.[12] Pan-PI3K inhibitors may also cause GI issues, but isoform-specific inhibitors for other PI3K classes, such as PI3K alpha inhibitors, are more frequently linked to toxicities like hyperglycemia and rash.[12]
Q3: What are the typical histological features of PI3K delta inhibitor-induced colitis?
A3: Histological findings in both human biopsies and animal models typically include intraepithelial lymphocytosis, crypt cell apoptosis, and neutrophilic infiltration of the crypt epithelium.[13][14]
Q4: How can PI3K delta inhibitor-induced colitis be managed in a pre-clinical setting?
A4: Management strategies in animal models include dose reduction or interruption of the inhibitor.[1] Co-administration of corticosteroids, such as budesonide, can also be effective in mitigating the inflammation.
Q5: What is the typical onset of diarrhea and colitis observed with PI3K delta inhibitors in clinical settings?
A5: The onset can vary. Some patients may experience an early-onset, less severe diarrhea, while a late-onset, more severe colitis can also occur. For idelalisib, the median time to onset for any grade of diarrhea or colitis is approximately 1.9 months, with more severe cases (Grade 3 or 4) appearing later, at a median of 7.1 months.[15] For duvelisib, the median time to onset is around 4 months.[16]
Quantitative Data on Gastrointestinal Adverse Events
The following tables summarize the incidence of diarrhea and colitis for several PI3K delta inhibitors based on clinical trial data.
Table 1: Idelalisib
| Adverse Event | Patient Population | Any Grade Incidence | Grade ≥3 Incidence | Source |
| Diarrhea/Colitis | Relapsed CLL (with Rituximab) | 21% | 5% | [15] |
| Diarrhea/Colitis | Indolent Non-Hodgkin Lymphoma | 47% | 14% | [13][15] |
| Diarrhea/Colitis | Follicular Lymphoma | 15% (Grade ≥3) | N/A | [17] |
| Diarrhea/Colitis | Chronic Lymphocytic Leukemia | 26% (Grade ≥3) | N/A | [17] |
Table 2: Duvelisib
| Adverse Event | Patient Population | Any Grade Incidence | Grade ≥3 Incidence | Source |
| Diarrhea | Relapsed/Refractory CLL/SLL | 51% | N/A | [18] |
| Diarrhea | Advanced Hematologic Malignancies | N/A | 11% | [19] |
| Diarrhea/Colitis | General | 18% (Serious) | N/A | [20] |
Table 3: Umbralisib
| Adverse Event | Patient Population | Any Grade Incidence | Grade ≥3 Incidence | Source |
| Diarrhea/Colitis | Marginal Zone/Follicular Lymphoma | 53% | 9% | [21] |
| Diarrhea | Relapsed/Refractory Lymphoid Malignancies | 52.3% | 7.3% | [22] |
| Colitis | Relapsed/Refractory Lymphoid Malignancies | 2.4% | N/A | [22] |
| Diarrhea-Colitis | Marginal Zone/Follicular Lymphoma | 58% | N/A | [23] |
Experimental Protocols
Histological Assessment of Colitis in Mouse Models
Objective: To quantify the severity of intestinal inflammation.
Methodology:
-
Tissue Collection and Preparation:
-
Euthanize mice and dissect the entire colon.
-
Measure the length and weight of the colon.
-
Flush the colon with cold PBS to remove fecal content.
-
Fix the colon in 10% neutral buffered formalin for 24 hours.
-
Embed the tissue in paraffin and cut 5 µm sections.
-
Stain sections with Hematoxylin and Eosin (H&E).
-
-
Histological Scoring:
-
Examine the stained sections under a light microscope.
-
Score the sections based on the following parameters, each on a scale of 0-4 (0 = normal, 4 = severe):
-
Inflammatory Cell Infiltration: Severity and extent of immune cell infiltration into the mucosa and submucosa.
-
Epithelial Changes: Goblet cell depletion, crypt abscesses, and ulceration.
-
Mucosal Architecture: Disruption of crypt architecture, thickening of the mucosa.
-
-
A composite score is generated by summing the scores for each parameter.[3][4][5][6][7]
-
In Vivo Intestinal Permeability Assay (FITC-Dextran)
Objective: To measure gut barrier integrity.
Methodology:
-
Animal Preparation:
-
Fast mice for 4-6 hours with free access to water.[8]
-
-
FITC-Dextran Administration:
-
Blood Collection and Processing:
-
Fluorescence Measurement:
Flow Cytometry Analysis of Colonic Regulatory T Cells (Tregs)
Objective: To quantify the population of Tregs in the colon.
Methodology:
-
Lamina Propria Lymphocyte Isolation:
-
Dissect the colon and remove Peyer's patches.
-
Open the colon longitudinally and wash with PBS.
-
Cut the colon into small pieces and incubate in a dissociation buffer (e.g., containing EDTA and DTT) to remove epithelial cells.
-
Digest the remaining tissue with collagenase and DNase I to release lamina propria lymphocytes.[24]
-
-
Cell Staining:
-
Flow Cytometry Analysis:
Visualizations
Caption: PI3K Delta Signaling Pathway in Regulatory T Cells.
Caption: Experimental Workflow for Assessing GI Toxicity.
References
- 1. onclive.com [onclive.com]
- 2. Management of Gastro-Intestinal Toxicity of the Pi3 Kinase Inhibitor: Optimizing Future Dosing Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histomorphological scoring of murine colitis models: A practical guide for the evaluation of colitis and colitis-associated cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Extensive Histopathological Characterization of Inflamed Bowel in the Dextran Sulfate Sodium Mouse Model with Emphasis on Clinically Relevant Biomarkers and Targets for Drug Development [mdpi.com]
- 8. bowdish.ca [bowdish.ca]
- 9. mmpc.org [mmpc.org]
- 10. Assessment of Gut Barrier Integrity in Mice Using Fluorescein-Isothiocyanate-Labeled Dextran [jove.com]
- 11. In Vitro and In Vivo Approaches to Determine Intestinal Epithelial Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Idelalisib: a rare cause of enterocolitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Idelalisib-associated Colitis: Histologic Findings in 14 Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Management of adverse events associated with idelalisib treatment: expert panel opinion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Idelalisib immune-related toxicity is associated with improved treatment response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Duvelisib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Duvelisib, a novel oral dual inhibitor of PI3K-δ,γ, is clinically active in advanced hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. copiktra.com [copiktra.com]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. Integrated safety analysis of umbralisib, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ukoniq (Umbralisib) FDA Approved for Adults with Relapsed or Refractory Marginal-Zone Lymphoma or Follicular Lymphoman [ahdbonline.com]
- 24. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 25. fcslaboratory.com [fcslaboratory.com]
- 26. miltenyibiotec.com [miltenyibiotec.com]
PI3K-IN-6's effect on feedback loops in the PI3K pathway
Welcome to the technical support center for PI3K-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, ATP-competitive pan-Class I PI3K inhibitor, targeting the p110α, p110β, p110δ, and p110γ isoforms. By inhibiting PI3K, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to the inhibition of downstream signaling pathways, most notably the AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[1][2]
Q2: How does this compound affect feedback loops within the PI3K pathway?
This compound can disrupt key negative feedback loops that normally regulate the PI3K pathway, leading to the activation of compensatory signaling pathways. The two primary feedback loops affected are:
-
mTORC1/S6K1 Feedback Loop: Under normal conditions, S6K1 (a downstream effector of mTORC1) phosphorylates and inhibits insulin receptor substrate 1 (IRS-1), dampening PI3K activation.[3][4][5] Inhibition of the PI3K/AKT/mTOR pathway by this compound relieves this negative feedback, which can lead to increased signaling through other pathways like the MAPK/ERK pathway.[3][6]
-
FOXO Transcription Factor Feedback Loop: AKT phosphorylates and inactivates FOXO transcription factors, preventing them from entering the nucleus.[7][8][9][10] When this compound inhibits AKT, FOXO factors can translocate to the nucleus and initiate the transcription of genes that can promote the expression of receptor tyrosine kinases (RTKs), potentially reactivating the PI3K pathway or other survival pathways.[7][8][9][10]
Q3: What are the potential off-target effects of this compound?
While designed to be a specific PI3K inhibitor, off-target effects can occur, particularly at higher concentrations. It is crucial to perform dose-response experiments to determine the optimal concentration for specific cell lines. Potential off-target effects could include the inhibition of other kinases with structurally similar ATP-binding pockets.[11][12] Researchers should consult kinase profiling data if available or consider performing their own to assess the selectivity of this compound.
Troubleshooting Guides
Problem 1: Unexpected Increase in AKT Phosphorylation After Initial Decrease
-
Symptom: After an initial decrease in phospho-AKT (Ser473/Thr308) levels upon treatment with this compound, you observe a rebound in phosphorylation at later time points.
-
Possible Cause: This is a classic indicator of feedback loop activation. The initial inhibition of the PI3K/mTORC1 pathway can relieve the negative feedback on receptor tyrosine kinases (RTKs), leading to their reactivation and subsequent PI3K/AKT signaling.[6]
-
Troubleshooting Steps:
-
Time-Course Experiment: Perform a detailed time-course experiment (e.g., 0, 2, 6, 12, 24, 48 hours) to map the kinetics of AKT phosphorylation.
-
Co-inhibition: Consider co-treatment with an inhibitor of the upstream RTK that is likely being activated (e.g., an EGFR or HER2 inhibitor, depending on the cell line).
-
Downstream Readouts: Analyze downstream markers of both the PI3K and MAPK pathways (e.g., phospho-S6, phospho-ERK) to assess the activation of compensatory pathways.
-
Problem 2: Inconsistent or No Inhibition of Downstream Effectors
-
Symptom: You do not observe a significant decrease in the phosphorylation of downstream targets like AKT or S6, even at high concentrations of this compound.
-
Possible Causes:
-
Cell Line Resistance: The cell line may have intrinsic resistance mechanisms, such as mutations in downstream components (e.g., activating mutations in AKT) or parallel pathway activation.
-
Drug Inactivity: The compound may have degraded or there may be issues with its solubility.
-
Experimental Error: Issues with the Western blot protocol, such as antibody quality or transfer efficiency.
-
-
Troubleshooting Steps:
-
Cell Line Characterization: Verify the mutation status of key PI3K pathway components in your cell line.
-
Positive Control: Use a well-characterized, sensitive cell line as a positive control for this compound activity.
-
Compound Integrity: Prepare fresh stock solutions of this compound and ensure complete solubilization.
-
Western Blot Optimization: Refer to our detailed Western blot protocol and troubleshooting guide below.
-
Experimental Protocols
Protocol 1: Western Blot Analysis of PI3K Pathway Activation
This protocol is for assessing the phosphorylation status of key proteins in the PI3K pathway following treatment with this compound.
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6, anti-total-S6, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with desired concentrations of this compound for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Key Signaling Nodes
| Concentration of this compound (nM) | p-AKT (Ser473) (% of Control) | p-S6 (Ser235/236) (% of Control) | p-ERK (Thr202/Tyr204) (% of Control) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 1 | 85 | 80 | 110 |
| 10 | 50 | 45 | 130 |
| 100 | 15 | 10 | 180 |
| 1000 | 5 | 2 | 220 |
Data represents protein phosphorylation levels in a hypothetical cancer cell line after 24 hours of treatment with this compound, as determined by Western blot analysis.
Table 2: Hypothetical Time-Course of Feedback Activation
| Time (hours) | p-AKT (Ser473) (% of 0h) | p-ERK (Thr202/Tyr204) (% of 0h) |
| 0 | 100 | 100 |
| 2 | 20 | 150 |
| 6 | 35 | 180 |
| 12 | 60 | 250 |
| 24 | 85 | 300 |
Data represents protein phosphorylation levels in a hypothetical cancer cell line treated with 100 nM this compound over a 24-hour period.
Visualizations
Caption: PI3K signaling pathway and points of intervention by this compound.
Caption: Experimental workflow for Western blot analysis.
Caption: Troubleshooting logic for unexpected AKT reactivation.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. JCI - Inhibition of mTORC1 leads to MAPK pathway activation through a PI3K-dependent feedback loop in human cancer [jci.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Chronic Inhibition of the mTORC1/S6K1 Pathway Increases Insulin-Induced PI3K Activity but Inhibits Akt2 and Glucose Transport Stimulation in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibition of PI3K/AKT and MAPK/ERK pathways causes activation of FOXO transcription factor, leading to cell cycle arrest and apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An integrated genomic approach identifies that the PI3K/AKT/FOXO pathway is involved in breast cancer tumor initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The PI3K/AKT Pathway and FOXO3a Transcription Factor Mediate High Glucose-Induced Apoptosis in Neonatal Rat Ventricular Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing PI3K-IN-6's Impact on Non-Target Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of PI3K-IN-6 during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects observed with this compound?
A1: this compound, as a potent inhibitor of the PI3K/AKT/mTOR pathway, can affect various normal cellular processes, leading to on-target toxicities in non-cancerous cells. Common adverse effects include hyperglycemia, hypertension, diarrhea, and skin rashes.[1][2][3] These effects are often dose-dependent and can be managed by optimizing the experimental parameters. In some cases, immune-related toxicities such as pneumonitis and colitis have been reported, particularly with inhibitors targeting the PI3Kδ isoform.[3]
Q2: How can I reduce the cytotoxic effects of this compound on my non-target control cells?
A2: To minimize cytotoxicity in non-target cells, consider the following strategies:
-
Dose Optimization: Perform a dose-response study to determine the optimal concentration of this compound that inhibits the target pathway in cancer cells while having minimal impact on non-target cells.[4][5]
-
Intermittent Dosing: Instead of continuous exposure, an intermittent dosing schedule may provide the target cells with enough time to recover, potentially reducing overall toxicity.[6]
-
Targeted Delivery: If feasible for your experimental setup, consider using a targeted delivery system, such as lipid nanoparticles, to increase the concentration of this compound at the tumor site and reduce systemic exposure.[7][8][9]
-
Combination Therapy: Combining this compound with another therapeutic agent may allow for a dose reduction of this compound while maintaining or even enhancing anti-cancer efficacy.[10][11][12][13]
Q3: My cells are developing resistance to this compound. What could be the cause and how can I address it?
A3: Resistance to PI3K inhibitors can arise from several mechanisms, including:
-
Feedback Loop Activation: Inhibition of the PI3K pathway can sometimes lead to the activation of compensatory signaling pathways, such as the MAPK/ERK pathway, which can promote cell survival.[14]
-
Upregulation of Receptor Tyrosine Kinases (RTKs): The cell may upregulate the expression of RTKs to overcome the PI3K blockade.[15]
-
Mutations in the PI3K Pathway: Secondary mutations in components of the PI3K pathway can render the inhibitor less effective.
To address resistance, you could consider combining this compound with an inhibitor of the compensatory pathway (e.g., a MEK inhibitor).[10]
Q4: I am observing unexpected results in my signaling pathway analysis after this compound treatment. What should I check?
A4: Unexpected signaling results could be due to several factors:
-
Off-target Kinase Inhibition: Although designed to be specific, at higher concentrations, this compound might inhibit other kinases. Review the selectivity profile of the inhibitor.
-
Paradoxical Pathway Activation: In some contexts, inhibition of one node in a pathway can lead to the activation of other branches through complex feedback mechanisms.
-
Experimental Variability: Ensure consistency in cell density, treatment duration, and reagent quality. Refer to the troubleshooting guide for your specific assay.
Troubleshooting Guides
Problem: High variability in cell viability assays between replicates.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before seeding and mix gently before aliquoting to each well. |
| Edge effects in the plate | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. |
| Inconsistent drug concentration | Prepare a fresh stock solution of this compound and ensure thorough mixing when diluting to working concentrations. |
| Contamination | Regularly check for microbial contamination in your cell cultures. |
Problem: Inconsistent inhibition of AKT phosphorylation (p-AKT) in Western Blots.
| Possible Cause | Troubleshooting Step |
| Suboptimal lysis buffer | Use a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation. |
| Incorrect antibody concentration | Titrate the primary and secondary antibodies to determine the optimal dilution for your experimental conditions. |
| Variable protein loading | Perform a total protein quantification (e.g., BCA assay) and load equal amounts of protein for each sample. Use a loading control (e.g., β-actin or GAPDH) to confirm equal loading. |
| Timing of cell lysis | Lyse the cells at the peak of pathway inhibition, which should be determined through a time-course experiment. |
Data Presentation
Table 1: Comparative IC50 Values of Representative PI3K Inhibitors in Target vs. Non-Target Cells
| Inhibitor | Target Cell Line (e.g., HCT116 - Colorectal Cancer) | Non-Target Cell Line (e.g., 293T - Embryonic Kidney) | Selectivity Index (Non-Target IC50 / Target IC50) |
| PI3K-IN-A (e.g., F0608-0019) | 12.14 µM[16] | > 50 µM | > 4.1 |
| PI3K-IN-B (e.g., PI3KD-IN-015) | ~1 µM (in B-cell lines)[17] | Not reported | Not applicable |
| PI3K-IN-C (e.g., BKM120) | 6 µM (in PC3 cells)[11] | Not reported | Not applicable |
Note: The data presented are for representative PI3K inhibitors and may not be directly applicable to this compound. Researchers should perform their own dose-response experiments.
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (CCK-8 Assay)
-
Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[18]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for p-AKT Inhibition
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations and time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-AKT normalized to total AKT and the loading control.
Visualizations
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the on-target and off-target effects of this compound.
Caption: A logical flowchart for troubleshooting high cytotoxicity in non-target cells.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. targetedonc.com [targetedonc.com]
- 3. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US FDA Uses PI3K Inhibitor Experience To Spell Out What It Wants In Dose Optimization Studies [insights.citeline.com]
- 5. Dose optimization for cancer treatments with considerations for late-onset toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeted delivery of a phosphoinositide 3‐kinase γ inhibitor to restore organ function in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tumour-specific PI3K inhibition via nanoparticle-targeted delivery in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination effect of therapies targeting the PI3K- and AR-signaling pathways in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Combination Therapy Approach to Overcome the Resistance to PI3K Pathway Inhibitors in Gynecological Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of a selective PI3Kα inhibitor via structure-based virtual screening for targeted colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
Interpreting unexpected results in PI3K-IN-6 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with the phosphoinositide 3-kinase (PI3K) inhibitor, PI3K-IN-6.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, cell-permeable inhibitor of phosphoinositide 3-kinase (PI3K). It functions by competing with ATP for the binding site on the p110 catalytic subunit of Class I PI3K isoforms. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] The reduction in PIP3 levels subsequently blocks the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B, PKB), thereby suppressing the PI3K/Akt/mTOR signaling pathway.[2][3][4] This pathway is a critical regulator of diverse cellular functions, including cell growth, proliferation, survival, and metabolism.[4][5][6]
Q2: What are the common on-target and potential off-target effects of PI3K inhibitors?
On-target effects are a direct consequence of inhibiting the PI3K pathway and can include decreased cell proliferation, induction of apoptosis, and altered cellular metabolism.[4][5] In a therapeutic context, these are the desired anti-cancer effects. However, since the PI3K pathway is crucial for normal cellular function, on-target effects can also lead to toxicities such as hyperglycemia and rash, as PI3Kα is involved in insulin signaling.[7][8]
Off-target effects occur when the inhibitor interacts with other kinases or proteins. While this compound is designed for high specificity, cross-reactivity with other kinases, particularly those with similar ATP-binding pockets, can occur. For example, some PI3K inhibitors have been found to affect other cellular components like tubulin or other kinase families.[6] Unpredicted off-target effects can lead to misinterpretation of experimental data.[9] It is crucial to validate key findings using complementary methods, such as genetic knockdown (siRNA/shRNA) of the target protein.
Q3: What are the typical working concentrations and incubation times for this compound?
The optimal working concentration and incubation time for this compound are highly dependent on the cell type and the specific biological question being addressed.
-
For pathway inhibition studies (e.g., Western blot): A concentration range of 100 nM to 10 µM with an incubation time of 2-6 hours is typically sufficient to observe a significant reduction in Akt phosphorylation at Ser473 and Thr308.
-
For long-term cell viability or proliferation assays (e.g., WST-1, Crystal Violet): Lower concentrations (e.g., 10 nM to 1 µM) are often used for extended periods (24-72 hours).
It is strongly recommended to perform a dose-response curve and a time-course experiment for each new cell line to determine the optimal experimental conditions.
Q4: How should this compound be stored and handled?
This compound should be stored as a solid at -20°C. For experimental use, prepare a concentrated stock solution (e.g., 10 mM) in an appropriate solvent like DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, thaw the stock aliquot and dilute it in pre-warmed cell culture medium immediately before adding it to the cells.
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling cascade and the inhibitory action of this compound.
Troubleshooting Guide
This guide addresses common unexpected outcomes in a question-and-answer format.
Issue 1: Ineffective or Paradoxical Cellular Response
Q: I'm treating a cancer cell line known to be PI3K-dependent with this compound, but I see minimal to no reduction in cell viability, or in some cases, a slight increase in proliferation. Why is this happening?
A: This is a common and complex issue that can arise from several factors:
-
Intrinsic or Acquired Resistance: The cell line may have mutations downstream of PI3K (e.g., activating mutations in Akt) or may have lost the tumor suppressor PTEN, which antagonizes PI3K activity.[3] Alternatively, cells can acquire resistance through prolonged exposure.[10]
-
Feedback Loop Activation: Inhibition of the PI3K/Akt pathway can sometimes lead to the compensatory activation of parallel signaling pathways, such as the MAPK/ERK pathway.[5][6] This feedback can negate the anti-proliferative effects of PI3K inhibition.
-
Insufficient Target Inhibition: The concentration of this compound may be too low, or the treatment duration too short, to achieve sustained pathway inhibition. This can be due to rapid drug metabolism by the cells.
-
Experimental Artifacts: High cell seeding density can lead to contact inhibition, masking the effects of the drug.[1] Ensure cells are sub-confluent throughout the experiment.[1]
Troubleshooting Steps:
-
Confirm Pathway Inhibition: Use Western blotting to check the phosphorylation status of Akt (Ser473/Thr308) and downstream targets like S6 ribosomal protein. This confirms the drug is engaging its target.
-
Assess Parallel Pathways: Probe for activation of the MAPK pathway by checking the phosphorylation of ERK1/2. If feedback activation is observed, consider co-treatment with a MEK inhibitor.[5]
-
Optimize Dosing: Perform a detailed dose-response and time-course experiment to ensure you are using an optimal concentration and duration.
-
Review Cell Line Characteristics: Check the literature for known mutations or resistance mechanisms in your specific cell line.
Issue 2: Contradictory Western Blot Results
Q: My Western blot shows a strong reduction in p-Akt after this compound treatment, but downstream markers of cell proliferation (e.g., Cyclin D1) or survival (e.g., Bcl-2) are unchanged. What does this mean?
A: This suggests that while the primary target is inhibited, the downstream biological processes are being controlled by other mechanisms.
-
Pathway Redundancy: The expression of proteins like Cyclin D1 and Bcl-2 is often regulated by multiple signaling pathways (e.g., Wnt, MAPK, JAK-STAT).[11] Even with PI3K inhibited, these other pathways can maintain the expression of pro-proliferative and pro-survival proteins.
-
Transient Inhibition: The inhibition of p-Akt may be transient. The cell might adapt over time, leading to a rebound in pathway activity that is missed if you only check at a single, early time point.
-
FOXO-Mediated Transcription: Akt inhibits FOXO transcription factors.[11] When Akt is inhibited, FOXO can enter the nucleus and upregulate genes that can, paradoxically, promote survival or resistance in some contexts.[5]
Troubleshooting Steps:
-
Perform a Time-Course Western Blot: Analyze protein levels at multiple time points (e.g., 2, 8, 24, 48 hours) to understand the dynamics of pathway inhibition and potential recovery.
-
Investigate Parallel Pathways: As mentioned previously, analyze key nodes of other major signaling pathways to identify potential compensatory mechanisms.
-
Use Functional Assays: Correlate your Western blot data with functional outcomes. For example, use a cell cycle analysis (flow cytometry) or an apoptosis assay (caspase activity, Annexin V staining) to see if the expected biological effects are occurring, even if specific markers are unchanged.
Experimental Workflow & Troubleshooting Logic
Caption: A standard experimental workflow and a logical decision tree for troubleshooting.
Data Summary Tables
Table 1: Common Toxicities Associated with Pan-PI3K Inhibitors (Clinical Observations)
This table summarizes common adverse effects seen in clinical trials of pan-PI3K inhibitors, which can provide insight into potential on-target effects in pre-clinical models.[7]
| Toxicity | Common Grade | Probable Mechanism |
| Hyperglycemia | Grade 1-3 | On-target inhibition of PI3Kα in the insulin signaling pathway.[7][8] |
| Rash (Maculopapular) | Grade 1-2 | On-target effects in skin homeostasis.[7][8] |
| Diarrhea/Colitis | Grade 1-4 | On-target inhibition of PI3Kδ/γ in immune cells within the GI tract.[7][12] |
| Fatigue | Grade 1-2 | General metabolic disruption.[7] |
| Transaminitis (Elevated ALT/AST) | Grade 2-3 | Potential on-target effects in hepatocytes or immune-mediated toxicity.[7][13] |
Table 2: Hypothetical Dose-Response Data for this compound
This table presents example data from a 48-hour cell viability assay using a cancer cell line (e.g., MCF-7) and a non-cancerous cell line (e.g., MCF-10A).
| Concentration (µM) | Cancer Cell Viability (%) | Non-Cancerous Cell Viability (%) | p-Akt (Ser473) Inhibition (%) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 | 0 |
| 0.01 | 95 ± 4.9 | 98 ± 5.1 | 15 |
| 0.1 | 72 ± 6.1 | 91 ± 4.5 | 65 |
| 1.0 | 48 ± 5.5 | 75 ± 6.3 | 92 |
| 10.0 | 21 ± 4.2 | 45 ± 5.8 | 95 |
| IC50 Value | ~1.2 µM | ~15 µM | ~0.08 µM (EC50) |
Key Experimental Protocols
Protocol 1: Western Blot Analysis of PI3K Pathway Inhibition
This protocol is for assessing the phosphorylation status of key proteins in the PI3K pathway following treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., 1.5 x 10⁶ cells in a 10 cm dish) and allow them to adhere and grow to 60-70% confluency.[1]
-
Starve cells in serum-free medium for 4-6 hours to reduce basal pathway activity.
-
Treat cells with varying concentrations of this compound (and a vehicle control) for the desired time (e.g., 2 hours).
-
Optional: Stimulate with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes before harvesting to ensure robust pathway activation in control samples.
-
-
Cell Lysis:
-
Wash plates twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]
-
Incubate with primary antibodies (e.g., anti-p-Akt Ser473, anti-total Akt, anti-p-S6, anti-total S6, anti-Actin) overnight at 4°C, following manufacturer's recommended dilutions.
-
Wash the membrane 3 times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or film.[14] Quantify band intensity using software like ImageJ.
-
Protocol 2: Cell Viability Assay (WST-1)
This protocol measures cell viability by assessing metabolic activity.
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well). Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the plate and add 100 µL of the drug-containing medium to the appropriate wells. Include vehicle-only wells as a control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a standard cell culture incubator.
-
-
Assay Procedure:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours, or until a sufficient color change is observed in the control wells.
-
-
Data Acquisition:
-
Shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle control wells (set to 100% viability).
-
Plot the results as percent viability versus drug concentration and calculate the IC50 value using non-linear regression analysis.
-
References
- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. cancernetwork.com [cancernetwork.com]
- 14. mdpi.com [mdpi.com]
Optimizing incubation time for PI3K-IN-6 treatment
This guide provides technical support for researchers, scientists, and drug development professionals using PI3K-IN-6. It offers troubleshooting advice, frequently asked questions, and detailed protocols to help optimize experimental conditions, with a focus on determining the optimal incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the Phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is crucial for regulating cell cycle, proliferation, survival, and metabolism.[1][2] PI3K enzymes phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3] PIP3 acts as a second messenger, recruiting and activating downstream proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[4][5][6] By inhibiting PI3K, this compound prevents the production of PIP3, thereby blocking the activation of Akt and its numerous downstream effectors, which ultimately hinders cell growth and promotes apoptosis.[4][6]
Q2: How do I determine the optimal incubation time for this compound in my specific cell line?
A2: The optimal incubation time can vary significantly between cell lines due to differences in metabolic rates, PI3K pathway dependency, and inhibitor uptake. The best approach is to perform a time-course experiment. Treat your cells with a fixed, effective concentration of this compound (typically around its IC50 value) and assess the downstream effects at multiple time points (e.g., 1, 3, 6, 12, 24, and 48 hours). The optimal time is the earliest point at which you observe maximal inhibition of the target (e.g., p-Akt) without significant cytotoxicity. Some studies have shown that a 3 to 6-hour exposure can be sufficient to decrease cell viability significantly in certain cell lines.[7]
Q3: What is the most common readout for assessing this compound activity?
A3: The most direct and common readout is to measure the phosphorylation status of Akt at Serine 473 (p-Akt Ser473) or Threonine 308 (p-Akt Thr308) via Western blot or cell-based ELISA.[8] Since Akt is the central downstream effector of PI3K, a reduction in its phosphorylation is a direct indicator of PI3K inhibition.[4][5] Other downstream markers like phosphorylated S6 ribosomal protein (p-S6) can also be used to assess the activity of the entire PI3K/Akt/mTOR pathway.[9][10]
Q4: Should I serum-starve my cells before treatment?
A4: Yes, serum-starving cells for 16-24 hours is highly recommended for many experimental setups.[7] Serum contains numerous growth factors that activate the PI3K pathway.[1] By removing serum, you lower the baseline activity of the pathway, making it easier to detect the specific inhibitory effects of this compound upon stimulation with a growth factor like IGF-1 or insulin.[11][12]
PI3K/Akt Signaling Pathway
The diagram below illustrates the simplified PI3K/Akt signaling cascade and indicates the point of inhibition by this compound. Growth factor binding to a Receptor Tyrosine Kinase (RTK) activates PI3K, which then phosphorylates PIP2 to PIP3. PIP3 recruits Akt to the membrane where it is activated by PDK1 and mTORC2. Activated Akt proceeds to regulate numerous cellular processes.
Caption: Simplified PI3K/Akt signaling pathway showing inhibition by this compound.
Experimental Protocols
Protocol: Time-Course Experiment to Determine Optimal Incubation Time
This protocol details a cell-based assay to find the optimal duration for this compound treatment by measuring the phosphorylation of Akt.
Materials:
-
Cell line of interest
-
Complete growth medium and serum-free medium
-
This compound (reconstituted in DMSO)
-
Growth factor (e.g., IGF-1, Insulin)
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-Akt Ser473, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
6-well plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis. Allow cells to adhere overnight in a complete growth medium.
-
Serum Starvation: The next day, wash the cells once with PBS and replace the complete medium with a serum-free medium. Incubate for 16-24 hours.
-
Inhibitor Pre-treatment: Prepare a working concentration of this compound in serum-free media. Treat the cells with this compound for your desired time points (e.g., 1, 3, 6, 12, 24 hours). Include a "0-hour" control that receives vehicle (DMSO) only.
-
Growth Factor Stimulation: 15-30 minutes before the end of each incubation period, stimulate the cells by adding a growth factor (e.g., 100 ng/mL IGF-1) directly to the medium. Ensure all plates, including the unstimulated control, are stimulated for the same duration.
-
Cell Lysis: At the end of each time point, wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize protein amounts for all samples.
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against p-Akt, total Akt, and a loading control (e.g., GAPDH).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the results.
-
-
Analysis: Quantify the band intensities for p-Akt and total Akt. The optimal incubation time is the shortest duration that provides the maximum reduction in the p-Akt/total Akt ratio.
Experimental Workflow Diagram
Caption: Workflow for determining the optimal this compound incubation time.
Troubleshooting Guide
| Observed Problem | Possible Cause | Suggested Solution |
| No inhibition of p-Akt observed | 1. Inactive Compound: this compound degraded or improperly stored. 2. Insufficient Concentration: The concentration used is too low for the specific cell line. 3. Short Incubation Time: The treatment duration is not long enough to see an effect. 4. Pathway Hyperactivation: Baseline PI3K signaling is too high, masking the inhibitor's effect. | 1. Use a fresh aliquot of the inhibitor. Verify storage conditions (-20°C or -80°C). 2. Perform a dose-response experiment to determine the IC50. 3. Increase the incubation time as per the time-course protocol. 4. Ensure proper serum starvation to lower baseline pathway activity. |
| High Cell Death/Toxicity | 1. Concentration Too High: The inhibitor concentration is causing off-target effects or excessive pathway inhibition. 2. Prolonged Incubation: The treatment duration is too long, leading to apoptosis. 3. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) is too high. | 1. Lower the concentration of this compound. 2. Reduce the incubation time. Focus on earlier time points where target inhibition is achieved without compromising viability. 3. Ensure the final DMSO concentration is non-toxic (typically <0.1%). |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Pipetting Errors: Inaccurate addition of inhibitor or reagents. 3. Edge Effects: Wells on the edge of the plate behave differently. 4. Inconsistent Lysis/Processing: Variation in sample handling. | 1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and be consistent with technique. 3. Avoid using the outermost wells of the plate for critical experiments. 4. Process all samples in parallel and as quickly as possible on ice. |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting lack of this compound activity.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 7. Strategically timing inhibition of phosphatidylinositol 3-kinase to maximize therapeutic index in estrogen receptor alpha-positive, PIK3CA-mutant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of highly sensitive cell-based AKT kinase ELISA for monitoring PI3K beta activity and compound efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring PI3K Activation: Clinicopathologic, Immunohistochemical, and RNA Expression Analysis in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphatidylinositol 3-Kinase (PI3K) Activity Bound to Insulin-like Growth Factor-I (IGF-I) Receptor, which Is Continuously Sustained by IGF-I Stimulation, Is Required for IGF-I-induced Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
PI3K-IN-6 and its potential for inducing cellular senescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PI3K-IN-6 to induce cellular senescence.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for this compound inducing cellular senescence?
This compound is a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. The PI3K/AKT/mTOR signaling axis is a crucial regulator of cell growth, proliferation, and survival.[1][2] Inhibition of this pathway can lead to cell cycle arrest, a key characteristic of cellular senescence.[3] Specifically, by blocking PI3K, this compound prevents the phosphorylation and activation of AKT, which in turn affects downstream effectors like mTOR.[1] This disruption in signaling can trigger a senescence program in various cell types. The downregulation of the PI3K/AKT/mTOR pathway has been shown to be a factor in repressing senescence-associated inflammation.[4]
Q2: What are the typical morphological and biomarker changes expected in cells treated with this compound to induce senescence?
Cells induced into senescence by this compound are expected to exhibit a set of characteristic changes:
-
Morphology: Cells typically become enlarged, flattened, and may show increased granularity.
-
Senescence-Associated β-Galactosidase (SA-β-Gal) Activity: Increased expression of SA-β-Gal at a suboptimal pH (around 6.0) is a hallmark of senescent cells.
-
Cell Cycle Arrest: Senescent cells undergo a stable cell cycle arrest, which can be confirmed by the absence of proliferation markers like Ki-67 and the accumulation of cell cycle inhibitors such as p21WAF1/CIP1 and p16INK4A.[3]
-
Senescence-Associated Heterochromatin Foci (SAHF): Formation of these distinct heterochromatic structures in the nucleus is another common feature.
-
Senescence-Associated Secretory Phenotype (SASP): Senescent cells often secrete a variety of pro-inflammatory cytokines, chemokines, and growth factors, such as IL-6 and IL-8.[3][4]
Q3: In which cell types is this compound expected to be effective at inducing senescence?
The effectiveness of PI3K pathway inhibition in inducing senescence can be cell-type dependent.[3] While many normal and some cancer cell lines are susceptible, the specific response will depend on the genetic background and the reliance of the cells on the PI3K/AKT/mTOR pathway for proliferation and survival. It is recommended to perform a dose-response study in your specific cell line of interest to determine the optimal concentration and duration of treatment.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| No observable senescent phenotype after this compound treatment. | Suboptimal concentration of this compound: The concentration may be too low to effectively inhibit the PI3K pathway. | Perform a dose-response experiment (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your cell type. |
| Insufficient treatment duration: The induction of a stable senescent phenotype can take several days. | Extend the treatment duration (e.g., 3, 5, and 7 days) and assess senescence markers at each time point. | |
| Cell type is resistant to PI3K inhibition-induced senescence: Some cell lines may have alternative survival pathways or mutations that confer resistance. | Consider using a different cell line or combining this compound with other inducers of senescence. The activation of other signaling pathways can sometimes compensate for PI3K inhibition.[5] | |
| High levels of cell death observed. | This compound concentration is too high: Excessive inhibition of the PI3K pathway can lead to apoptosis rather than senescence. | Lower the concentration of this compound. Perform a viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your dose-response experiment. |
| Inconsistent SA-β-Gal staining results. | Suboptimal cell density: Over-confluent or very sparse cultures can affect SA-β-Gal staining. | Plate cells at a consistent, sub-confluent density for all experiments. |
| Fixation or staining issues: Improper fixation or staining can lead to artifacts. | Ensure the correct preparation and pH of all reagents. Refer to the detailed protocol below. | |
| Low or no detection of SASP factors. | Timing of sample collection: The composition of the SASP can change over time.[3] | Collect conditioned media at different time points after senescence induction to identify the peak of secretion for your factors of interest. |
| Low sensitivity of detection method: The concentration of some SASP factors may be below the detection limit of your assay. | Use a more sensitive detection method, such as a multiplex immunoassay or a highly sensitive ELISA kit. |
Experimental Protocols
Protocol 1: Induction of Cellular Senescence with this compound
-
Cell Plating: Plate your target cells in the appropriate culture vessel and allow them to adhere overnight.
-
Treatment: The following day, replace the medium with fresh medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 3-7 days, replacing the medium with fresh this compound-containing medium every 2-3 days.
-
Assessment: After the incubation period, proceed with senescence-associated marker analysis.
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
-
Wash: Gently wash the cells once with 1X PBS.
-
Fix: Fix the cells with 1X Fixative Solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in PBS) for 10-15 minutes at room temperature.
-
Wash: Wash the cells twice with 1X PBS.
-
Stain: Add the Staining Solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2, and citric acid/sodium phosphate buffer at pH 6.0) to the cells.
-
Incubate: Incubate the cells at 37°C without CO₂ overnight.
-
Visualize: Observe the cells under a microscope for the development of a blue color, indicative of SA-β-Gal activity.
Quantitative Data Summary
Table 1: Example Dose-Response of this compound on Senescence Markers in IMR-90 Fibroblasts after 5 Days of Treatment.
| This compound (µM) | % SA-β-Gal Positive Cells | % Ki-67 Positive Cells | Relative IL-6 Secretion (fold change vs. control) |
| 0 (Vehicle) | 5 ± 1.2 | 85 ± 5.6 | 1.0 |
| 0.1 | 15 ± 2.5 | 60 ± 4.8 | 1.8 |
| 1 | 55 ± 6.1 | 20 ± 3.1 | 4.5 |
| 5 | 80 ± 7.3 | 5 ± 1.5 | 8.2 |
| 10 | 75 ± 8.0 (with some cell toxicity) | 4 ± 1.1 | 7.5 |
Data are presented as mean ± standard deviation.
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for inducing and assessing cellular senescence.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms of Cellular Senescence: Cell Cycle Arrest and Senescence Associated Secretory Phenotype [frontiersin.org]
- 4. A senescence secretory switch mediated by PI3K/AKT/mTOR activation controls chemoprotective endothelial secretory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating PI3K-IN-6's Inhibition of p-Akt: A Comparative Guide for Researchers
For researchers in oncology, immunology, and metabolic disorders, the phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical area of investigation. Constitutive activation of this pathway is a hallmark of many diseases, making PI3K inhibitors a promising class of therapeutic agents. A key downstream effector of PI3K is Akt, and its phosphorylation (p-Akt) is a widely accepted biomarker for pathway activation. Therefore, validating the inhibitory effect of novel compounds on p-Akt is a crucial step in their preclinical development.
This guide provides a comparative overview of PI3K-IN-6, a selective PI3Kβ/δ inhibitor, alongside other well-established PI3K inhibitors. We present key performance data, detailed experimental protocols for validating p-Akt inhibition, and visual diagrams to elucidate the underlying biological and experimental workflows.
Comparative Analysis of PI3K Inhibitors
This compound is a potent and selective inhibitor of the p110β and p110δ isoforms of PI3K, with IC50 values of 7.8 nM and 5.3 nM, respectively[1]. Its high selectivity offers the potential for more targeted therapeutic effects with a reduced side-effect profile compared to broader-spectrum inhibitors. The following table summarizes the key characteristics of this compound in comparison to other commonly used PI3K inhibitors.
| Inhibitor | Target Isoform(s) | IC50 Values | Key Features |
| This compound | PI3Kβ / PI3Kδ | 7.8 nM (β), 5.3 nM (δ)[1] | Highly selective dual β/δ inhibitor. |
| Wortmannin | Pan-Class I, II, III PI3K | ~5 nM (species dependent)[2] | Covalent, irreversible inhibitor with broad activity[2][3]. Also inhibits other kinases at higher concentrations[2]. |
| LY294002 | Pan-Class I PI3K | 0.5 µM (α), 0.97 µM (β), 0.57 µM (δ)[4][5] | Reversible, broad-spectrum PI3K inhibitor[6]. Also inhibits other kinases like CK2. |
| Idelalisib | PI3Kδ | 2.5 nM[7] | Highly selective for the δ isoform, which is predominantly expressed in hematopoietic cells[1][8]. |
| Alpelisib | PI3Kα | ~5 nM | Selective inhibitor of the α isoform, particularly relevant in cancers with PIK3CA mutations[9][10]. |
Experimental Validation of p-Akt Inhibition
The following protocol describes a standard Western blot procedure to quantify the inhibition of Akt phosphorylation at Serine 473 (p-Akt Ser473), a common readout for PI3K pathway activity. This method can be used to validate the efficacy of this compound and other inhibitors.
Protocol: Western Blot for p-Akt (Ser473) Inhibition
1. Cell Culture and Treatment:
-
Seed cancer cells (e.g., PC-3 for PI3Kβ dependence, or a leukemia/lymphoma cell line for PI3Kδ dependence) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal p-Akt levels.
-
Pre-treat cells with varying concentrations of this compound or other inhibitors for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1 or 20% fetal bovine serum) for 15-30 minutes to induce Akt phosphorylation.
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with a primary antibody against total Akt as a loading control.
-
Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal for each sample.
Visualizing the Pathway and Workflow
To further clarify the biological context and experimental process, the following diagrams have been generated using Graphviz.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 3. pubcompare.ai [pubcompare.ai]
- 4. researchgate.net [researchgate.net]
- 5. CDK4/6 inhibitors versus PI3K/AKT/mTOR inhibitors in women with hormone receptor-positive, HER2-negative metastatic breast cancer: An updated systematic review and network meta-analysis of 28 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Nuclear phospho-Akt increase predicts synergy of PI3K inhibition and doxorubicin in breast and ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C17H14Cl2FN9O | CID 118575663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 10. biocompare.com [biocompare.com]
A Comparative Guide: PI3K-IN-6 vs. Buparlisib in PI3K Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention. This guide provides an objective comparison between PI3K-IN-6, a selective inhibitor, and buparlisib (BKM120), a well-established pan-PI3K inhibitor. We present supporting experimental data on their biochemical potency and selectivity, alongside detailed protocols for key experimental assays used in their characterization.
Introduction to the Inhibitors
This compound is an orally active and highly selective inhibitor targeting the β (beta) and δ (delta) isoforms of Class I PI3K. Its focused activity is characteristic of next-generation PI3K inhibitors, designed to potentially offer a more favorable therapeutic window by minimizing off-target effects associated with broader inhibition.
Buparlisib (BKM120) is an orally available small molecule that acts as a pan-Class I PI3K inhibitor, targeting all four isoforms: α (alpha), β (beta), γ (gamma), and δ (delta).[1][2] Its broad-spectrum inhibition has been evaluated in numerous clinical trials across various cancer types.[1] Dysregulation of the PI3K/AKT/mTOR pathway is a key factor in the growth and survival of several cancers, and buparlisib inhibits this pathway by competitively binding to the ATP pocket of the PI3K enzyme.[3] This action prevents the phosphorylation of downstream targets like AKT, thereby disrupting essential cellular processes for tumor proliferation and survival.[3]
Biochemical Potency and Selectivity
The primary distinction between this compound and buparlisib lies in their isoform selectivity. This compound demonstrates high potency against the p110β and p110δ isoforms, whereas buparlisib inhibits all four Class I isoforms with varying degrees of potency.
| Inhibitor | Target Isoform | IC50 (nM) | Selectivity Profile |
| This compound | PI3Kβ (p110β) | 7.8 | Selective |
| PI3Kδ (p110δ) | 5.3 | Selective | |
| Buparlisib (BKM120) | PI3Kα (p110α) | 52 | Pan-Inhibitor |
| PI3Kβ (p110β) | 166 | Pan-Inhibitor | |
| PI3Kγ (p110γ) | 262 | Pan-Inhibitor | |
| PI3Kδ (p110δ) | 116 | Pan-Inhibitor |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower values indicate higher potency. Data for buparlisib from MedchemExpress.[4]
Cellular Activity
Buparlisib has demonstrated anti-proliferative activity across a wide range of human cancer cell lines. The half-maximal effective concentration (EC50) for the inhibition of AKT phosphorylation, a key downstream marker of PI3K activity, and the half-maximal inhibitory concentration (IC50) for cell growth highlight its broad cellular effects.
| Cell Line | Cancer Type | Buparlisib EC50 (AKT Phos.) | Buparlisib IC50 (Growth) |
| A2780 | Ovarian Cancer | 0.055 µM | - |
| U87MG | Glioblastoma | - | 1-2 µM[2] |
| SNU-601 | Gastric Cancer | - | 0.816 µM[2] |
| PCNSL patient-derived | CNS Lymphoma | <500 nM | <500 nM[5] |
Note: Specific cellular activity data for this compound is not widely available in the public domain. However, inhibitors targeting PI3Kδ and/or PI3Kγ are known to affect immune cells, suggesting a potential role in modulating the tumor microenvironment.[6][7]
Signaling Pathway and Experimental Workflow Visualization
To understand the context of these inhibitors, the following diagrams illustrate the PI3K signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: The PI3K/AKT/mTOR signaling cascade and points of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PI3K-δ Targeted Therapies in B-Cell Malignancies: Idelalisib vs. Umbralisib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, idelalisib and umbralisib, for the treatment of B-cell malignancies. While both agents target the PI3Kδ signaling pathway, crucial for B-cell proliferation and survival, they exhibit distinct pharmacological profiles that influence their efficacy and safety. This document summarizes key experimental data, outlines methodologies for pivotal assays, and visualizes the complex biological pathways involved.
Mechanism of Action and Target Specificity
Idelalisib is a first-in-class, potent, and highly selective inhibitor of the PI3Kδ isoform.[1][2] In contrast, umbralisib is a next-generation inhibitor with a dual mechanism, targeting both PI3Kδ and casein kinase 1 epsilon (CK1ε).[3] The PI3Kδ isoform is predominantly expressed in hematopoietic cells and is a critical component of the B-cell receptor (BCR) signaling pathway, which is often constitutively active in B-cell cancers.[1][4] Inhibition of PI3Kδ by these drugs leads to the disruption of downstream signaling, including the AKT/mTOR pathway, ultimately inducing apoptosis and inhibiting the proliferation of malignant B-cells.[5] The additional inhibition of CK1ε by umbralisib is thought to contribute to its distinct immunomodulatory effects and potentially a different safety profile.[3]
Biochemical and Cellular Activity
The potency and selectivity of idelalisib and umbralisib have been characterized in various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are key indicators of a drug's potency.
| Parameter | Idelalisib | Umbralisib | Reference(s) |
| PI3Kδ (IC50/EC50) | 2.5 nM (IC50) | 22.2 nM (EC50) | [1][3] |
| PI3Kα (IC50) | 8600 nM | >1000-fold selectivity for δ | [2] |
| PI3Kβ (IC50) | 4000 nM | >1000-fold selectivity for δ | [2] |
| PI3Kγ (IC50) | 2100 nM | >1000-fold selectivity for δ | [2] |
| CK1ε (EC50) | Not Applicable | 6.0 µM | [3] |
Table 1: Biochemical and Cellular Potency Comparison.
PI3K Signaling Pathway in B-Cells
The PI3K pathway is central to B-cell function. Upon B-cell receptor (BCR) activation, PI3Kδ is recruited to the cell membrane where it phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT, which in turn modulates a cascade of proteins involved in cell survival, proliferation, and trafficking.
Clinical Efficacy in B-Cell Malignancies
Both idelalisib and umbralisib have demonstrated significant clinical activity in relapsed/refractory B-cell malignancies. The following tables summarize key efficacy data from pivotal clinical trials.
Follicular Lymphoma (FL)
| Parameter | Idelalisib (Study 101-09) | Umbralisib (UNITY-NHL) | Reference(s) |
| Patient Population | Relapsed, refractory to rituximab and an alkylating agent | Relapsed/refractory, ≥2 prior lines of therapy | [6][7] |
| Overall Response Rate (ORR) | 57% | 45.3% | [6][7] |
| Complete Response (CR) | 6% | 5.1% | [6][7] |
| Median Duration of Response (DoR) | 12.5 months | 11.1 months | [6][8] |
| Median Progression-Free Survival (PFS) | 11.0 months | 10.6 months | [6][8] |
Table 2: Clinical Efficacy in Relapsed/Refractory Follicular Lymphoma.
Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL)
| Parameter | Idelalisib + Rituximab (Study 312-0116) | Umbralisib + Ublituximab (UNITY-CLL) | Reference(s) |
| Patient Population | Relapsed CLL | Treatment-naïve and relapsed/refractory CLL | [5][9] |
| Median Progression-Free Survival (PFS) | Not reached (HR 0.15 vs. Placebo+R) | 31.9 months (vs. 17.9 months for control) | [5][10] |
| Overall Response Rate (ORR) | 81% | 83.3% | [5][10] |
| 12-month Overall Survival (OS) | 92% | Not directly compared | [5] |
Table 3: Clinical Efficacy in Chronic Lymphocytic Leukemia.
Note: Cross-trial comparisons should be interpreted with caution due to differences in study design, patient populations, and combination agents.
Comparative Safety and Tolerability
The adverse event (AE) profiles of PI3Kδ inhibitors are a critical consideration. While both drugs share some class-related toxicities, the dual-target nature of umbralisib was developed with the aim of mitigating some of the immune-mediated toxicities seen with first-generation inhibitors.[11][12]
| Adverse Event (Grade ≥3) | Idelalisib | Umbralisib | Reference(s) |
| Diarrhea / Colitis | 14-20% | 10.1% | [8] |
| Pneumonitis | 4% | 1.1% | [12] |
| Hepatotoxicity (ALT/AST elevation) | 14-18% | 6.7% / 7.2% | [8] |
| Neutropenia | 27-34% | 11.5% | [8][13] |
| Infections (Serious) | 21-48% | Pneumonia: 7.8% (any grade) | [12] |
Table 4: Comparison of Common Grade ≥3 Adverse Events.
Note: The FDA withdrew its approval for umbralisib in 2022 due to an increased risk of death observed in the UNITY-CLL trial, which outweighed its benefits.[10][14][15] Idelalisib carries a boxed warning for fatal and/or severe toxicities including hepatotoxicity, diarrhea or colitis, pneumonitis, and intestinal perforation.[16][17]
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of experimental data. Below are summaries of common protocols used to evaluate PI3K inhibitors.
Biochemical Kinase Assay (Adapta™ Universal Kinase Assay)
This assay quantifies the enzymatic activity of PI3Kδ and the inhibitory effect of compounds by measuring ADP formation.
-
Objective: To determine the IC50 value of an inhibitor against a specific kinase.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay that detects ADP produced during the kinase reaction.
-
Procedure:
-
Kinase Reaction: Recombinant PI3Kδ enzyme is incubated in a reaction buffer with a lipid substrate (e.g., PIP2) and ATP, in the presence of serial dilutions of the test inhibitor (e.g., idelalisib or umbralisib).
-
ADP Detection: After incubation, a detection solution containing an anti-ADP antibody labeled with Europium and an ADP tracer labeled with Alexa Fluor® 647 is added. EDTA is also added to stop the kinase reaction.
-
Signal Measurement: In the absence of inhibition, high levels of ADP are produced, which displace the tracer from the antibody, leading to a low TR-FRET signal. In the presence of an effective inhibitor, less ADP is produced, the tracer remains bound to the antibody, and a high TR-FRET signal is generated.
-
Data Analysis: The TR-FRET signal is measured on a compatible plate reader. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
-
Objective: To determine the effect of PI3K inhibitors on the proliferation and viability of B-cell malignancy cell lines.
-
Principle: A luminescent assay where the luciferase enzyme uses ATP from viable cells to generate a light signal, which is proportional to the number of viable cells.
-
Procedure:
-
Cell Plating: B-cell lymphoma or leukemia cells are seeded into 96-well plates and allowed to adhere or stabilize overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the PI3K inhibitor for a specified period (e.g., 72 hours).
-
Lysis and Signal Generation: The CellTiter-Glo® reagent, which contains a detergent to lyse the cells and the luciferase/luciferin substrate, is added to each well.
-
Signal Measurement: After a brief incubation to stabilize the luminescent signal, the plate is read on a luminometer.
-
Data Analysis: The luminescence values are used to calculate the percentage of cell viability relative to untreated control cells. EC50 values are determined by plotting viability against inhibitor concentration.
-
Western Blotting for PI3K Pathway Phosphorylation
This technique is used to detect the phosphorylation status of key proteins in the PI3K signaling cascade, such as AKT, providing a measure of pathway inhibition.
-
Objective: To confirm that the inhibitor blocks the PI3K signaling pathway within the cell.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the phosphorylated and total forms of the target proteins.
-
Procedure:
-
Cell Treatment and Lysis: B-cell malignancy cells are treated with the inhibitor for a short period (e.g., 1-2 hours) before or after stimulation (e.g., with anti-IgM to activate the BCR). Cells are then lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a method like the BCA assay to ensure equal loading.
-
Gel Electrophoresis & Transfer: Equal amounts of protein are loaded and separated on an SDS-PAGE gel and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated proteins (e.g., p-AKT Ser473) and total proteins (e.g., total AKT).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. An enhanced chemiluminescence (ECL) substrate is added, and the resulting light signal is captured on film or with a digital imager.
-
Analysis: The band intensities for the phosphorylated proteins are normalized to the total protein levels to determine the degree of pathway inhibition.
-
References
- 1. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. PI3K Inhibitors: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gilead.com [gilead.com]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. ashpublications.org [ashpublications.org]
- 10. targetedonc.com [targetedonc.com]
- 11. TG Therapeutics Announces Positive Results from the UNITY-NHL Phase 2b Pivotal Trial Evaluating Umbralisib Monotherapy in Patients with Relapsed/Refractory Follicular Lymphoma | TG Therapeutics, Inc. [ir.tgtherapeutics.com]
- 12. Integrated safety analysis of umbralisib, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Umbralisib, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. FDA Investigating Possible Increased Risk of Death With Lymphoma Treatment Umbralisib - The ASCO Post [ascopost.com]
- 16. ashpublications.org [ashpublications.org]
- 17. tandfonline.com [tandfonline.com]
A Comparative Guide to Dual PI3K Delta/Gamma Inhibition: Duvelisib vs. Tenalisib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent dual phosphoinositide 3-kinase (PI3K) delta (δ) and gamma (γ) inhibitors: duvelisib and tenalisib. The following sections detail their comparative inhibitory activities, the experimental protocols for these assessments, and the signaling pathway they target.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of duvelisib and tenalisib against PI3Kδ and PI3Kγ has been determined through various preclinical studies. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, with lower values indicating greater potency.
| Inhibitor | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Reference |
| Duvelisib | 2.5[1] - 96[2] | 27[1] - 1028[2] | [1][2] |
| Tenalisib (RP6530) | 25[3] | 33[3] | [3] |
Note: The IC50 values for duvelisib show variability across different studies, which may be attributed to different experimental conditions and assay formats.
The PI3K/AKT Signaling Pathway
Both duvelisib and tenalisib target the PI3K/AKT signaling pathway, a critical intracellular cascade that regulates a multitude of cellular processes including cell growth, proliferation, survival, and differentiation.[4][5] PI3Kδ and PI3Kγ isoforms are predominantly expressed in hematopoietic cells and play crucial roles in immune cell function. By inhibiting these isoforms, duvelisib and tenalisib can modulate immune responses and interfere with the survival of malignant B-cells and T-cells.[6][7][8]
dot
Caption: PI3K/AKT Signaling Pathway and Inhibition by Duvelisib and Tenalisib.
Experimental Protocols
The determination of IC50 values is crucial for characterizing the potency of enzyme inhibitors. Below are representative protocols for biochemical and cell-based assays commonly used in the evaluation of PI3K inhibitors.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the activity of the kinase in the presence of an inhibitor.
Materials:
-
Purified recombinant PI3Kδ and PI3Kγ enzymes
-
PI3K lipid substrate (e.g., PIP2)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (Duvelisib, Tenalisib) dissolved in DMSO
-
Assay plates (e.g., 384-well low volume plates)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in the appropriate kinase buffer.
-
Enzyme/Substrate Preparation: Prepare a mixture of the PI3K enzyme and lipid substrate in the kinase reaction buffer.
-
Reaction Initiation: In the wells of the assay plate, add the test compound dilutions or vehicle (DMSO). Add the enzyme/substrate mixture to each well. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus inversely proportional to kinase inhibition. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
dot
Caption: Workflow for a Biochemical Kinase Assay.
Cell-Based Assay (e.g., In-Cell Western)
This assay measures the inhibition of PI3K signaling within a cellular context by quantifying the phosphorylation of downstream targets like AKT.
Materials:
-
A suitable cell line (e.g., a hematopoietic cell line with active PI3K signaling)
-
Cell culture medium and supplements
-
Test compounds (Duvelisib, Tenalisib)
-
Stimulant (e.g., a growth factor to activate the PI3K pathway, if necessary)
-
Fixing and permeabilization reagents (e.g., formaldehyde, Triton X-100)
-
Blocking buffer
-
Primary antibodies (e.g., anti-phospho-AKT and a normalization antibody like anti-total-AKT or a cell stain)
-
Fluorescently-labeled secondary antibodies
-
Microplate reader with imaging capabilities
Procedure:
-
Cell Seeding: Seed cells in a microplate (e.g., 96-well) and allow them to adhere and grow overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified period.
-
Pathway Stimulation: If necessary, stimulate the PI3K pathway with a growth factor for a short period.
-
Fixation and Permeabilization:
-
Fix the cells with formaldehyde.
-
Permeabilize the cells with a detergent like Triton X-100 to allow antibody entry.
-
-
Blocking: Block non-specific antibody binding with a blocking buffer.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against the phosphorylated target (e.g., phospho-AKT) and a normalization protein.
-
Secondary Antibody Incubation: Incubate the cells with fluorescently-labeled secondary antibodies that recognize the primary antibodies.
-
Data Acquisition: Scan the plate using an imaging plate reader to detect the fluorescence signals from both the target and normalization antibodies.
-
Data Analysis:
-
Normalize the phospho-protein signal to the normalization protein signal for each well.
-
Calculate the percent inhibition of phosphorylation for each compound concentration relative to the vehicle control.
-
Determine the cellular IC50 value by fitting the data to a dose-response curve.
-
dot
Caption: Workflow for a Cell-Based Assay.
Conclusion
Both duvelisib and tenalisib are potent dual inhibitors of PI3Kδ and PI3Kγ. Based on the available data, duvelisib may exhibit higher potency against PI3Kδ in some assays, though there is variability in the reported values. Tenalisib demonstrates a more balanced inhibition of both isoforms. The choice of inhibitor for research or therapeutic development may depend on the specific application and the desired level of selectivity for each isoform. The provided experimental protocols offer a foundation for the in-house evaluation and comparison of these and other PI3K inhibitors.
References
- 1. tribioscience.com [tribioscience.com]
- 2. Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 6. ashpublications.org [ashpublications.org]
- 7. Activity of the PI3K-δ,γ inhibitor duvelisib in a phase 1 trial and preclinical models of T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I/Ib Study of Tenalisib (RP6530), a Dual PI3K δ/γ Inhibitor in Patients with Relapsed/Refractory T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Target Engagement Assays for PI3K-IN-6 in Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key cellular target engagement assays applicable to the investigation of PI3K-IN-6, a potent and selective inhibitor of PI3Kβ and PI3Kδ. Understanding how a compound interacts with its intended target within a cellular environment is critical for drug development. This document outlines the principles, protocols, and comparative data for prominent assays, enabling researchers to select the most appropriate method for their specific needs.
Introduction to this compound and Target Engagement
This compound is a small molecule inhibitor targeting the β and δ isoforms of phosphoinositide 3-kinase (PI3K). The PI3K pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3]
Target engagement assays are crucial for confirming that a drug candidate binds to its intended molecular target within the complex milieu of a living cell. These assays provide quantitative measurements of drug-target interaction, which can be correlated with downstream cellular effects and overall drug efficacy. This guide focuses on two widely used label-free target engagement methods: the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay.
PI3K Signaling Pathway
The PI3K signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the regulation of diverse cellular processes.[2]
Figure 1: Simplified PI3K Signaling Pathway.
Comparison of Target Engagement Assays
While direct cellular target engagement data for this compound is not extensively available in the public domain, we can compare the utility of CETSA and NanoBRET assays for this purpose by examining their application to other well-characterized PI3K inhibitors.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand binding alters the thermal stability of the target protein. | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. |
| Readout | Quantification of soluble protein after heat shock. | Ratio of acceptor to donor emission. |
| Cellular Context | Endogenous or overexpressed protein in intact cells or lysates. | Overexpressed NanoLuc® fusion protein in intact cells. |
| Throughput | Can be adapted for high-throughput screening (HTS).[4] | Inherently high-throughput compatible. |
| Labeling | Label-free for both compound and target. | Requires genetic modification of the target protein (NanoLuc® fusion). |
| Data Output | Thermal shift (ΔTm) and Isothermal Dose-Response (ITDR) curves (EC50).[5] | IC50 values from competitive displacement of a tracer.[6] |
Table 1: Comparison of CETSA and NanoBRET Target Engagement Assays.
Quantitative Data for PI3K Inhibitors in Cellular Assays
The following table summarizes publicly available data for various PI3K inhibitors in different assays. While direct CETSA or NanoBRET data for this compound is not available, its biochemical potency provides a benchmark for comparison.
| Compound | Target(s) | Assay Type | Cell Line | IC50 / EC50 |
| This compound | PI3Kβ, PI3Kδ | Biochemical | N/A | 7.8 nM (β), 5.3 nM (δ) |
| Alpelisib (BYL719) | PI3Kα | NanoBRET | HEK293 | 61.16 nM[7] |
| PI-103 | PI3Kδ | NanoBRET | HEK293 | 31.97 nM[8] |
| BKM120 | Pan-PI3K | Cell Viability | A549 | 1 µM (48h)[9] |
| Taselisib (GDC-0032) | PI3Kα, δ, γ | Cell Signaling | HCC1954 | Induces tumor regression[10] |
Table 2: Comparative Quantitative Data for PI3K Inhibitors.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[11]
Figure 2: General CETSA Experimental Workflow.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line with known PI3K pathway activation) to 70-80% confluency.
-
Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heating Step:
-
For generating a melt curve, aliquots of the cell suspension are heated to a range of temperatures (e.g., 40-60°C) for a short duration (e.g., 3 minutes) using a PCR cycler.
-
For an isothermal dose-response (ITDR) experiment, all samples (with different drug concentrations) are heated to a single, optimized temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble PI3Kβ or PI3Kδ using a specific antibody-based method like Western blotting or an ELISA. For proteome-wide analysis, mass spectrometry can be employed.
-
-
Data Analysis:
-
For melt curves, plot the amount of soluble protein against temperature. A shift in the melting temperature (Tm) in the drug-treated samples compared to the vehicle control indicates target engagement.
-
For ITDR curves, plot the amount of soluble protein against the drug concentration to determine the EC50 value.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay measures the proximity of a fluorescently labeled energy acceptor (tracer) to a NanoLuc® luciferase-tagged protein of interest (energy donor). Competitive displacement of the tracer by a compound results in a decrease in the BRET signal.[6]
Figure 3: General NanoBRET™ Assay Workflow.
-
Cell Line and Vector Preparation:
-
Transfect a suitable cell line, such as HEK293, with a vector encoding for a NanoLuc®-PI3Kβ or NanoLuc®-PI3Kδ fusion protein.
-
-
Assay Setup:
-
Seed the transfected cells into a 96- or 384-well white assay plate.
-
To each well, add the NanoBRET™ tracer (a fluorescently labeled PI3K ligand) and a serial dilution of this compound or a control inhibitor.
-
-
Incubation and Signal Detection:
-
Incubate the plate at 37°C for a period to allow for compound entry and binding equilibrium (e.g., 2 hours).
-
Add the Nano-Glo® substrate to the wells.
-
Measure the luminescence at two wavelengths: the donor emission (NanoLuc®) and the acceptor emission (tracer).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Conclusion
Both CETSA and NanoBRET™ are powerful techniques for quantifying the target engagement of PI3K inhibitors like this compound in a cellular context. CETSA offers the advantage of being label-free for the target protein, allowing for the study of endogenous proteins. NanoBRET™, on the other hand, is a highly sensitive and high-throughput method that provides a direct measure of binding in live cells. The choice of assay will depend on the specific research question, available resources, and the desired throughput. While direct cellular target engagement data for this compound is limited, the protocols and comparative data presented in this guide provide a framework for designing and interpreting experiments to robustly characterize its interaction with PI3Kβ and PI3Kδ in cells.
References
- 1. tandfonline.com [tandfonline.com]
- 2. PI3K-Akt [assay-protocol.com]
- 3. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy [mdpi.com]
- 4. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Development of SYK NanoBRET cellular target engagement assays for gain–of–function variants [frontiersin.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. mdpi.com [mdpi.com]
- 10. ascopubs.org [ascopubs.org]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Selectivity of PI3K Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention. However, the PI3K family consists of several isoforms with distinct physiological roles, making the selectivity of inhibitors a crucial factor in achieving therapeutic efficacy while minimizing off-target effects and toxicity. This guide provides a framework for confirming the selectivity of PI3K inhibitors, using the well-characterized pan-Class I PI3K inhibitor GDC-0941 (Pictilisib) as a primary example and comparing its performance with other representative inhibitors.
Understanding PI3K Isoforms and the Importance of Selectivity
The PI3K family is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit. There are four isoforms of the p110 catalytic subunit: p110α, p110β, p110δ, and p110γ. While p110α and p110β are ubiquitously expressed, p110δ and p110γ are found predominantly in hematopoietic cells.[1] The distinct roles of these isoforms in normal physiology and disease underscore the need for selective inhibitors to maximize therapeutic benefit and reduce adverse effects. For instance, inhibitors targeting p110α are particularly relevant for tumors with activating mutations in its encoding gene, PIK3CA, while p110δ inhibitors have shown promise in hematological malignancies.[2][3]
Comparative Selectivity Profiles of PI3K Inhibitors
The selectivity of a PI3K inhibitor is determined by its relative potency against different PI3K isoforms and other related kinases. This is typically quantified by measuring the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) for each target. A lower value indicates higher potency. The following table summarizes the biochemical IC50 values for GDC-0941 and other representative PI3K inhibitors against the four Class I PI3K isoforms.
| Inhibitor | Type | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) |
| GDC-0941 (Pictilisib) | Pan-Class I | 3 | 33 | 3 | 14 |
| Buparlisib (BKM120) | Pan-Class I | 52 | 166 | 116 | 262 |
| Idelalisib (CAL-101) | Isoform-selective (δ) | 8600 | 4000 | 2.5 | 89 |
| Alpelisib (BYL719) | Isoform-selective (α) | 5 | 1156 | 250 | 290 |
| TGX-221 | Isoform-selective (β) | >5000 | 5 | >1000 | 125 |
Data compiled from multiple sources. Actual values may vary depending on the assay conditions.
As the data indicates, GDC-0941 is a potent inhibitor of PI3Kα and PI3Kδ, with moderate activity against PI3Kβ and PI3Kγ, classifying it as a pan-Class I inhibitor. In contrast, Idelalisib and Alpelisib demonstrate significant selectivity for the δ and α isoforms, respectively.
Experimental Protocols for Determining Kinase Selectivity
Confirming the selectivity of a PI3K inhibitor requires robust and standardized experimental methods. Two widely accepted assays are detailed below.
In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This biochemical assay measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor indicates enzymatic inhibition.
Methodology:
-
Reaction Setup: Purified recombinant PI3K isoforms (α, β, δ, γ) are incubated with the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2), ATP, and varying concentrations of the test inhibitor (e.g., PI3K-IN-6) in a kinase reaction buffer.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a specific time at a controlled temperature (e.g., 30°C for 1 hour).
-
ADP Detection: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.
-
Signal Generation: Kinase Detection Reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: The luminescence is measured using a luminometer. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
KINOMEscan™ Profiling
This competition binding assay provides a broad assessment of an inhibitor's selectivity by testing it against a large panel of kinases.
Principle: The test inhibitor is competed against an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on a solid support is quantified using qPCR of the DNA tag. A lower amount of captured kinase indicates stronger binding of the test inhibitor.
Methodology:
-
Library Preparation: A comprehensive library of human kinases is tagged with unique DNA identifiers.
-
Binding Competition: The test inhibitor is incubated with the DNA-tagged kinases and an immobilized ligand in a multi-well plate.
-
Capture and Elution: The kinase-ligand complexes are captured on a solid support. Unbound components are washed away. The bound kinases are then eluted.
-
Quantification: The amount of each eluted kinase is quantified by qPCR using the unique DNA tags.
-
Data Analysis: The results are typically expressed as a percentage of control (no inhibitor). A lower percentage indicates stronger binding and higher affinity of the inhibitor for that particular kinase. The data can be visualized as a dendrogram or a "sea-map" to provide a global view of the inhibitor's selectivity.
Visualizing the PI3K Signaling Pathway and Experimental Workflows
To better understand the context of PI3K inhibition and the experimental approaches to confirm selectivity, the following diagrams are provided.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of intervention for PI3K inhibitors.
Caption: Workflow for an in vitro biochemical kinase assay to determine inhibitor potency.
References
A Comparative Analysis of PI3K-IN-6 and Pictilisib for Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent phosphoinositide 3-kinase (PI3K) inhibitors: PI3K-IN-6 and pictilisib (GDC-0941). This analysis is supported by experimental data to inform preclinical research decisions.
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Both this compound and pictilisib are potent inhibitors of this pathway, but they exhibit distinct selectivity profiles and have been characterized in different preclinical models. This guide aims to delineate these differences to aid in the selection of the appropriate tool compound for specific research needs.
Mechanism of Action and Target Specificity
This compound is a highly selective, orally active inhibitor of the p110β and p110δ isoforms of Class I PI3K.[1][2] It was developed from a PI3Kδ-selective template with the goal of increasing potency against PI3Kβ, making it a valuable tool for investigating the roles of these specific isoforms, particularly in tumors with phosphatase and tensin homolog (PTEN) deficiency.[1][3]
Pictilisib (GDC-0941) , on the other hand, is a potent pan-Class I PI3K inhibitor, demonstrating strong activity against p110α and p110δ, with more modest activity against p110β and p110γ.[4][5][6] Its broad-spectrum activity makes it suitable for studies where general inhibition of the PI3K pathway is desired. Pictilisib is an ATP-competitive inhibitor.[7]
In Vitro Potency and Selectivity
The following table summarizes the in vitro inhibitory activity of this compound and pictilisib against the four Class I PI3K isoforms.
| Target | This compound IC50 (nM) | Pictilisib IC50 (nM) |
| PI3Kα | >1000 | 3[6] |
| PI3Kβ | 7.8 | 33[8] |
| PI3Kγ | 130 | 75[8] |
| PI3Kδ | 5.3 | 3[6] |
Data for this compound is from a biochemical assay as reported in J Med Chem. 2017 Feb 23;60(4):1555-1567. Data for pictilisib is from multiple sources.
A broader kinase selectivity profile for pictilisib revealed that at a concentration of 1 µM, it inhibited fewer than 50% of 228 tested protein kinases, with the exception of FLT3 and TRKA.[9]
Cellular Activity
The efficacy of these inhibitors in a cellular context is crucial for understanding their biological effects.
| Cell Line | This compound (pAkt EC50, nM) | Pictilisib (Proliferation IC50, µM) |
| LNCaP (PTEN-null prostate cancer) | 18 | - |
| PC3 (PTEN-null prostate cancer) | - | 0.28[7] |
| U87MG (PTEN-null glioblastoma) | - | 0.95[7] |
| A2780 (Ovarian cancer) | - | 0.14[7] |
| MDA-MB-361 (Breast cancer) | - | 0.72[7] |
| HCT116 (Colorectal cancer) | - | 1.081 (GI50)[6] |
| DLD1 (Colorectal cancer) | - | 1.070 (GI50)[6] |
| HT29 (Colorectal cancer) | - | 0.157 (GI50)[6] |
This compound cellular activity is presented as the half-maximal effective concentration (EC50) for the inhibition of phosphorylated Akt (pAkt). Pictilisib data is presented as the half-maximal inhibitory concentration (IC50) for cell proliferation or GI50 for growth inhibition.
In Vivo Efficacy
Both compounds have demonstrated anti-tumor activity in preclinical xenograft models.
This compound: In a PTEN-deficient LNCaP prostate carcinoma xenograft model, oral administration of this compound at 30 mg/kg twice daily resulted in significant tumor growth inhibition.[3]
Pictilisib:
-
In a U87MG glioblastoma xenograft model, oral administration of pictilisib at 75 mg/kg daily resulted in 83% tumor growth inhibition.[6][7]
-
In an IGROV1 ovarian cancer xenograft model, an oral dose of 150 mg/kg achieved 80% tumor growth inhibition.[5][8]
Experimental Protocols
In Vitro Kinase Assay (Pictilisib)
Recombinant human PI3Kα, PI3Kβ, and PI3Kδ co-expressed with the p85α regulatory subunit, and monomeric PI3Kγ, were used. The assay was performed in a 96-well plate containing the inhibitor, 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, and 50 µM ATP. The reaction was initiated by adding the respective PI3K enzyme and [γ-³³P]ATP. After incubation at room temperature, the reaction was terminated, and the radioactivity incorporated into the lipid substrate was measured using a scintillation counter.[6]
Cell Proliferation Assay (Pictilisib)
Cancer cell lines were seeded in 96-well plates and treated with various concentrations of pictilisib for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[7]
In Vivo Xenograft Study (General Protocol)
Female athymic nude mice were subcutaneously implanted with tumor cells. Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups. The inhibitor (this compound or pictilisib) was formulated for oral gavage and administered at the specified dose and schedule. Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed.[6][8]
Signaling Pathway and Experimental Workflow Diagrams
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Caption: A generalized experimental workflow for inhibitor characterization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. glpbio.com [glpbio.com]
- 3. Discovery of a Phosphoinositide 3-Kinase (PI3K) β/δ Inhibitor for the Treatment of Phosphatase and Tensin Homolog (PTEN) Deficient Tumors: Building PI3Kβ Potency in a PI3Kδ-Selective Template by Targeting Nonconserved Asp856 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Discovery of a Phosphoinositide 3âKinase (PI3K) β/δ Inhibitor for the Treatment of Phosphatase and Tensin Homolog (PTEN) Deficient Tumors: Building PI3Kβ Potency in a PI3Kδ-Selective Template by Targeting Nonconserved Asp856 - American Chemical Society - Figshare [acs.figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probe Pictilisib | Chemical Probes Portal [chemicalprobes.org]
Validating Anti-Tumor Efficacy: A Comparative Guide to PI3K Inhibitors in Vivo
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of In Vivo Efficacy
The following table summarizes the in vivo anti-tumor activity of selected PI3K inhibitors across different cancer models. This data highlights the variability in efficacy, which is often dependent on the specific PI3K isoform targeted, the genetic background of the tumor, and the animal model utilized.
| Inhibitor | Class | Cancer Model | Animal Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Key Findings |
| Copanlisib | Pan-PI3K (predominantly α, δ) | Follicular Lymphoma | Xenograft | Intermittent i.v. | Significant | Approved for follicular lymphoma, demonstrating potent activity in hematological malignancies.[1][2] |
| Alpelisib (BYL719) | PI3Kα-specific | PIK3CA-mutant Breast Cancer | Xenograft | Daily oral | Significant | FDA-approved for PIK3CA-mutant breast cancer; efficacy is strongly correlated with the presence of PIK3CA mutations.[2][3] |
| Taselisib (GDC-0032) | PI3Kα, δ, γ | Head and Neck Squamous Carcinoma (HNSCC) | Xenograft | Not specified | Significant | Showed antiproliferative activity in PIK3CA-mutant HNSCC cell lines and in vivo models.[4] |
| Buparlisib (BKM120) | Pan-PI3K | ER-positive Breast Cancer | Xenograft | Not specified | Encouraging | Showed efficacy in preclinical models, but clinical development has been hampered by toxicity.[1] |
| Idelalisib | PI3Kδ-specific | Chronic Lymphocytic Leukemia (CLL) | Not specified | Not specified | Significant | First-in-class PI3Kδ inhibitor approved for hematologic malignancies.[2] |
| Duvelisib | PI3Kδ, γ | Lymphoma | Not specified | Not specified | Significant | Approved for relapsed/refractory CLL and follicular lymphoma.[1] |
| LY3023414 | Dual PI3K/mTOR | Colorectal Cancer | Xenograft | Not specified | Significant | Demonstrated reduction in the growth of PIK3CA-mutant colon tumors in vivo.[3] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental design for in vivo studies, the following diagrams illustrate the PI3K signaling pathway and a typical workflow for evaluating the anti-tumor effects of a PI3K inhibitor.
Caption: The PI3K/AKT/mTOR signaling pathway.
Caption: A typical experimental workflow for in vivo anti-tumor studies.
Detailed Experimental Protocols
A standardized and well-documented protocol is crucial for the reproducibility and interpretation of in vivo studies. Below is a generalized protocol for assessing the anti-tumor efficacy of a PI3K inhibitor using a xenograft model.
1. Cell Culture and Animal Models
-
Cell Lines: Select appropriate cancer cell lines with known PI3K pathway status (e.g., PIK3CA mutation, PTEN loss). Culture cells in recommended media and conditions to ensure optimal growth and viability.
-
Animals: Use immunodeficient mice (e.g., NOD/SCID, NSG, or athymic nude mice) to prevent rejection of human tumor xenografts. House animals in a specific pathogen-free facility with controlled temperature, humidity, and light-dark cycles. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Tumor Implantation
-
Harvest tumor cells during their exponential growth phase.
-
Resuspend cells in a suitable medium, such as a 1:1 mixture of serum-free medium and Matrigel, to a final concentration of 1-5 x 10^7 cells/mL.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups (typically 8-10 mice per group) to ensure an even distribution of tumor sizes.
4. Drug Formulation and Administration
-
Formulation: Prepare the PI3K inhibitor in a vehicle solution appropriate for the route of administration (e.g., oral gavage, intraperitoneal injection, or intravenous injection). The vehicle should be non-toxic and not interfere with the experimental outcome.
-
Dosing: Determine the optimal dose and schedule based on previous in vitro and in vivo studies, aiming for a balance between efficacy and tolerability. Administer the drug or vehicle to the respective groups according to the predetermined schedule.
5. Efficacy and Toxicity Assessment
-
Tumor Growth Inhibition (TGI): Continue to measure tumor volumes throughout the study. TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
Body Weight: Monitor the body weight of each animal 2-3 times per week as an indicator of systemic toxicity. A significant weight loss (e.g., >15-20%) may necessitate dose reduction or cessation of treatment.
-
Clinical Observations: Record any other signs of toxicity, such as changes in behavior, posture, or grooming.
6. Endpoint and Tissue Collection
-
The study endpoint is typically reached when tumors in the control group reach a maximum allowable size (e.g., 1500-2000 mm³) or when treated animals show signs of excessive toxicity.
-
At the endpoint, euthanize the animals and collect tumors and other relevant tissues (e.g., plasma, liver) for further analysis, such as pharmacokinetics (PK), pharmacodynamics (PD), and histopathology.
7. Data Analysis
-
Statistically analyze the differences in tumor growth between the treated and control groups using appropriate statistical tests (e.g., t-test, ANOVA).
-
Analyze PK/PD data to correlate drug exposure with target engagement and anti-tumor response.
By following these rigorous experimental protocols and utilizing comparative data, researchers can effectively validate the in vivo anti-tumor effects of novel PI3K inhibitors and advance the development of more effective cancer therapies.
References
- 1. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Assessing Synergistic Effects of PI3K Inhibitors in Combination Therapies
Official Title: Comparative Assessment of Synergistic Effects of PI3K Inhibitors with Novel Therapeutic Agents
Disclaimer: This guide utilizes publicly available data for the well-characterized PI3K inhibitor Alpelisib as a representative example to illustrate the principles and methodologies for assessing drug synergy. The specific compound PI3K-IN-6 is a research chemical with limited public data, but the experimental frameworks presented herein are directly applicable.
The Phosphoinositide 3-kinase (PI3K) pathway is a central node in cellular signaling, governing processes like cell growth, proliferation, and survival.[1][2] Its frequent hyperactivation in various cancers makes it a compelling therapeutic target.[3][4] However, single-agent PI3K inhibitors often result in modest or non-durable clinical responses due to intrinsic and acquired resistance mechanisms.[3] This has spurred extensive research into combination strategies to enhance therapeutic efficacy and overcome resistance.[3][5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the synergistic potential of PI3K inhibitors when combined with other drugs.
Quantitative Analysis of Synergy: A Case Study
A synergistic interaction occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. This is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
The combination of PI3K inhibitors with cyclin-dependent kinase 4/6 (CDK4/6) inhibitors has shown significant promise.[7][8] The rationale is based on the co-targeting of two critical pathways that regulate cell cycle progression and survival.[7] Preclinical studies on colorectal cancer (CRC) models provide a clear example of this synergistic relationship.
Table 1: Synergistic Anti-proliferative Effects of Alpelisib (PI3Kα Inhibitor) and Ribociclib (CDK4/6 Inhibitor) in Colorectal Cancer Cell Lines
| Cell Line | Mutational Status | Drug Combination | IC50 (µM) | Combination Index (CI) | Finding |
| Caco-2 | PIK3CA/KRAS WT | Alpelisib + Ribociclib | >15 (single agents) | < 1 | Synergistic anti-proliferative effect[7] |
| LS1034 | KRAS-mutated | Alpelisib + Ribociclib | N/A | < 1 | Synergistic anti-proliferative effect[7][9] |
| SNUC4 | PIK3CA-mutated | Alpelisib + Ribociclib | N/A | < 1 | Synergistic anti-proliferative effect[7][9] |
| DLD-1 | PIK3CA/KRAS-mutated | Alpelisib + Ribociclib | >15 (single agents) | < 1 | Synergistic anti-proliferative effect[7] |
Data synthesized from preclinical studies evaluating the combination of Alpelisib and Ribociclib.[7][9][10]
Table 2: Mechanistic Insights from Protein Expression Analysis
| Cell Line | Treatment | pAKT Levels | p-S6 Levels | pRB Levels | Key Outcome |
| Caco-2 | Combination | Decreased | Decreased | Decreased | Comprehensive PI3K pathway suppression[7][9] |
| LS1034 | Combination | Decreased | Decreased | Decreased | Comprehensive PI3K pathway suppression[7][9] |
| SNUC4 | Combination | Decreased | Decreased | Decreased | Comprehensive PI3K pathway suppression[7][9] |
| DLD-1 | Combination | Decreased | Decreased | Decreased | Comprehensive PI3K pathway suppression[7][9] |
This table summarizes the molecular effects of the drug combination, demonstrating a more comprehensive blockade of the PI3K/AKT/mTOR pathway compared to single agents.[7][9]
Signaling Pathways and Experimental Workflow
Understanding the underlying molecular pathways is crucial for designing rational drug combinations. The PI3K/AKT/mTOR pathway is a key signaling cascade that is often dysregulated in cancer.
Caption: Simplified PI3K/AKT/mTOR signaling cascade.
A structured experimental workflow is essential for systematically evaluating potential synergistic combinations from in vitro analysis to in vivo validation.
Caption: A standard workflow for assessing drug synergy.
The logical basis for combining a PI3K inhibitor with a CDK4/6 inhibitor is the dual blockade of two major oncogenic signaling pathways.
Caption: Co-inhibition of parallel pathways enhances efficacy.
Experimental Protocols
Detailed and reproducible protocols are fundamental to generating high-quality, comparable data.
1. Cell Viability and Synergy Analysis
-
Objective: To quantify the anti-proliferative effects of single agents and their combination and to determine if the interaction is synergistic.
-
Methodology:
-
Cell Seeding: Plate colorectal cancer cells (e.g., Caco-2, LS1034) in 96-well plates at a density of 3,000-5,000 cells/well and allow them to adhere for 24 hours.
-
Drug Treatment: Prepare a dose-response matrix of the PI3K inhibitor (e.g., Alpelisib) and the partner drug (e.g., Ribociclib), both alone and in fixed-ratio combinations.
-
Incubation: Treat cells and incubate for 72 hours.
-
Viability Assessment: Measure cell viability using a resazurin-based assay (e.g., CellTiter-Blue®) or MTT assay according to the manufacturer's protocol.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each agent. Use software such as CompuSyn or SynergyFinder to calculate Combination Index (CI) values from the dose-response data of the combination treatments.
-
2. Western Blot for Mechanistic Analysis
-
Objective: To assess the impact of the drug combination on key proteins within the PI3K and cell cycle pathways.
-
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentrations of the PI3K inhibitor, the partner drug, and the combination for 24-48 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include those against p-AKT (Ser473), total AKT, p-S6, total S6, p-RB, total RB, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Analysis: Quantify band intensities using software like ImageJ to compare protein expression levels across different treatment groups.
-
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 5. Synergistic interactions with PI3K inhibition that induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic Effects of the Combination of Alpelisib (PI3K Inhibitor) and Ribociclib (CDK4/6 Inhibitor) in Preclinical Colorectal Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Item - Synergistic effects of the combination of Alpelisib (PI3K inhibitor) and Ribociclib (CDK4/6 inhibitor) in preclinical colorectal cancer models - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]
Navigating the Therapeutic Minefield: A Comparative Guide to the Toxicity Profiles of PI3K Inhibitors
For researchers, scientists, and drug development professionals, the burgeoning class of Phosphoinositide 3-kinase (PI3K) inhibitors offers immense therapeutic promise, particularly in oncology. However, their clinical utility is often hampered by a spectrum of on- and off-target toxicities. This guide provides an objective comparison of the toxicity profiles of prominent PI3K inhibitors, supported by experimental data and detailed methodologies, to aid in the rational selection and development of safer, more effective therapies.
The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in cancer has made it a prime target for drug development. PI3K inhibitors are broadly categorized into pan-PI3K inhibitors, which target all Class I PI3K isoforms (α, β, δ, γ), and isoform-selective inhibitors, which are designed to target specific isoforms. This selectivity, or lack thereof, plays a crucial role in shaping the distinct toxicity profiles of these agents.
Comparative Analysis of PI3K Inhibitor Toxicities
The following table summarizes the incidence of common Grade 3 or higher adverse events observed in clinical trials for several key PI3K inhibitors. This quantitative data provides a head-to-head comparison to facilitate the assessment of their relative safety profiles.
| Adverse Event | Alpelisib (α-selective) | Buparlisib (pan-PI3K) | Pictilisib (pan-PI3K) | Idelalisib (δ-selective) | Duvelisib (δ/γ-selective) | Copanlisib (pan-PI3K, α/δ dominant) |
| Hyperglycemia | 32.7%[1] | 22.4%[2] | 4% | 2% | 3% | 40.7%[3][4][5][6][7] |
| Diarrhea/Colitis | 7.4%[1] | 7.8% | 10% | 14-20%[8] | 18%[8] | 5-8.5%[4][5] |
| Rash | 9.9%[1] | 5.3% | 6% | 4% | 5% | 0.6-2.8%[9] |
| Hepatotoxicity (ALT/AST elevation) | 5.6% | 12.5% | 4% | 16-18%[8] | 2-8%[8] | Low incidence |
| Neutropenia | 3.7% | 24.5% | 38% | 27% | 30% | 24.6%[7] |
| Hypertension | 1.8% | 6.5% | 3% | - | 13% | 23-28.9%[3][4][5][7] |
| Pneumonitis | 1.8% | 2.5% | - | 4%[8] | 5%[8] | 4.2%[4] |
Key Signaling Pathways and Experimental Workflows
To understand the mechanisms underlying PI3K inhibitor toxicity and the methods used for their evaluation, the following diagrams illustrate the PI3K signaling pathway and a general experimental workflow for toxicity assessment.
Caption: The PI3K/AKT/mTOR signaling pathway.
Caption: General workflow for assessing PI3K inhibitor toxicity.
Detailed Experimental Methodologies
A thorough evaluation of potential toxicities is critical in the preclinical and clinical development of PI3K inhibitors. Below are detailed protocols for assessing key adverse events associated with this class of drugs.
Assessment of Drug-Induced Colitis in a Murine Model
This protocol describes the induction of colitis using dextran sulfate sodium (DSS), a well-established model for evaluating gastrointestinal toxicity.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are commonly used due to their susceptibility to DSS-induced colitis.
-
Induction of Acute Colitis:
-
Induction of Chronic Colitis:
-
Administer 1.5-3% (w/v) DSS in the drinking water for 5-7 days, followed by a 7-14 day rest period with regular drinking water.[10]
-
Repeat this cycle 2-4 times to induce chronic inflammation.
-
-
Endpoint Analysis:
-
At the end of the study, sacrifice the mice and collect the entire colon.
-
Measure the colon length (a shorter colon indicates more severe inflammation).
-
Perform histological analysis of colon tissue sections stained with hematoxylin and eosin (H&E) to assess for epithelial damage, ulceration, and inflammatory cell infiltration.
-
In Vitro Assessment of Myelosuppression using the Colony-Forming Unit (CFU) Assay
The CFU assay is a functional in vitro test to evaluate the effect of a compound on hematopoietic progenitor cells, providing a predictive measure of potential myelosuppression.
-
Cell Source: Bone marrow mononuclear cells (BMMCs) are isolated from human, mouse, rat, or dog.
-
Assay Procedure:
-
Prepare a single-cell suspension of BMMCs.
-
Plate the cells in a semi-solid methylcellulose-based medium (e.g., MethoCult™) containing a cocktail of cytokines to support the growth and differentiation of various hematopoietic lineages (e.g., CFU-GM for granulocyte-macrophage, BFU-E for erythroid, and CFU-Mk for megakaryocyte colonies).
-
Add the PI3K inhibitor at a range of concentrations to the culture medium.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 7-14 days.
-
-
Data Analysis:
-
Enumerate the number of colonies of each lineage type under a microscope.
-
Calculate the IC50 value (the concentration of the inhibitor that causes a 50% reduction in colony formation) for each lineage to determine the compound's myelosuppressive potential.[13]
-
In Vitro Assessment of Hepatotoxicity using Primary Human Hepatocytes
Primary human hepatocytes (PHHs) are considered the gold standard in vitro model for predicting drug-induced liver injury (DILI) as they retain many of the metabolic and transporter functions of the liver in vivo.[14][15]
-
Cell Culture:
-
Plate cryopreserved or fresh PHHs in collagen-coated plates.
-
Allow the cells to attach and form a monolayer.
-
-
Compound Treatment:
-
Expose the hepatocyte cultures to the PI3K inhibitor at various concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
-
Toxicity Endpoints:
-
Cell Viability: Measure cell viability using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assays.
-
Transaminase Leakage: Measure the levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the culture medium, as these are key biomarkers of hepatocellular injury.
-
Mitochondrial Dysfunction: Assess mitochondrial toxicity using assays that measure changes in mitochondrial membrane potential (e.g., JC-1 staining) or cellular respiration.
-
Reactive Oxygen Species (ROS) Production: Quantify intracellular ROS levels using fluorescent probes like DCFH-DA.
-
Assessment of Hyperglycemia and Rash
Hyperglycemia and rash are common on-target toxicities of PI3Kα inhibition. Their assessment in preclinical and clinical studies is crucial.
-
Hyperglycemia Monitoring (Clinical):
-
Establish a baseline fasting blood glucose and HbA1c level for each patient before initiating treatment.
-
Monitor fasting blood glucose levels frequently, especially during the first few weeks of treatment.
-
Educate patients on the signs and symptoms of hyperglycemia and the importance of self-monitoring.
-
-
Rash Assessment (Clinical):
-
Conduct a thorough skin examination at baseline and at regular intervals during treatment.
-
Grade the severity of any rash according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
Document the morphology, distribution, and symptoms (e.g., pruritus) of the rash.
-
-
Preclinical Models for Skin Toxicity:
-
3D Reconstructed Human Epidermis (RHE) Models: These in vitro models can be used to assess the direct effects of PI3K inhibitors on keratinocyte proliferation and differentiation, providing insights into the mechanisms of rash development.
-
Murine Models: While challenging, some murine models can be used to study drug-induced skin reactions. Topical or systemic administration of the PI3K inhibitor can be followed by histological analysis of skin biopsies.
-
Conclusion
The therapeutic landscape of PI3K inhibitors is continually evolving, with a clear trend towards the development of more isoform-selective agents to mitigate toxicity. A comprehensive understanding of the distinct toxicity profiles of different PI3K inhibitors is paramount for drug development professionals and researchers. By employing robust experimental methodologies to assess potential adverse events early in the development process, it is possible to identify safer and more effective therapeutic candidates. This comparative guide serves as a valuable resource to navigate the complexities of PI3K inhibitor-associated toxicities and to inform the design of future studies aimed at maximizing the therapeutic window of this important class of drugs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Which Is the Most Appropriate PI3K Inhibitor for Breast Cancer Patients with or without PIK3CA Status Mutant? A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of copanlisib in relapsed/refractory B-cell non-Hodgkin lymphoma: A meta-analysis of prospective clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term safety and efficacy of the PI3K inhibitor copanlisib in patients with relapsed or refractory indolent lymphoma: 2-year follow-up of the CHRONOS-1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimal Management of Adverse Events From Copanlisib in the Treatment of Patients With Non-Hodgkin Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. targetedonc.com [targetedonc.com]
- 8. Umbralisib, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Incidence of Cutaneous Adverse Events With Phosphoinositide 3-Kinase Inhibitors as Adjuvant Therapy in Patients With Cancer: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Animal models of inflammatory bowel disease: novel experiments for revealing pathogenesis of colitis, fibrosis, and colitis-associated colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.stemcell.com [cdn.stemcell.com]
- 14. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]
- 15. bioivt.com [bioivt.com]
Validating the Efficacy of Novel PI3K Inhibitors in 3D Cell Culture Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a framework for validating the efficacy of novel phosphoinositide 3-kinase (PI3K) inhibitors, such as PI3K-IN-6, in three-dimensional (3D) cell culture models. By leveraging these more physiologically relevant systems, researchers can gain deeper insights into drug efficacy, anti-invasive potential, and signaling responses, which may be underestimated in traditional 2D cultures.
Three-dimensional cell culture models, such as spheroids and organoids, are increasingly recognized for their ability to better mimic the complex microenvironment of solid tumors compared to conventional 2D monolayer cultures.[1][2] This complexity can significantly influence cellular behavior and response to therapeutic agents.[3] Studies have shown that evaluating PI3K inhibitors in 3D models can reveal anti-invasive properties and identify compounds that are more effective in a tissue-like context.[4][5]
Comparative Efficacy of PI3K Inhibitors in 3D Models
The following table summarizes the performance of various PI3K inhibitors in 3D cell culture models based on available research. While specific data for this compound is not yet publicly available, this comparative data for other well-characterized inhibitors provides a benchmark for evaluating its potential efficacy.
| Inhibitor | Type | Cell Line(s) | 3D Model | Key Findings in 3D Culture | Reference(s) |
| PX-866 | Pan-PI3K | Melanoma | Spheroids in collagen | Showed a significant decrease in proliferation in 3D compared to 2D cultures.[4][5] | [4][5] |
| Copanlisib | Pan-PI3K (predominantly α and δ) | Various cancer cell lines | Multicellular spheroids | Demonstrated additive and/or synergistic activities when combined with MEK or ERK inhibitors.[3][6] | [3][6] |
| Alpelisib (BYL719) | α-isoform specific | Breast cancer, various cancer cell lines | Multicellular spheroids | Showed synergistic activity with MEK inhibitors; its isoform specificity may offer a better safety profile for combination therapies.[3][6] | [3][6] |
| Gedatolisib (PKI-587) | Dual Pan-PI3K/mTOR | Colorectal cancer | Organoids | Effectively induced apoptosis and decreased proliferation in combination with a MEK inhibitor, particularly in organoids with PI3K and/or MAPK pathway mutations.[1] | [1] |
| PI-103 | PI3K/mTOR | Osteosarcoma (U2OS), Breast cancer (MCF7) | Cells in collagen gels | Reduced proliferation and migration; however, the collagen matrix provided a protective effect against the drug.[7] | [7] |
| BAY80-6946 | Pan-PI3K | Melanoma | Not specified in 3D context of provided results | Most effective at decreasing pS6 and p4E-BP1 levels in 2D, indicating potent mTOR inhibition.[4] | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of drug efficacy. Below are standard protocols for key experiments in 3D cell culture.
3D Spheroid Cell Viability Assay (using CellTiter-Glo® 3D)
This assay quantifies ATP, an indicator of metabolically active cells, to determine cell viability.
-
Spheroid Culture: Culture multicellular spheroids in appropriate media in ultra-low attachment multiwell plates.
-
Compound Treatment: Add this compound and control inhibitors at various concentrations to the spheroids and incubate for the desired treatment period (e.g., 72 hours).
-
Assay Reagent Preparation: Thaw the CellTiter-Glo® 3D Reagent and equilibrate to room temperature.[5]
-
Lysis and Signal Generation: Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well.[5]
-
Incubation and Measurement: Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.[8] Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[8] Record luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal of treated spheroids to the vehicle-treated controls to determine the percentage of viable cells.
Western Blot Analysis of PI3K Pathway in 3D Culture
Western blotting is used to assess the phosphorylation status of key proteins in the PI3K signaling pathway, providing mechanistic insights into the inhibitor's action.
-
Spheroid Lysis: Harvest spheroids and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors. For collagen-embedded cultures, cells can be released using collagenase prior to lysis.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[3]
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against key PI3K pathway proteins (e.g., phospho-AKT, total AKT, phospho-S6, total S6). Following primary antibody incubation, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[3]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[3]
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway inhibition.
Visualizing Signaling Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating PI3K inhibitor efficacy in 3D models.
By following this comprehensive guide, researchers can systematically evaluate the efficacy of novel PI3K inhibitors like this compound in 3D cell culture models, providing robust, physiologically relevant data to inform preclinical and clinical development.
References
- 1. ilexlife.com [ilexlife.com]
- 2. mdpi.com [mdpi.com]
- 3. Alteration of Cellular Behavior and Response to PI3K Pathway Inhibition by Culture in 3D Collagen Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 5. promega.com [promega.com]
- 6. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
Quantitative Analysis of PI3K Pathway Modulation by PI3K-IN-6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the quantitative measurement of Phosphoinositide 3-Kinase (PI3K) pathway activity following treatment with the selective PI3K inhibitor, PI3K-IN-6. Due to the limited availability of publicly accessible quantitative experimental data specifically for this compound, this document outlines established methodologies and presents comparative data using well-characterized alternative PI3K inhibitors, such as the pan-PI3K inhibitors Wortmannin and LY294002. These examples serve as a practical guide for researchers to design and execute experiments to evaluate this compound and other novel inhibitors.
Introduction to this compound and the PI3K Signaling Pathway
The PI3K signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). Activated Akt then phosphorylates a host of downstream targets, including mTOR, to orchestrate various cellular responses.
This compound is a potent and selective inhibitor of the class I PI3K isoforms β (beta) and δ (delta), with reported IC50 values of 7.8 nM and 5.3 nM, respectively. Its selectivity for these isoforms suggests potential therapeutic applications in diseases where PI3Kβ and PI3Kδ play a prominent role, such as certain cancers and inflammatory conditions.
Quantitative Measurement of PI3K Pathway Activity
To assess the efficacy and mechanism of action of PI3K inhibitors like this compound, it is essential to quantitatively measure the activity of the PI3K pathway. This is typically achieved by monitoring the phosphorylation status of key downstream effector proteins.
Key Downstream Markers for Pathway Activity:
-
Phospho-Akt (p-Akt): The phosphorylation of Akt at serine 473 (S473) and threonine 308 (T308) is a direct and widely used indicator of PI3K pathway activation.
-
Phospho-S6 Ribosomal Protein (p-S6): S6 ribosomal protein is a downstream target of the mTOR complex 1 (mTORC1), which is itself activated by Akt. Phosphorylation of S6 is a reliable marker for the activity of the PI3K/Akt/mTOR axis.
-
Phospho-PRAS40 (p-PRAS40): Proline-rich Akt substrate of 40 kDa (PRAS40) is a direct substrate of Akt and an inhibitor of mTORC1. Phosphorylation of PRAS40 by Akt relieves its inhibitory effect on mTORC1.
These markers can be quantified using various techniques, with Western blotting being the most common and accessible method.
Comparative Analysis of PI3K Inhibitors
| Inhibitor | Target Isoform(s) | IC50 Values | Notes |
| This compound | PI3Kβ / PI3Kδ | 7.8 nM / 5.3 nM | Highly selective dual inhibitor. |
| Wortmannin | Pan-Class I PI3K | ~2-5 nM | Irreversible inhibitor, also inhibits other kinases at higher concentrations. |
| LY294002 | Pan-Class I PI3K | ~1.4 µM | Reversible and more stable than Wortmannin, but less potent. |
| Idelalisib | PI3Kδ | ~2.5 nM | Clinically approved selective inhibitor. |
| Duvelisib | PI3Kδ / PI3Kγ | ~2.5 nM / ~27 nM | Clinically approved dual inhibitor. |
Experimental Protocols
Western Blotting for Phospho-Akt (Ser473)
This protocol describes the quantification of Akt phosphorylation at Ser473 in cultured cells treated with PI3K inhibitors.
Materials:
-
Cell culture medium and supplements
-
PI3K inhibitors (this compound, Wortmannin, LY294002)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt, Mouse anti-β-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or other inhibitors for a specified time (e.g., 1, 6, or 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total Akt and a loading control like β-actin.
-
Densitometric Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phospho-Akt signal to the total Akt signal and then to the loading control.
In Vitro PI3K Kinase Assay
This assay directly measures the enzymatic activity of PI3K in the presence of an inhibitor.
Materials:
-
Recombinant PI3K enzyme (e.g., PI3Kβ or PI3Kδ)
-
PI3K substrate (e.g., PIP2)
-
ATP (with [γ-³²P]ATP for radioactive detection or a fluorescent ATP analog)
-
Kinase reaction buffer
-
PI3K inhibitors
-
Method for detecting product formation (e.g., scintillation counting for radioactive assays or fluorescence detection)
Procedure:
-
Set up kinase reactions containing the reaction buffer, recombinant PI3K enzyme, and the PI3K inhibitor at various concentrations.
-
Initiate the reaction by adding the substrate (PIP2) and ATP.
-
Incubate the reaction at the optimal temperature for a defined period.
-
Stop the reaction.
-
Detect and quantify the amount of phosphorylated product (PIP3) formed.
-
Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between different inhibitors and treatment conditions.
Table 1: Effect of PI3K Inhibitors on Akt Phosphorylation (Ser473) in [Cell Line Name] Cells
| Inhibitor | Concentration | p-Akt (Ser473) / Total Akt (Relative to Vehicle) | Standard Deviation |
| Vehicle (DMSO) | - | 1.00 | ± 0.12 |
| This compound | 1 nM | Data to be generated | Data to be generated |
| 10 nM | Data to be generated | Data to be generated | |
| 100 nM | Data to be generated | Data to be generated | |
| Wortmannin | 10 nM | 0.45 | ± 0.08 |
| 100 nM | 0.12 | ± 0.05 | |
| 1 µM | 0.05 | ± 0.02 | |
| LY294002 | 1 µM | 0.78 | ± 0.15 |
| 10 µM | 0.25 | ± 0.09 | |
| 50 µM | 0.08 | ± 0.03 |
Note: Data for Wortmannin and LY294002 are representative examples and will vary depending on the cell line and experimental conditions.
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate signaling pathways and experimental workflows.
Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for quantitative Western blot analysis of PI3K pathway activity.
Caption: Logical framework for comparing the effects of different PI3K inhibitors on pathway activity.
Safety Operating Guide
Proper Disposal of PI3K-IN-6: A Guide for Laboratory Professionals
For Immediate Reference: Treat PI3K-IN-6 as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash. All waste materials, including empty containers and contaminated labware, must be collected and disposed of through a licensed hazardous waste disposal service.
This guide provides essential safety and logistical information for the proper disposal of this compound, a potent phosphoinositide 3-kinase (PI3K) inhibitor used in cancer research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| CAS Number | 1842380-77-1 |
| Molecular Formula | C₁₇H₁₄Cl₂FN₉O[1] |
| Molecular Weight | 450.3 g/mol [1] |
| Appearance | Solid[2] |
| Storage (Powder) | -20°C[2] |
| Storage (in Solvent) | -80°C[2] |
Disposal Workflow
The following diagram outlines the logical steps for the safe disposal of this compound waste.
Experimental Protocols: Disposal Procedures
The following step-by-step methodologies are based on standard laboratory safety practices and information from the Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure you are wearing the appropriate PPE:
-
Eye Protection: Safety goggles with side-shields.[2]
-
Hand Protection: Protective gloves (e.g., nitrile).
-
Body Protection: Impervious clothing, such as a lab coat.[2]
Segregation of Waste
Proper segregation at the point of generation is crucial to prevent accidental chemical reactions and to ensure proper disposal.
-
Solid Waste:
-
This includes contaminated PPE (gloves, disposable lab coats), absorbent pads, weigh boats, and empty vials.
-
Collect all solid waste in a designated, leak-proof container lined with a heavy-duty plastic bag. The container must be compatible with the chemical waste.
-
-
Liquid Waste:
-
This includes unused or expired solutions of this compound, as well as the first rinse from decontaminating glassware.
-
Collect liquid waste in a designated, leak-proof, and chemically compatible container (e.g., a glass bottle). Do not overfill containers; leave at least 10% headspace for expansion.[3]
-
-
Sharps Waste:
-
This includes any needles, syringes, or other sharp objects contaminated with this compound.
-
Place all sharps immediately into a designated, puncture-proof sharps container.
-
Labeling of Waste Containers
Properly labeling hazardous waste is a regulatory requirement and essential for safety.
-
As soon as the first item of waste is placed in a container, it must be labeled.[4]
-
The label should clearly state "Hazardous Waste" and identify the contents, including "this compound" and any solvents or other chemicals present.
-
Include the name of the principal investigator and the date the container was first used.
Decontamination Procedures
-
Glassware and Surfaces:
-
Perform a preliminary rinse with a solvent in which this compound is soluble (e.g., DMSO, ethanol).[2] This rinsate must be collected as hazardous liquid waste.
-
Follow with a thorough washing with soap and water. This second rinsate can typically be disposed of down the drain, but consult your institution's specific guidelines.
-
-
Spills:
Storage of Waste
-
Store all hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[5]
-
Ensure that incompatible waste types are stored separately to prevent accidental reactions. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[2]
Final Disposal
-
Do not dispose of any this compound waste in the regular trash or down the sink.
-
Arrange for the collection of all hazardous waste containers by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][4]
-
Empty containers that held this compound must also be disposed of as hazardous waste unless they have been triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[4]
Stability and Reactivity
-
Chemical Stability: this compound is stable under recommended storage conditions.[2]
-
Hazardous Decomposition: Under fire conditions, it may decompose and emit toxic fumes.[2]
-
Incompatible Materials: Avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents.[2]
By following these procedures, researchers can handle and dispose of this compound waste safely and responsibly, minimizing risks to themselves and the environment. Always consult your institution's specific chemical hygiene and waste disposal plans for additional requirements.
References
Personal protective equipment for handling PI3K-IN-6
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of PI3K-IN-6, a potent phosphoinositide 3-kinase (PI3K) inhibitor. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are recommended. Always use two pairs of chemotherapy-grade gloves when handling the compound. Ensure gloves are regularly inspected for tears or punctures. |
| Eye Protection | Safety glasses or goggles | Must include side shields to protect against splashes. Prescription safety glasses are also suitable. |
| Body Protection | Laboratory coat or gown | A disposable gown is preferred. If a reusable lab coat is used, it must be professionally laundered and not taken home. |
| Respiratory Protection | Respirator | An N95 respirator or higher should be used when handling the powdered form of the compound, especially when there is a risk of aerosolization. All respiratory protection must be used in accordance with a comprehensive respiratory protection program. |
| Face Protection | Face shield | A face shield should be worn in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashes or sprays. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to minimize exposure risk.
Preparation and Weighing
-
Conduct all handling of powdered this compound within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of dust.
-
Before handling, ensure all necessary PPE is correctly donned.
-
Use a dedicated and calibrated scale for weighing.
-
Work on a disposable absorbent bench protector to contain any potential spills.
Dissolution
-
When dissolving the compound, add the solvent slowly to the powder to avoid splashing.
-
If sonication is required to aid dissolution, ensure the vial is securely capped.
Administration (In Vitro/In Vivo)
-
When administering the compound in experimental settings, continue to wear all appropriate PPE.
-
For in vivo studies, be mindful of potential exposure from animal excreta, which may contain the compound or its metabolites. Handle all animal waste as hazardous.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Chemical Waste: Unused this compound, whether in solid or solution form, must be disposed of as hazardous chemical waste.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, bench protectors, pipette tips, and vials, must be collected in a designated hazardous waste container.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Labeling: All waste containers must be clearly labeled with the contents, including the name "this compound," and the appropriate hazard symbols.
-
Collection: Follow your institution's specific procedures for the collection and pickup of hazardous waste.
Emergency Procedures: Chemical Spill Workflow
In the event of a spill, a clear and immediate response is necessary to mitigate risks.
Caption: Workflow for responding to a chemical spill of this compound.
This guide is intended to provide essential information for the safe handling of this compound. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most detailed and up-to-date information. Your safety is paramount.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
